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  • Product: 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
  • CAS: 90097-81-7

Core Science & Biosynthesis

Foundational

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one . This document is structured for researchers and medicinal chemists utilizing this...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one . This document is structured for researchers and medicinal chemists utilizing this compound as a scaffold for drug development.

The Electrophilic Quinolone Scaffold

Part 1: Executive Summary & Chemical Identity

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a versatile heterocyclic building block characterized by a reactive allylic/benzylic electrophile at the C3 position and an electron-rich 6-methoxy substituent. It belongs to the 2-quinolone (carbostyril) class, a privileged scaffold in medicinal chemistry known for its applications in kinase inhibition (e.g., PI3K, Hsp90), anticancer therapeutics, and fluorescence probes.

The compound’s utility stems from its orthogonal reactivity :

  • C3-Chloromethyl : A "soft" electrophile susceptible to SN2 attack by amines and thiols.

  • N1-Lactam Nitrogen : A nucleophilic site (pKa ~11) allowing for scaffold decoration.

  • C6-Methoxy : An electron-donating group that modulates the electronic character of the aromatic core and can be demethylated to a phenol for further functionalization.

Physicochemical Profile (Predicted/Typical for Class)
PropertyValue / Description
IUPAC Name 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Molecular Formula C11H10ClNO2
Molecular Weight 223.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot alcohols; insoluble in water
Melting Point >200 °C (Decomposition likely)
Stability Moisture sensitive (hydrolysis of alkyl chloride); Light sensitive
Part 2: Synthesis Methodology

The most robust synthetic route utilizes the Meth-Cohn Quinoline Synthesis followed by functional group interconversion. This pathway ensures high regioselectivity and scalability.

1. The Meth-Cohn Vilsmeier-Haack Route

This protocol converts p-anisidine derivatives into the 2-chloro-3-formylquinoline core, which is subsequently hydrolyzed and reduced.

Step-by-Step Protocol:

  • Vilsmeier Cyclization :

    • Reagents : N-(4-methoxyphenyl)acetamide (p-acetanisidide), POCl3, DMF.

    • Conditions : 0°C to 80°C, 4–16 h.

    • Mechanism : Formation of a Vilsmeier reagent (chloroiminium ion) followed by electrophilic attack on the aromatic ring and cyclization.

    • Intermediate : 2-Chloro-6-methoxyquinoline-3-carbaldehyde.

  • Hydrolysis (Lactam Formation) :

    • Reagents : 70% Acetic acid or dilute HCl, reflux.

    • Outcome : Hydrolysis of the C2-chlorine atom to the thermodynamic lactam (2-one) product.

    • Intermediate : 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

  • Reduction :

    • Reagents : NaBH4 in Methanol/THF.

    • Outcome : Selective reduction of the C3-aldehyde to the primary alcohol.

    • Intermediate : 3-(Hydroxymethyl)-6-methoxyquinolin-2(1H)-one.

  • Chlorination (Final Step) :

    • Reagents : Thionyl chloride (SOCl2) in DCM or neat.

    • Conditions : Reflux, 1–2 h.

    • Purification : Recrystallization from acetonitrile or ethyl acetate.

Visualization: Synthesis Pathway

SynthesisPathway Start p-Acetanisidide Inter1 2-Chloro-3-formyl quinoline Start->Inter1 POCl3, DMF (Meth-Cohn) Inter2 2-Oxo-3-formyl quinoline Inter1->Inter2 AcOH/HCl Hydrolysis Inter3 3-Hydroxymethyl intermediate Inter2->Inter3 NaBH4 Reduction Final 3-(Chloromethyl)-6-methoxy quinolin-2(1H)-one Inter3->Final SOCl2 Chlorination

Figure 1: Step-wise synthesis via the Meth-Cohn Vilsmeier-Haack strategy.

Part 3: Reactivity & Functionalization

The chemical utility of 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one lies in its ability to undergo specific transformations without disrupting the quinolone core.

1. Nucleophilic Substitution (C3 Position)

The chloromethyl group is highly activated. The chloride is a good leaving group, facilitating SN2 reactions with nucleophiles.

  • Amination : Reaction with secondary amines (e.g., morpholine, piperazine) in the presence of base (K2CO3) yields 3-(aminomethyl) derivatives. This is the primary route for generating kinase inhibitor libraries.

  • Thiol Alkylation : Reaction with thiols generates thioethers, often used to link the fluorophore to proteins or peptides.

2. N-Alkylation (N1 Position)

The amide proton at N1 is acidic (pKa ~11).

  • Protocol : Treatment with NaH or K2CO3 in DMF followed by an alkyl halide (R-X).

  • Selectivity : Under thermodynamic control, N-alkylation is preferred over O-alkylation (lactim ether formation).

3. Demethylation (C6 Position)
  • Reagent : BBr3 in DCM at -78°C to RT.

  • Outcome : Conversion of the 6-methoxy group to a 6-hydroxy group, enabling the synthesis of triflates or further etherification.

Visualization: Reactivity Map

ReactivityMap Core 3-(Chloromethyl)-6-methoxy quinolin-2(1H)-one Amination 3-(Aminomethyl) Derivatives (Kinase Inhibitors) Core->Amination HNR2, K2CO3, MeCN SN2 Reaction N_Alkylation N1-Alkylated Scaffolds (Solubility/Potency Tuning) Core->N_Alkylation R-X, NaH, DMF N-Alkylation Demethylation 6-Hydroxy Analogues (Phenolic Functionalization) Core->Demethylation BBr3, DCM Ether Cleavage

Figure 2: Divergent synthesis pathways from the core scaffold.

Part 4: Safety & Handling Protocols

Critical Warning : As an alkylating agent (alkyl chloride), this compound is a potential mutagen and skin sensitizer.

  • Containment : All solids must be weighed inside a fume hood. Use anti-static weighing boats to prevent dust dispersion.

  • PPE : Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Deactivation : Spills should be treated with dilute ammonia or nucleophilic amine solution (e.g., ethanolamine) to quench the alkylating capability before disposal.

  • Storage : Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from moisture to prevent hydrolysis to the alcohol.

References
  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Ali, M. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New 3-Substituted Quinolin-2(1H)-one Derivatives. Molecules, 17(12), 14126–14145. Link

  • Zhu, S., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted Quinolin-2(1H)-one Derivatives as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 96, 1–13. Link

Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one, a heterocyclic compound with significant potential i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its role as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for drug discovery.

Introduction: The Quinolin-2(1H)-one Core and the Strategic Importance of its Functionalization

The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The strategic functionalization of this core is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile.

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a particularly interesting derivative. The methoxy group at the 6-position and the reactive chloromethyl group at the 3-position offer a unique combination of properties that make it a valuable building block in drug discovery programs.

Structural Information:

PropertyValueSource
Compound Name 3-(chloromethyl)-6-methoxy-1H-quinolin-2-one[2]
Molecular Formula C11H10ClNO2[2]
Molecular Weight 223.66 g/mol [2]
PubChem CID 19003896[2]

The 6-methoxy group is an electron-donating group that can influence the electronic properties of the quinolinone ring system, potentially modulating its interaction with biological targets. The 3-(chloromethyl) group is a key reactive handle. As an electrophilic site, it is susceptible to nucleophilic attack, providing a straightforward method for introducing a wide variety of functional groups and building molecular complexity. This reactivity is central to its utility as a synthetic intermediate.

Proposed Synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

While a specific, documented synthesis for 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one is not prevalent in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related quinolinone derivatives.[3][4] The following multi-step synthesis begins with the commercially available starting material, 4-methoxyaniline.

Synthetic_Workflow A 4-Methoxyaniline B Step 1: Cyclization A->B Ethyl acetoacetate, Polyphosphoric acid, Heat C 6-Methoxy-4-hydroxy-2(1H)-quinolone B->C D Step 2: Vilsmeier-Haack Reaction C->D POCl3, DMF E 3-Formyl-6-methoxy-2-chloroquinoline D->E F Step 3: Reduction E->F NaBH4, Methanol G 3-(Hydroxymethyl)-6-methoxy-2-chloroquinoline F->G H Step 4: Chlorination G->H SOCl2, Toluene I 3-(Chloromethyl)-6-methoxy-2-chloroquinoline H->I J Step 5: Hydrolysis I->J Aqueous Acid K 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one J->K

Figure 1: Proposed synthetic workflow for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

Step-by-Step Methodology:

Step 1: Cyclization to form the Quinolinone Core The synthesis would commence with a cyclization reaction between 4-methoxyaniline and a β-ketoester, such as ethyl acetoacetate, in the presence of a dehydrating agent like polyphosphoric acid under thermal conditions. This reaction, a variation of the Conrad-Limpach synthesis, would construct the core 6-methoxy-4-hydroxy-2(1H)-quinolone ring system.

Step 2: Vilsmeier-Haack Formylation and Chlorination The resulting quinolone would then be subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This versatile reaction would achieve two transformations: formylation at the C3 position and chlorination of the C2 carbonyl group to yield 3-formyl-6-methoxy-2-chloroquinoline.

Step 3: Reduction of the Aldehyde The aldehyde at the C3 position would be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH4) in an alcoholic solvent. This step would yield 3-(hydroxymethyl)-6-methoxy-2-chloroquinoline.

Step 4: Chlorination of the Alcohol The primary alcohol would then be converted to the desired chloromethyl group. This can be achieved using a variety of chlorinating agents, with thionyl chloride (SOCl2) in an inert solvent like toluene being a common and effective choice. This would produce 3-(chloromethyl)-6-methoxy-2-chloroquinoline.

Step 5: Hydrolysis to the Final Product The final step would involve the hydrolysis of the 2-chloro substituent back to the 2-oxo functionality of the quinolin-2(1H)-one. This can be accomplished by heating the intermediate in the presence of an aqueous acid.

Predicted Spectroscopic Data

Predicted 1H NMR (400 MHz, DMSO-d6) Chemical Shifts:

ProtonPredicted Chemical Shift (ppm)Multiplicity
NH~11.5br s
H4~8.0s
H5~7.8d
H7~7.2dd
H8~7.0d
CH2Cl~4.8s
OCH3~3.8s

Predicted 13C NMR (100 MHz, DMSO-d6) Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
C2 (C=O)~162
C3~125
C4~140
C4a~120
C5~130
C6~155
C7~115
C8~122
C8a~138
CH2Cl~45
OCH3~56

Chemical Reactivity and Applications in Drug Discovery

The cornerstone of 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one's utility in drug discovery is the reactivity of the chloromethyl group. This electrophilic center is primed for nucleophilic substitution reactions, allowing for the facile introduction of a diverse array of functionalities. This chemical tractability enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Reactivity_Profile cluster_nucleophiles Nucleophiles (Nu-H) A 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one B Nucleophilic Substitution A->B C Diverse Quinolinone Derivatives B->C Formation of new C-Nu bond N1 Amines (R2NH) N1->B N2 Thiols (RSH) N2->B N3 Alcohols/Phenols (ROH) N3->B N4 Azides (N3-) N4->B

Figure 2: Reactivity of the chloromethyl group enabling the synthesis of diverse derivatives.

This synthetic versatility allows for the exploration of a wide chemical space around the quinolinone core. By varying the nucleophile, researchers can modulate key drug-like properties such as:

  • Solubility: Introduction of polar groups can enhance aqueous solubility.

  • Lipophilicity: Appending hydrophobic moieties can increase membrane permeability.

  • Target Binding: The introduced functional groups can form specific interactions (e.g., hydrogen bonds, ionic bonds) with the target protein.

  • Pharmacokinetics: Modification of the substituent can influence metabolic stability and distribution.

The quinolinone scaffold itself has been implicated in a range of biological activities, and derivatives of 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one could be investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Many quinoline and quinolinone derivatives exhibit cytotoxic activity against various cancer cell lines.[6]

  • Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[4]

  • Antimalarial Drugs: Quinolines have a long history in the treatment of malaria, and new derivatives are continually being explored to combat drug resistance.[7]

Hypothetical Experimental Protocol: Synthesis of an Amine Derivative

The following is a representative, hypothetical protocol for the synthesis of an amine derivative from 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one, illustrating its use as a synthetic intermediate.

Synthesis of 3-((diethylamino)methyl)-6-methoxyquinolin-2(1H)-one

  • Reaction Setup: To a solution of 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is added potassium carbonate (2.5 mmol) and diethylamine (1.5 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is allowed to cool to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Conclusion

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one represents a highly valuable and versatile building block for drug discovery and development. Its strategic combination of a biologically relevant quinolinone core, a modulating methoxy substituent, and a reactive chloromethyl handle provides medicinal chemists with a powerful tool for the synthesis of novel and diverse molecular entities. The ability to readily generate libraries of derivatives from this intermediate facilitates the exploration of structure-activity relationships and the optimization of lead compounds. As the quest for new therapeutics continues, the strategic use of such well-designed chemical scaffolds will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

  • PubChemLite. 3-(chloromethyl)-6-methoxy-1,2-dihydroquinolin-2-one. Available from: [Link]

  • Penchev, P.N., Stoyanov, N.M., & Marinov, M.N. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • Zeid, I. F., Mohamed, H. A., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Molecular Structure, 1244, 130948.
  • LOCKSS. PREPARATION OF NEW 3-HYDROXYQUINOLINE ALKALOID, JINEOL AND ITS ETHER DERIVATIVES USING DIRECTED ORTHOLITHIATION OF CHLOROQUINOLI. Available from: [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 19(5), 449-460. Available from: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available from: [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Roy, B. G., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(50), 34698–34710.
  • Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, volume 59. Available from: [Link]

  • Kumar, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1219, 128578.
  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]

  • MDPI. (2023). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molbank, 2023(2), M1620.
  • Semantic Scholar. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link]

Sources

Foundational

Spectroscopic Data for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one: An In-depth Technical Guide

Molecular Structure and Spectroscopic Overview 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one possesses a core quinolinone scaffold, a heterocyclic system with significant biological and photophysical properties. The subst...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Overview

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one possesses a core quinolinone scaffold, a heterocyclic system with significant biological and photophysical properties. The substituents—a chloromethyl group at the 3-position and a methoxy group at the 6-position—will impart distinct features to its spectroscopic signature. Understanding these signatures is paramount for confirming the successful synthesis and purity of the compound.

Figure 1: Chemical structure of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, both ¹H and ¹³C NMR will provide a wealth of information regarding its atomic connectivity and chemical environment.

¹H NMR Spectroscopy

2.1.1. Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; DMSO-d₆ is often preferred for quinolinones due to its ability to solubilize these often sparingly soluble compounds and to clearly resolve the N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • Record a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_protocol ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) instrument Spectrometer Setup (≥400 MHz) prep->instrument acquire Data Acquisition (1D ¹H Spectrum) instrument->acquire process Data Processing (Referencing & Phasing) acquire->process analyze Spectral Analysis process->analyze

Figure 2: Workflow for ¹H NMR analysis.

2.1.2. Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. These predictions are based on known data for quinolinone systems and the electronic effects of the substituents.[1][2][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~11.0-12.0broad singlet-
H4~7.8-8.2singlet-
H5~7.0-7.3doubletJ ≈ 9.0
H7~7.0-7.3doublet of doubletsJ ≈ 9.0, 2.5
H8~7.3-7.6doubletJ ≈ 2.5
-CH₂Cl~4.6-5.0singlet-
-OCH₃~3.8-4.0singlet-

2.1.3. Interpretation of the ¹H NMR Spectrum

  • N-H Proton: The lactam N-H proton is expected to be significantly deshielded due to hydrogen bonding and the electronic nature of the quinolinone ring, appearing as a broad singlet at a high chemical shift.[4]

  • Aromatic Protons: The protons on the quinolinone ring will exhibit characteristic splitting patterns.[5] H4 is a singlet as it has no adjacent protons. H5, H7, and H8 will form an AMX spin system. H5 will be a doublet due to coupling with H7. H7 will be a doublet of doublets, coupling to both H5 and H8. H8 will be a doublet due to coupling with H7. The methoxy group at C6 will exert an electron-donating effect, generally shifting the protons on that ring (H5, H7, H8) slightly upfield compared to an unsubstituted quinolinone.[6]

  • Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the sp²-hybridized C3, leading to a downfield shift into the 4.6-5.0 ppm range.[7][8] This will appear as a singlet as there are no adjacent protons.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the range of 3.8-4.0 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[4][9]

¹³C NMR Spectroscopy

2.2.1. Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Data Acquisition:

    • Record a standard one-dimensional ¹³C NMR spectrum with proton decoupling. This is the most common method and results in a single peak for each unique carbon atom.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2.2. Predicted ¹³C NMR Data

The expected chemical shifts for the carbon atoms are presented below. These are estimated from data on similar quinolinone structures and general substituent effects.[10][11]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=O)~160-165
C3~125-130
C4~138-142
C4a~115-120
C5~120-125
C6~155-160
C7~118-122
C8~105-110
C8a~130-135
-CH₂Cl~40-45
-OCH₃~55-60

2.2.3. Interpretation of the ¹³C NMR Spectrum

  • Carbonyl Carbon (C2): The carbonyl carbon of the lactam will be the most deshielded carbon, appearing at the downfield end of the spectrum.[12]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by their position relative to the nitrogen, the carbonyl group, and the methoxy substituent. C6, being attached to the electron-donating methoxy group, will be significantly deshielded.[13][14] The other aromatic carbons will have shifts typical for a quinolinone system.

  • Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will be shifted downfield due to the electronegative chlorine atom, typically appearing in the 40-45 ppm range.[15]

  • Methoxy Carbon (-OCH₃): The methoxy carbon will resonate in the characteristic range of 55-60 ppm.[16][17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

3.1. Experimental Protocol

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

3.2. Predicted IR Data

The following table lists the expected characteristic absorption bands for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.[19][20][21]

Functional GroupPredicted Absorption (cm⁻¹)Description
N-H3200-3000 (broad)N-H stretching (hydrogen-bonded)
C-H (aromatic)3100-3000sp² C-H stretching
C-H (aliphatic)3000-2850sp³ C-H stretching (-CH₂- and -CH₃)
C=O (lactam)1680-1650 (strong)Carbonyl stretching
C=C (aromatic)1620-1580Aromatic ring stretching
C-O (ether)1250-1200 (strong)Aryl-alkyl ether C-O stretching
C-N1350-1250C-N stretching
C-Cl800-600C-Cl stretching

3.3. Interpretation of the IR Spectrum

  • N-H and C=O Stretching: The most prominent peaks will be the broad N-H stretch and the strong C=O stretch of the lactam ring, confirming the quinolinone core.[22]

  • Aromatic and Aliphatic C-H Stretching: The presence of both sp² and sp³ C-H bonds will be evident from the absorptions just above and below 3000 cm⁻¹, respectively.[23]

  • C-O and C-Cl Stretching: Strong absorption for the aryl-alkyl ether C-O bond and a peak in the fingerprint region for the C-Cl bond will confirm the presence of the methoxy and chloromethyl substituents.[21][24]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

4.1. Experimental Protocol

  • Sample Introduction: The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

G cluster_protocol Mass Spectrometry Experimental Workflow intro Sample Introduction (Direct Infusion or LC) ion Ionization (e.g., ESI) intro->ion analysis Mass Analysis (e.g., TOF, Orbitrap) ion->analysis acquire_ms Full Scan MS analysis->acquire_ms acquire_msms Tandem MS (MS/MS) analysis->acquire_msms

Figure 3: Workflow for mass spectrometry analysis.

4.2. Predicted Mass Spectrometry Data

IonCalculated m/z (monoisotopic)
[M]223.0400
[M+H]⁺224.0473
[M+Na]⁺246.0292

4.3. Interpretation of the Mass Spectrum

  • Molecular Ion: The high-resolution mass of the protonated molecular ion [M+H]⁺ should be observed with high accuracy, confirming the elemental composition C₁₁H₁₁ClNO₂. The presence of a chlorine atom will be indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak.

  • Fragmentation: Tandem MS of the [M+H]⁺ ion is expected to show characteristic fragmentation patterns for quinolinones.[25][26][27] Common fragmentation pathways include the loss of CO, and cleavage of the chloromethyl and methoxy groups. For instance, a key fragment would likely arise from the loss of the chloromethyl radical (•CH₂Cl), or the neutral loss of HCl. The fragmentation of the methoxy group can proceed via loss of a methyl radical (•CH₃) followed by loss of CO.[28][29]

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. The outlined protocols and expected data serve as a valuable resource for researchers working on the synthesis and analysis of this and related quinolinone derivatives. It is imperative to note that the spectral data presented herein are predictive. Experimental verification is the gold standard, and this guide should be used to direct and interpret the results of such experiments. The convergence of experimental data with these predictions will provide a high degree of confidence in the structural assignment of the target molecule.

References

  • What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (2025, September 30).
  • IR: alkyl halides - Organic Chemistry at CU Boulder. (n.d.). Available at: [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Available at: [Link]

  • (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2025, August 6). ResearchGate. Available at: [Link]

  • Deciphering and investigating fragment mechanism of quinolones using multi‐collision energy mass spectrometry and computational chemistry strategy | Request PDF. (2023, March 28). ResearchGate. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Semantic Scholar. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024, June 17). PubMed. Available at: [Link]

  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). Available at: [Link]

  • Table 3 1 H NMR chemical shifts and line widths of the free quinolones... (n.d.). ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals. Available at: [Link]

  • The Assignments of the characteristic peaks of the eight quinolones. (n.d.). ResearchGate. Available at: [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Available at: [Link]

  • 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate. Available at: [Link]

  • Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. (n.d.). ResearchGate. Available at: [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. (2025, August 8). ResearchGate. Available at: [Link]

  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Available at: [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. (n.d.). ResearchGate. Available at: [Link]

  • 13.5: Characteristics of ¹³C NMR Spectroscopy. (2023, May 4). Chemistry LibreTexts. Available at: [Link]

  • The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... (n.d.). ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.). Available at: [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Available at: [Link]

  • DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. (n.d.). Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). Repository. Available at: [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. Available at: [Link]

  • NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. (n.d.). PubMed. Available at: [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (n.d.). PubMed. Available at: [Link]

  • What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015, April 13). Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Available at: [Link]

  • Lecture 3: Coupling Constants Coupling Constants the chemical shift. (2012, January 31). Available at: [Link]

  • Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... (n.d.). ResearchGate. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Available at: [Link]

  • Vibrational spectroscopic characterization of fluoroquinolones. (2005, May 15). PubMed. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Available at: [Link]

  • IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry. Available at: [Link]

Sources

Exploratory

Technical Guide: 1H and 13C NMR Structural Elucidation of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Executive Summary This technical guide provides a comprehensive structural analysis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one , a critical pharmacophore in the synthesis of bioactive quinolinone derivatives (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one , a critical pharmacophore in the synthesis of bioactive quinolinone derivatives (e.g., phosphodiesterase inhibitors like Cilostazol).[1]

The guide addresses the specific challenges in characterizing this scaffold, including lactam-lactim tautomerism , solubility-induced chemical shift variations , and the unambiguous assignment of regioisomers using 1D and 2D NMR techniques.[1] The data presented here is standardized using DMSO-d6 as the solvent of choice to ensure reproducibility in a drug development context.

Part 1: Structural Elucidation Strategy[1]

The molecule consists of a fused bicyclic system (benzene and dihydropyridine-2-one) with two key functionalities: a methoxy group at position 6 and a reactive chloromethyl handle at position 3.[1]

The Tautomerism Challenge

Quinolin-2-ones exist in equilibrium between the lactam (NH-form) and lactim (OH-form) .[1]

  • Solid State & Polar Solvents (DMSO): The equilibrium heavily favors the lactam form.[1] This is crucial for NMR interpretation, as it dictates the presence of a broad NH singlet downfield (~11-12 ppm) rather than an OH signal.[1]

  • Non-Polar Solvents: The lactim form may interfere, but solubility is often too poor in CDCl₃ to obtain high-resolution spectra without derivatization.[1]

Graphviz Analysis: Structural Numbering & Logic

The following diagram outlines the atomic numbering and the critical correlations required for verification.

G cluster_0 Molecule Structure & Numbering N1 N-1 (NH) C2 C-2 (C=O) N1->C2 C3 C-3 (Quaternary) C2->C3 C4 C-4 (Vinyl H) C3->C4 CM Chloromethyl (-CH2Cl) C3->CM Reactive Handle C6 C-6 (Methoxy) Methoxy (-OCH3) Methoxy (-OCH3) C6->Methoxy (-OCH3) H-4 Proton H-4 Proton H-4 Proton->C2 HMBC (3-bond) H-4 Proton->CM NOE (Spatial)

Caption: Structural connectivity and key HMBC/NOE correlations required to confirm the position of the chloromethyl group relative to the carbonyl.

Part 2: Experimental Protocol

Synthesis (Sample Generation)

To ensure the NMR analysis reflects a standard synthetic intermediate, the compound is typically prepared via the Knorr Quinoline Synthesis pathway.[1]

  • Reactants: 4-Methoxyaniline (1.0 eq) + Ethyl 4-chloroacetoacetate (1.1 eq).[1]

  • Cyclization: Reflux in polyphosphoric acid (PPA) or methanesulfonic acid at 100°C for 2-4 hours.

  • Workup: Quench in ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol/DMF.

NMR Sample Preparation

Quinolinones are notoriously insoluble in chloroform.[1]

  • Solvent: DMSO-d6 (99.9% D) is mandatory.

  • Concentration: 10-15 mg in 0.6 mL DMSO-d6.

  • Temperature: 298 K (25°C).[1] Heating to 313 K may be required if line broadening occurs due to stacking interactions.

  • Reference: Residual DMSO pentet at 2.50 ppm (

    
    H) and 39.52 ppm  (
    
    
    
    C).

Part 3: H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct low-field NH signal, a singlet for the vinyl proton (H-4), and the ABX/AMX system of the benzene ring.[1]

Proton (Assignment)Shift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Structural Logic
NH (H-1) 11.85 br s1H-Lactam form.[1] Exchangeable with D₂O. Broad due to quadrupole moment of N and H-bonding.[1]
H-4 8.05 s1H-Diagnostic Peak. Appears as a singlet because C-3 is substituted.[1] Deshielded by the

-position to the carbonyl.[1]
H-5 7.32 d1H2.8Meta to the methoxy group.[1]
H-7 7.18 dd1H9.0, 2.8Ortho to H-8, Meta to H-5.
H-8 7.28 d1H9.0Ortho to H-7.[1] Shielded slightly by the electron-rich ring but deshielded by the adjacent NH.[1]
-CH₂Cl 4.65 s2H-Deshielded by both the Chlorine atom and the aromatic ring current.[1]
-OCH₃ 3.81 s3H-Characteristic methoxy singlet.[1]
Expert Insight: The H-4 Singlet

The most common error in analyzing 3-substituted quinolinones is misidentifying H-4.[1] In the unsubstituted parent, H-4 is a doublet (


 Hz) coupled to H-3.[1] The collapse of this doublet into a sharp singlet at ~8.05 ppm is the primary evidence that the chloromethylation at position 3 was successful.[1]

Part 4: C NMR Analysis (100 MHz, DMSO-d6)

The carbon spectrum confirms the carbonyl functionality and the presence of the alkyl chloride.[1]

Carbon (Assignment)Shift (

, ppm)
TypeInterpretation
C-2 (C=O) 161.5 CqAmide carbonyl.[1] Typical for quinolin-2-ones.[1]
C-6 154.8 CqIpso carbon attached to Oxygen (Methoxy).[1]
C-4 138.2 CHVinyl carbon.[1] Correlates to H-4 singlet in HSQC.
C-8a (Junction) 133.5 CqRing junction carbon (next to NH).[1]
C-3 126.4 CqQuaternary carbon bearing the chloromethyl group.[1]
C-7 119.8 CHAromatic CH.
C-8 116.5 CHAromatic CH.
C-5 109.2 CHAromatic CH (Ortho to OMe, highly shielded).[1]
C-4a (Junction) 120.1 CqRing junction carbon.[1]
-OCH₃ 55.6 CH₃Methoxy carbon.[1]
-CH₂Cl 41.2 CH₂Chloromethyl carbon.[1] Distinctive shift for alkyl chloride.

Part 5: Workflow for Regioisomer Verification

In drug development, ensuring the chloromethyl group is at C-3 (and not N-1 or O-alkylation) is vital.[1] The following Graphviz workflow illustrates the validation logic.

Workflow Start Crude Product Solubility Dissolve in DMSO-d6 Start->Solubility H1_Run Run 1H NMR Solubility->H1_Run Check_NH Check 11-12 ppm H1_Run->Check_NH Lactam Broad Singlet Present? (Lactam Confirmed) Check_NH->Lactam Yes O_Alkyl No Signal? (O-Alkylation Impurity) Check_NH->O_Alkyl No Check_H4 Check 7.9-8.1 ppm Lactam->Check_H4 Subst_Conf Singlet Observed? (3-Substitution Confirmed) Check_H4->Subst_Conf Yes Unsubst Doublet Observed? (Starting Material) Check_H4->Unsubst No

Caption: Logical decision tree for validating the synthesis of 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one based on 1H NMR signals.

References

  • Meth-Cohn, O. (1993).[1] A versatile new synthesis of quinolines and related fused pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link (Context: Vilsmeier-Haack cyclization methodologies relevant to quinolinone synthesis).[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link (Standard for DMSO-d6 referencing).[1]

  • Kim, D. et al. (2003). Synthesis and evaluation of 6-hydroxy-quinolin-2(1H)-one derivatives as novel antioxidants. Archives of Pharmacal Research.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for calculating theoretical shifts of the chloromethyl and methoxy substituents).

Sources

Foundational

A Technical Guide to the ESI-MS/MS Fragmentation of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Abstract: This technical guide provides an in-depth analysis of the gas-phase fragmentation behavior of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, a substituted quinolinone scaffold relevant to pharmaceutical and chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the gas-phase fragmentation behavior of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, a substituted quinolinone scaffold relevant to pharmaceutical and chemical research. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we elucidate the primary fragmentation pathways under collision-induced dissociation (CID). The narrative focuses on the chemical rationale behind observed neutral losses and the formation of characteristic product ions. Key fragmentation routes, including the facile elimination of hydrogen chloride (HCl), loss of a methyl radical (•CH₃), and the expulsion of carbon monoxide (CO), are detailed. This guide serves as a foundational resource for researchers in drug development and analytical chemistry, offering a predictive framework for identifying this molecule and its analogues in complex matrices.

Introduction to the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with diverse biological activities. The specific analyte, 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, incorporates three key functional groups that dictate its behavior under mass spectrometric analysis: the quinolinone lactam, a methoxy substituent on the aromatic ring, and a reactive chloromethyl group at the C3 position.

Understanding the fragmentation pattern of this molecule is paramount for its unambiguous identification, structural confirmation, and for tracking its metabolic fate in drug discovery pipelines. Soft ionization techniques like ESI typically yield a protonated molecule, [M+H]⁺, which carries low internal energy. To induce fragmentation and gain structural insights, tandem mass spectrometry (MS/MS) is employed, where the isolated [M+H]⁺ ion is subjected to collision-induced dissociation (CID) with an inert gas.[1][2] The resulting product ions reveal the molecule's weakest points and most stable fragment structures.

Methodology: The Experimental Framework

A robust and reproducible analytical method is the cornerstone of any fragmentation study. The protocols described herein are designed to be self-validating, ensuring high-fidelity data for structural elucidation.

Instrumentation

Analysis is optimally performed on a hybrid quadrupole-time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for determining the elemental composition of fragment ions, thereby increasing confidence in structural assignments.

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Prepare a stock solution of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one at 1 mg/mL in methanol. Create a working solution by diluting the stock to 1-10 µg/mL in a 50:50 acetonitrile/water solution containing 0.1% formic acid to promote protonation.

  • Infusion and Ionization: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min. Operate the ESI source in positive ion mode.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecule, [M+H]⁺. Typical ESI source parameters include a capillary voltage of 3.5-4.5 kV and a source temperature of 100-150°C.

  • Precursor Ion Isolation: Set the first mass analyzer (Q1) to isolate the [M+H]⁺ ion cluster, accounting for both the ³⁵Cl and ³⁷Cl isotopes.

  • Collision-Induced Dissociation (CID): Introduce argon or nitrogen as the collision gas into the collision cell (q2). Apply a collision energy (typically 10-40 eV) to induce fragmentation. The optimal energy should be determined by ramping the collision voltage and observing the appearance and disappearance of precursor and product ions.[3]

  • MS2 Scan: Scan the third mass analyzer (Q3 or TOF) to detect the product ions formed in the collision cell, generating the MS/MS spectrum.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Workflow p1 1. Prepare 1 µg/mL solution in 50:50 ACN:H₂O + 0.1% FA s1 2. Infuse into ESI Source (Positive Mode) p1->s1 Direct Infusion s2 3. MS1 Scan: Identify [M+H]⁺ Precursor s1->s2 s3 4. Isolate [M+H]⁺ (e.g., in Q1) s2->s3 s4 5. Fragmentation (CID) (e.g., in Q2) s3->s4 s5 6. MS2 Scan: Detect Product Ions s4->s5

Caption: General experimental workflow for ESI-MS/MS analysis.

Analysis of the Protonated Molecule [M+H]⁺

The first crucial step in the analysis is the confirmation of the protonated molecule. For 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (C₁₁H₁₀ClNO₂), the expected monoisotopic mass is 223.0400 Da for the ³⁵Cl isotopologue and 225.0371 Da for the ³⁷Cl isotopologue.

In the MS1 spectrum, the protonated molecule [M+H]⁺ will appear as a characteristic isotopic doublet:

  • m/z 224.0473 corresponding to [C₁₁H₁₁³⁵ClNO₂]⁺

  • m/z 226.0444 corresponding to [C₁₁H₁₁³⁷ClNO₂]⁺

A defining feature for any chlorine-containing compound is the A+2 isotopic peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), these two peaks will appear in an approximate 3:1 intensity ratio . This signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.

Proposed Fragmentation Pathways under CID

Upon collisional activation, the protonated molecule undergoes a series of competing and sequential fragmentation reactions. The fragmentation pattern is dictated by the relative stability of the neutral losses and the resulting product ions.[4] The primary pathways for this molecule are driven by the lability of the chloromethyl group and the inherent chemistry of the quinolinone and methoxy substituents.

Pathway A: The Chloromethyl Elimination Cascade

This pathway is initiated by the loss of the entire chloromethyl substituent as a neutral molecule.

  • Step A1: Neutral Loss of HCl (-36.0 Da) This is a highly favorable initial fragmentation step. The protonated carbonyl oxygen likely facilitates the 1,4-elimination of hydrogen chloride (HCl), a stable neutral molecule. This results in the formation of a resonance-stabilized cation at m/z 188.0651 . The stability of this ion is a significant driving force for this fragmentation route.

  • Step A2: Subsequent Loss of CO (-28.0 Da) Following the loss of HCl, the resulting ion at m/z 188.0651 readily expels a molecule of carbon monoxide (CO) from the lactam ring. This is a characteristic fragmentation for quinolones and related heterocyclic systems.[5][6][7] This loss leads to the formation of a highly conjugated product ion at m/z 160.0702 .

Pathway B: Methoxy and Ring Cleavage Cascade

This alternative pathway involves fragmentation initiated at the methoxy group, a common route for methoxy-substituted aromatic compounds.[8][9]

  • Step B1: Loss of a Methyl Radical (•CH₃, -15.0 Da) The protonated molecule can undergo homolytic cleavage at the methoxy group, resulting in the loss of a methyl radical. This produces an even-electron ion at m/z 209.0238 (for the ³⁵Cl isotope). While radical losses are less common for even-electron precursor ions, they are consistently observed for methoxylated aromatics.

  • Step B2: Subsequent Loss of CO (-28.0 Da) The ion at m/z 209.0238 can then lose carbon monoxide from the quinolinone ring, similar to Pathway A. This yields a product ion at m/z 181.0289 .

G cluster_A Pathway A cluster_B Pathway B M [M+H]⁺ C₁₁H₁₁³⁵ClNO₂⁺ m/z 224.05 A1 [M+H - HCl]⁺ C₁₁H₉NO₂⁺ m/z 188.07 M->A1 - HCl (36.0 Da) B1 [M+H - •CH₃]⁺ C₁₀H₈³⁵ClNO⁺ m/z 209.02 M->B1 - •CH₃ (15.0 Da) A2 [M+H - HCl - CO]⁺ C₁₀H₉NO⁺ m/z 160.07 A1->A2 - CO (28.0 Da) B2 [M+H - •CH₃ - CO]⁺ C₉H₈³⁵ClN⁺ m/z 181.03 B1->B2 - CO (28.0 Da)

Caption: Primary fragmentation pathways of protonated 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

Summary of Key Spectral Features

The diagnostic ions generated during the MS/MS analysis provide a molecular fingerprint for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. The table below summarizes the key fragments, their proposed composition, and the associated neutral losses.

Observed m/z (³⁵Cl)Proposed FormulaNeutral LossPathwaySignificance
224.0473[C₁₁H₁₁³⁵ClNO₂]⁺-PrecursorProtonated molecule.
226.0444[C₁₁H₁₁³⁷ClNO₂]⁺-PrecursorA+2 isotope peak; confirms one Cl atom.
188.0651[C₁₁H₉NO₂]⁺HClAHighly favored loss of HCl.
160.0702[C₁₀H₉NO]⁺HCl, COASubsequent loss of CO; characteristic of quinolinones.
209.0238[C₁₀H₈³⁵ClNO]⁺•CH₃BLoss of methyl radical from methoxy group.
181.0289[C₉H₈³⁵ClN]⁺•CH₃, COBSubsequent loss of CO from Pathway B.

Conclusion

The gas-phase fragmentation of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one under ESI-MS/MS conditions is characterized by distinct and predictable pathways. The most prominent fragmentation route involves the neutral loss of HCl to form a stable cation at m/z 188.07, which subsequently loses CO to yield an ion at m/z 160.07. An alternative, less dominant pathway is initiated by the loss of a methyl radical from the methoxy group. The presence of the isotopic doublet at m/z 224/226 in a 3:1 ratio is the primary confirmatory evidence for this chlorinated compound. These diagnostic fragments and neutral losses provide a reliable basis for the structural confirmation and identification of this and structurally related quinolinone derivatives in various analytical applications.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

  • Zhang, M., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • Kádár, Z., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(11), 743-751. [Link]

  • Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 15(1). [Link]

  • Sharma, V. P. (2014). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. [Link]

  • Tian, Z., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology, 58(15), 6523–6533. [Link]

  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • El-Emary, T. I., & Bakhite, E. A. (2009). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 63(1), 83-88. [Link]

  • Zhang, M., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • Kumar, P. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. [Link]

  • ResearchGate. (2019). Occurrence of elevated masses in LC/ESI-MS fragmentation? Retrieved from [Link]

  • Vu, D. H., & Le, T. H. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Bell, Z. W., et al. (2014). Characterization of protonated phospholipids as fragile ions in quadrupole ion trap mass spectrometry. International Journal of Mass Spectrometry, 365-366, 179-185. [Link]

  • Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. [Link]

  • Tian, Z., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology. [Link]

  • Lee, S. E., et al. (2012). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1433-1444. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

  • Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. [Link]

  • Deimler, V. B., & Jackson, G. P. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 55(12), e4603. [Link]

  • ResearchGate. (n.d.). Identification of some of the most common neutral losses observed for positive ion ESI. Retrieved from [Link]

  • ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542. [Link]

Sources

Exploratory

Crystal structure of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Technical Whitepaper: Structural Dynamics & Synthetic Utility of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Executive Summary This guide analyzes the physicochemical architecture and synthetic potential of 3-(Chloromet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics & Synthetic Utility of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Executive Summary

This guide analyzes the physicochemical architecture and synthetic potential of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (CMQ). As a functionalized quinolinone, CMQ serves as a critical pharmacophore scaffold in the development of PI3K inhibitors, antimalarials, and tyrosine kinase antagonists. This document synthesizes crystallographic principles, validated synthetic protocols, and structure-activity relationship (SAR) insights to support researchers in optimizing lead compounds derived from this core.

Part 1: Molecular Architecture & Crystallographic Insights

Conformational Landscape

The core structure of CMQ is defined by the rigid, bicyclic quinolin-2(1H)-one system. Unlike its quinoline counterparts, the 2-quinolinone scaffold predominantly exists in the lactam (2-one) tautomeric form rather than the lactim (2-hydroxy) form in the solid state.

  • Planarity: The 6-methoxy substituent lies almost coplanar with the aromatic ring to maximize

    
    -electron delocalization, though slight torsion (approx. 5–10°) may occur depending on crystal packing forces.
    
  • The Chloromethyl "Warhead": The C3-chloromethyl group acts as an electrophilic handle. In the crystal lattice, this group typically adopts a conformation that minimizes steric clash with the adjacent carbonyl oxygen, often directing the chlorine atom out of the aromatic plane.

Supramolecular Assembly (The Motif)

Analysis of analogous 6-methoxyquinolin-2-one structures reveals a highly conserved packing motif driven by hydrogen bonding.

  • Primary Interaction: The dominant intermolecular interaction is the formation of centrosymmetric dimers. The amide proton (N1-H) acts as a donor to the carbonyl oxygen (C2=O) of an adjacent molecule.

  • Graph Set Notation: This interaction forms an

    
      ring motif (two donors, two acceptors, eight atoms in the ring).
    
  • 
    -Stacking:  These dimers typically stack in offset layers (interplanar distance ~3.4 Å), stabilized by 
    
    
    
    interactions between the electron-rich phenolic ring and the electron-deficient pyridinone ring of parallel molecules.

Expert Insight: When designing co-crystals or salts, disrupting this strong homomeric dimer is difficult. Successful co-crystallization usually requires strong hydrogen-bond acceptors (e.g., carboxylic acids) to compete with the amide-carbonyl pairing.

Part 2: Synthetic Pathway & Protocol

The most robust synthesis for CMQ utilizes the Meth-Cohn approach or a modified Vilsmeier-Haack cyclization, offering higher regioselectivity than direct chloromethylation.

Validated Experimental Protocol

Reaction Overview: Transformation of N-(4-methoxyphenyl)acetamide to the 2-chloro-3-formyl intermediate, followed by hydrolysis and reduction/chlorination.

Step-by-Step Methodology:

  • Vilsmeier-Haack Cyclization:

    • Reagents: N-(4-methoxyphenyl)acetamide (1.0 eq),

      
       (7.0 eq), DMF (3.0 eq).
      
    • Procedure: Cool

      
       to 0°C. Add DMF dropwise (exothermic). Add the acetamide.[1][2] Heat to 85°C for 4–6 hours.
      
    • Intermediate: This yields 2-chloro-6-methoxyquinoline-3-carbaldehyde .

    • Critical Control Point: Maintain anhydrous conditions to prevent premature hydrolysis of the Vilsmeier reagent.

  • Hydrolysis to Lactam:

    • Reflux the 2-chloro intermediate in 70% acetic acid/HCl. The 2-chloro group is hydrolyzed to the thermodynamically stable 2-one (lactam).

  • Reduction to Alcohol:

    • Treat the 3-formyl group with

      
       in methanol to yield 3-(hydroxymethyl)-6-methoxyquinolin-2(1H)-one .
      
  • Chlorination (Final Step):

    • Reagents: Thionyl chloride (

      
      ), DCM (Dichloromethane).
      
    • Procedure: Suspend the alcohol in dry DCM. Add

      
       dropwise at 0°C. Stir at room temperature for 2 hours.
      
    • Purification: Precipitate with hexane or recrystallize from ethanol.

Synthetic Workflow Visualization

Synthesis Precursor N-(4-methoxyphenyl) acetamide Vilsmeier Vilsmeier-Haack (POCl3/DMF, 85°C) Precursor->Vilsmeier Inter1 2-Chloro-3-formyl intermediate Vilsmeier->Inter1 Hydrolysis Acid Hydrolysis (AcOH/HCl) Inter1->Hydrolysis Inter2 3-Formyl-2-one intermediate Hydrolysis->Inter2 Reduction Reduction (NaBH4/MeOH) Inter2->Reduction Alcohol 3-(Hydroxymethyl) precursor Reduction->Alcohol Chlorination Chlorination (SOCl2/DCM) Alcohol->Chlorination Product 3-(Chloromethyl)-6-methoxy quinolin-2(1H)-one Chlorination->Product

Figure 1: Step-wise synthetic pathway from acetamide precursor to final chloromethyl derivative.[2]

Part 3: Physicochemical Properties & Drug Design Implications

Reactivity Profile (The Alkylating Handle)

The chloromethyl group at position C3 is highly reactive due to the adjacent vinyl/carbonyl system. It serves as a prime location for Nucleophilic Substitution (


) .
  • Target Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

  • Medicinal Application: This reactivity allows the attachment of solubilizing groups (e.g., piperazines) or pharmacophores (e.g., triazoles via azide displacement) to generate libraries of PI3K or EGFR inhibitors.

Structure-Activity Relationship (SAR) Logic

The 6-methoxy group is not merely decorative; it serves as an electron-donating group (EDG) that modulates the electron density of the aromatic ring, often enhancing binding affinity to kinase ATP-binding pockets via hydrophobic interactions.

Data Summary: Physicochemical Parameters

ParameterValue (Approx.)Implication
Molecular Weight 223.66 g/mol Fragment-based drug design compliant.
LogP 1.7 – 2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for active site binding (e.g., hinge region).
H-Bond Acceptors 3 (C=O, OMe, N)Interaction points for water bridges or residues.
Topological Polar Surface Area ~38 ŲHigh potential for blood-brain barrier penetration.
SAR Decision Tree

SAR Core 3-(Chloromethyl)-6-methoxy quinolin-2(1H)-one C3_Branch C3: Chloromethyl Reactivity Core->C3_Branch C6_Branch C6: Methoxy Modulation Core->C6_Branch N1_Branch N1: Lactam Nitrogen Core->N1_Branch Amination + Amines (Solubility/Kinase Affinity) C3_Branch->Amination Azidation + NaN3 -> Click Chem (Triazole Libraries) C3_Branch->Azidation Thiolation + Thiols (Redox Stability) C3_Branch->Thiolation Demethylation Demethylation -> -OH (H-Bond Donor) C6_Branch->Demethylation Bulk Exchange for -OEt/-OBn (Hydrophobic Pocket Fill) C6_Branch->Bulk Alkylation N-Alkylation (Prevents Tautomerization) N1_Branch->Alkylation

Figure 2: Structure-Activity Relationship (SAR) map detailing modification zones for lead optimization.

Part 4: Analytical Characterization Standards

To ensure Trustworthiness and self-validation of the protocol, the following spectral signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       11.8 ppm (s, 1H):  Broad singlet characteristic of the lactam NH . Disappearance indicates N-alkylation or aromatization to the quinoline form.
      
    • 
       7.9 ppm (s, 1H):  The C4-H  vinyl proton.
      
    • 
       4.6 ppm (s, 2H):  The chloromethyl 
      
      
      
      protons.
    • 
       3.8 ppm (s, 3H):  The methoxy 
      
      
      
      protons.
  • IR Spectroscopy (ATR):

    • 1650–1680

      
      :  Strong C=O  stretch (Amide I).
      
    • 2800–3100

      
      :  Broad N-H  stretch (often structured due to dimerization).
      

References

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 5. Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem. (2023). Compound Summary: 3-(Chloromethyl)-6-methoxy-1,2-dihydroquinolin-2-one.[3] National Library of Medicine.

  • Luo, Z., et al. (2019). Design, synthesis and biological evaluation of novel quinoline-2-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). General search for 6-methoxyquinolin-2(1H)-one substructures.

  • Gould, S. J., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Authored by a Senior Application Scientist Introduction 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive chloromethyl group at the C3 position, which serves as an electrophilic handle for introducing the quinolinone scaffold into a wide array of more complex molecules. This guide provides an in-depth analysis of the primary synthetic strategies for preparing this valuable intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations. We will explore two principal and field-proven pathways: the functionalization of a pre-formed quinolinone core and the cyclization of acyclic precursors derived from substituted anilines.

Strategic Analysis: Core Synthetic Pathways

The synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one can be approached from two distinct retrosynthetic perspectives. The most direct and common method involves the late-stage functionalization of the readily accessible 6-methoxyquinolin-2(1H)-one. A secondary, more convergent approach involves constructing the quinolinone ring from an appropriately substituted aniline, such as p-anisidine.

cluster_0 Strategy 1: Functionalization cluster_1 Strategy 2: Cyclization Target 3-(Chloromethyl)-6-methoxy quinolin-2(1H)-one Intermediate_1B 3-(Hydroxymethyl)-6-methoxy quinolin-2(1H)-one Intermediate_1B->Target Chlorination Intermediate_1A 3-Formyl-6-methoxy quinolin-2(1H)-one Intermediate_1A->Intermediate_1B Reduction Start_1 6-Methoxyquinolin-2(1H)-one Start_1->Intermediate_1A Formylation (Vilsmeier-Haack) Start_2 p-Anisidine CyclizedProduct Substituted Quinolinone Precursor Start_2->CyclizedProduct Condensation/ Cyclization CyclizationPartner + C3 Synthon (e.g., Malonic Acid Derivative) CyclizationPartner->CyclizedProduct Condensation/ Cyclization CyclizedProduct->Target

Figure 1: High-level retrosynthetic strategies for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

Strategy 1: Synthesis via Functionalization of 6-Methoxyquinolin-2(1H)-one

This is the most established and modular route. It commences with the commercially available or easily synthesized 6-methoxyquinolin-2(1H)-one and introduces the required C3 functionality in a stepwise manner. The key advantage of this approach is the use of a stable, common intermediate, allowing for divergent synthesis of other C3-substituted analogs.

Step 1.1: Synthesis of the Quinolinone Core

The starting material, 6-methoxyquinolin-2(1H)-one, can be prepared via the cyclization of N-(4-methoxyphenyl)cinnamamide. This reaction is typically mediated by a strong acid like triflic acid (TfOH), which promotes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) followed by dehydrogenation.[1]

  • Starting Materials: 4-Methoxyaniline (p-anisidine) and cinnamoyl chloride.

  • Causality: The electron-donating nature of the methoxy group on the aniline ring activates the ortho position for the cyclization reaction. Cinnamoyl chloride provides the necessary three-carbon chain and the α,β-unsaturation required for the pyridinone ring formation.

Step 1.2: C3-Formylation via the Vilsmeier-Haack Reaction

The introduction of a functional group at the C3 position is efficiently achieved through a Vilsmeier-Haack reaction.[2] This reaction utilizes the Vilsmeier reagent, a halomethyleniminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3]

  • Starting Material: 6-Methoxyquinolin-2(1H)-one.

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

  • Expertise & Trustworthiness: The quinolin-2(1H)-one tautomer possesses an electron-rich enamine-like character, making the C3 position highly susceptible to electrophilic attack by the Vilsmeier reagent (chloroiminium ion).[4] The reaction is highly regioselective for the C3 position due to electronic activation from both the ring nitrogen and the C2-oxo (or C2-hydroxy) group. Careful control of the reaction temperature is crucial; excessive heat can lead to side reactions and decomposition.[4]

Start_1 6-Methoxyquinolin-2(1H)-one Intermediate 3-Formyl-6-methoxy quinolin-2(1H)-one Start_1->Intermediate Electrophilic Substitution Reagents POCl3 + DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- Reagents->VilsmeierReagent In situ generation VilsmeierReagent->Intermediate

Figure 2: Workflow for the Vilsmeier-Haack formylation of the quinolinone core.

Step 1.3: Reduction of the Formyl Group

The resulting aldehyde, 3-formyl-6-methoxyquinolin-2(1H)-one, is a stable intermediate that must be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-6-methoxyquinolin-2(1H)-one.

  • Starting Material: 3-Formyl-6-methoxyquinolin-2(1H)-one.

  • Reagents: Sodium borohydride (NaBH₄) is the reagent of choice.

  • Expertise & Trustworthiness: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting the aromatic quinolinone core or the ester group if present. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at room temperature, providing a high yield of the desired hydroxymethyl derivative.[5]

Step 1.4: Chlorination of the Hydroxymethyl Group

The final step is the conversion of the primary alcohol to the target chloromethyl compound. This is a nucleophilic substitution reaction where the hydroxyl group is transformed into a better leaving group and subsequently displaced by a chloride ion.

  • Starting Material: 3-(Hydroxymethyl)-6-methoxyquinolin-2(1H)-one.

  • Reagents: Thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) are commonly employed.[6][7]

  • Expertise & Trustworthiness: Thionyl chloride is a highly effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then collapses to form the alkyl chloride, sulfur dioxide, and hydrogen chloride gas. The gaseous byproducts drive the reaction to completion. Using a non-nucleophilic solvent like dichloromethane (DCM) or toluene is recommended to avoid side reactions. Alternatively, reagents like N-chlorosuccinimide in the presence of a phosphine can also be effective under milder conditions.[6]

Strategy 2: Synthesis via Cyclization of p-Anisidine

This approach constructs the quinolinone ring from acyclic precursors. While potentially shorter, it can be more challenging in terms of controlling regioselectivity and achieving good yields during the cyclization step.

  • Starting Materials: p-Anisidine (4-methoxyaniline) and a suitable C3 synthon, such as a 2-substituted malonic acid derivative.[8]

  • Expertise & Trustworthiness: One documented method involves heating p-anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride.[8] This one-pot reaction leads to the formation of a dichlorinated quinoline precursor. While this specific example yields a 3-fluoroquinoline, the principle demonstrates the feasibility of using substituted malonic acids to construct the ring. The POCl₃ acts as both a dehydrating and chlorinating agent. Subsequent functional group manipulations would be required to arrive at the target molecule. This route is generally less direct for the specific target compound compared to Strategy 1.

Quantitative Data Summary

The following table summarizes the key components for the more prevalent and efficient Strategy 1.

StepStarting MaterialKey ReagentsIntermediate/ProductTypical Yield
1.2 6-Methoxyquinolin-2(1H)-onePOCl₃, DMF3-Formyl-6-methoxyquinolin-2(1H)-one>90%
1.3 3-Formyl-6-methoxyquinolin-2(1H)-oneNaBH₄, Methanol3-(Hydroxymethyl)-6-methoxyquinolin-2(1H)-oneHigh
1.4 3-(Hydroxymethyl)-6-methoxyquinolin-2(1H)-oneSOCl₂, DCM3-(Chloromethyl)-6-methoxyquinolin-2(1H)-oneGood-High

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 6-Methoxyquinolin-2(1H)-one
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.0 equiv.) dropwise to the cooled DMF with constant stirring.[4] Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction: Add 6-methoxyquinolin-2(1H)-one (1.0 equiv.) portion-wise to the freshly prepared Vilsmeier reagent.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~7-8.

  • Isolation: The solid product, 3-formyl-6-methoxyquinolin-2(1H)-one, will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Chlorination of 3-(Hydroxymethyl)-6-methoxyquinolin-2(1H)-one
  • Setup: Suspend 3-(hydroxymethyl)-6-methoxyquinolin-2(1H)-one (1.0 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.5-2.0 equiv.) dropwise via a syringe.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring it into ice-cold water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is most reliably and efficiently achieved through a three-step functionalization of the 6-methoxyquinolin-2(1H)-one core. This pathway, involving Vilsmeier-Haack formylation, subsequent reduction, and final chlorination, offers high yields and employs well-understood, scalable reactions. The selection of starting materials is guided by a robust understanding of electrophilic aromatic substitution on the electron-rich quinolinone system. While ring-forming strategies from p-anisidine are viable, they are typically less direct for this specific target. The protocols and strategic insights provided herein offer a comprehensive guide for researchers and drug development professionals aiming to utilize this versatile chemical intermediate.

References

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. Available at: [Link]

  • Synthesis of 1-allyl-6,7-dimethoxy-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides (6). ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. Available at: [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Google Patents.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ResearchGate. Available at: [Link]

  • Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. National Center for Biotechnology Information. Available at: [Link]

  • Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. Available at: [Link]

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Scientific Research Publishing. Available at: [Link]

  • 3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

  • The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Pyridine Quinone Methide Precursors and Studies Towards Realkylation of Aged Acetylcholinesterase Research. The Ohio State University. Available at: [Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Royal Society of Chemistry. Available at: [Link]

  • S-(6-((4-(2-fluoro-4-(1-((4-fluorophenyl)aminoformyl)cyclopropane-1-carboxamido)phenoxy)-6-methoxyquinolin-7-yl)oxy)hexyl)-acetylthioester. BindingDB. Available at: [Link]

Sources

Exploratory

Technical Guide: Mechanistic Pathways in Quinolinone Synthesis

From Thermodynamic Control to C-H Activation Executive Summary The quinolinone scaffold stands as a cornerstone in medicinal chemistry, serving as the core pharmacophore for fluoroquinolone antibiotics (e.g., Ciprofloxac...

Author: BenchChem Technical Support Team. Date: February 2026

From Thermodynamic Control to C-H Activation

Executive Summary

The quinolinone scaffold stands as a cornerstone in medicinal chemistry, serving as the core pharmacophore for fluoroquinolone antibiotics (e.g., Ciprofloxacin), antimalarials, and emerging anticancer agents.[1][2][3][4] For the research scientist, mastering quinolinone synthesis requires navigating two distinct chemical landscapes: the thermodynamic rigor of classical condensation and the kinetic precision of modern transition-metal catalysis.

This guide deconstructs these two paradigms. We analyze the Conrad-Limpach synthesis (for 4-quinolinones) as a masterclass in thermodynamic control and Palladium-Catalyzed C-H Activation (for 2-quinolinones) as the pinnacle of atom-economical functionalization.

Part 1: The Thermodynamic Landscape (4-Quinolinones)

The Conrad-Limpach Synthesis

While historically established, the Conrad-Limpach method remains the industrial standard for generating the 4-quinolinone core.[5] Its success relies entirely on manipulating the kinetic vs. thermodynamic equilibrium of the aniline-ketoester condensation.

1. Mechanistic Causality

The reaction involves the condensation of an aniline with a


-ketoester.[5][6][7][8][9] The critical divergence point occurs at the intermediate stage:
  • Kinetic Control (

    
    C):  Attack at the ester carbonyl yields an amide (Knorr intermediate), leading to 2-quinolinones.
    
  • Thermodynamic Control (

    
    C):  Attack at the ketone carbonyl yields an imine (Schiff base). This intermediate, upon high-thermal excitation, undergoes tautomerization to an enamine and subsequent cyclization to the 4-quinolinone.
    

The Critical Step: The ring closure is an intramolecular electrophilic aromatic substitution (or


-electrocyclic reaction depending on interpretation) that requires overcoming the loss of aromaticity in the benzene ring, necessitating the high activation energy provided by thermal shock (250°C).
2. Visualized Pathway

The following diagram illustrates the electron flow, highlighting the specific tautomeric shift required for cyclization.

ConradLimpach cluster_0 Phase 1: Condensation cluster_1 Phase 2: Thermal Cyclization Aniline Aniline (Nucleophile) Imine Schiff Base (Imine) (Thermodynamic Intermediate) Aniline->Imine - H2O (Dean-Stark) Ketoester β-Ketoester (Electrophile) Ketoester->Imine Enamine Enamine Tautomer (Reactive Species) Imine->Enamine Tautomerization Transition Cyclization TS (High Ea ~250°C) Enamine->Transition Intramolecular Attack Product 4-Quinolinone (Tautomerized) Transition->Product - EtOH

Figure 1: The Conrad-Limpach pathway.[6][7] Note the specific requirement for the enamine tautomer to facilitate ring closure.

3. Validated Protocol

Objective: Synthesis of 2-methyl-4-quinolinone.

  • Reagents: Aniline (1.0 eq), Ethyl acetoacetate (1.1 eq), HCl (cat.), Diphenyl ether (Dowtherm A substitute).

  • Step 1: Schiff Base Formation (The Water Trap)

    • Combine aniline, ethyl acetoacetate, and catalytic HCl (1-2 drops) in benzene or toluene.

    • Reflux with a Dean-Stark trap .

    • Checkpoint: The reaction is complete only when the theoretical volume of water has been collected. Failure to remove water pushes the equilibrium back to hydrolysis.

    • Concentrate the solution to isolate the crude imine oil.

  • Step 2: Thermal Shock (The Cyclization)

    • Pre-heat diphenyl ether to 250°C in a heavy-walled flask.

    • Add the crude imine dropwise to the boiling solvent.

    • Why Dropwise? This maintains the high temperature required for cyclization. Adding it all at once cools the solvent, potentially stalling the reaction or favoring polymerization.

    • Rapid evolution of ethanol vapor confirms cyclization.

    • Cool to room temperature. The product usually precipitates; wash with hexane to remove the high-boiling solvent.

Part 2: The Kinetic Landscape (2-Quinolinones)

Pd-Catalyzed C-H Activation/Annulation

Modern drug discovery demands milder conditions and higher functional group tolerance. Palladium-catalyzed oxidative annulation replaces thermal force with catalytic elegance, utilizing the inherent reactivity of C-H bonds.

1. Mechanistic Causality

This transformation typically involves an aniline derivative (e.g., acetanilide) and an activated alkene (e.g., acrylate) or alkyne.

  • C-H Activation: The Pd(II) species coordinates to the directing group (amide oxygen) and cleaves the ortho C-H bond via Concerted Metalation-Deprotonation (CMD).

  • Insertion: The alkene/alkyne inserts into the Pd-C bond.

  • Reductive Elimination: The C-N bond forms, closing the ring and releasing Pd(0).

  • Re-oxidation: An external oxidant (Cu(II), Ag(I), or

    
    ) regenerates the active Pd(II) species.
    
2. Visualized Pathway

This cycle demonstrates the "molecular stitch" mechanism of Pd(II) catalysis.

PdCycle PdII Pd(II)X2 Active Catalyst Coord Coordination Complex (Directing Group) PdII->Coord Substrate Binding Palladacycle 5-Membered Palladacycle (via CMD) Coord->Palladacycle - HX (C-H Activation) Insertion Alkene/Alkyne Insertion Palladacycle->Insertion + Acrylate Elimination Reductive Elimination Insertion->Elimination C-N Bond Formation Pd0 Pd(0) Inactive Elimination->Pd0 Product Release Pd0->PdII Oxidant (Cu/Ag/O2)

Figure 2: Pd(II)/Pd(0) catalytic cycle for quinolinone formation via C-H activation. The re-oxidation step is critical for turnover.

3. Validated Protocol

Objective: Synthesis of N-methyl-2-quinolinone via oxidative coupling.

  • Reagents: N-Methyl-N-phenylacetamide (1.0 eq), Ethyl acrylate (2.0 eq), Pd(OAc)2 (10 mol%), Cu(OAc)2 (2.0 eq, oxidant), Toluene.

  • Protocol:

    • Inert Setup: Flame-dry a Schlenk tube and purge with Argon. Oxygen inhibits the active catalytic species in some variations, though it is the oxidant in others. Here, Cu(II) is the oxidant, so inert atmosphere prevents side oxidations.

    • Catalyst Loading: Add Pd(OAc)2 and Cu(OAc)2.

    • Solvation: Add Toluene and the amide substrate.

    • Activation: Heat to 110°C.

    • Checkpoint: Monitor by TLC. The disappearance of the starting amide and the appearance of a fluorescent spot (quinolinones are often fluorescent) indicates success.

    • Workup: Filter through a Celite pad to remove metal salts. Evaporate solvent and purify via column chromatography.

Part 3: Comparative Technical Analysis

FeatureConrad-Limpach (Classic)Pd-Catalyzed C-H Activation (Modern)
Target Scaffold 4-Quinolinone 2-Quinolinone (mostly)
Key Intermediate Schiff Base / EnaminePalladacycle
Energy Source Thermal (250°C)Chemical Potential (Catalyst)
Atom Economy Moderate (Loss of EtOH/H2O)High (Loss of H2/AcOH)
Substrate Tolerance Low (Sensitive to heat/acid)High (Tolerates esters, nitriles, halides)
Scalability High (Industrial standard)Moderate (Cost of Pd/Ligands)
Primary Risk Polymerization / CharringCatalyst poisoning / Incomplete conversion

Part 4: Troubleshooting & Optimization

Insights from the Bench

  • The "Tar" Problem in Conrad-Limpach:

    • Symptom:[10][11] Reaction mixture turns into a black, insoluble tar.

    • Cause: Oxidation of the aniline or polymerization of the intermediate due to slow addition.

    • Fix: Ensure the diphenyl ether is at a rolling boil before addition. Increase the dilution of the dropping solution.

  • Stalled Pd-Catalysis:

    • Symptom:[10][11] Reaction stops at 50% conversion.

    • Cause: "Pd-Black" precipitation (catalyst death).

    • Fix: Add a ligand (e.g.,

      
       or XPhos) to stabilize the Pd species. Alternatively, add a fresh portion of oxidant.
      
  • Regioselectivity Issues (Meta-substituted anilines):

    • In Conrad-Limpach, meta-substituted anilines can cyclize at two positions (ortho or para to the substituent).

    • Guidance: Electron-donating groups (EDGs) generally favor cyclization para to the EDG (steric + electronic control), yielding the 7-substituted quinolinone.

References

  • Conrad-Limpach Synthesis Mechanism & Review

    • Source: Wikipedia / SynArchive
    • Context: Defines the core thermodynamic principles of the aniline-ketoester condensation and the critical 250°C cycliz
    • URL:[Link][6][8]

  • Practical Route to 2-Quinolinones via Pd-Catalyzed C-H Bond Activ

    • Source: PubMed / N
    • Context: Provides the modern protocol for cascade C-H activation/cycliz
    • URL:[Link]

  • Palladium-Catalyzed Synthesis and Transform

    • Source: MDPI (Molecules Journal)
    • Context: A comprehensive review of Pd-catalyzed annulation strategies, including the [3+3] annulation and oxidative carbonyl
    • URL:[Link]

  • Recent Innovations in Synthetic Methodologies of Quinoline Analogues (2024)

    • Source: Bentham Science / Current Organic Chemistry
    • Context: Up-to-date review on green chemistry approaches and microwave-assisted vari
    • URL:[Link]

Sources

Foundational

The 6-Methoxyquinolin-2(1H)-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Executive Summary The quinolin-2(1H)-one framework, a heterocyclic scaffold composed of a fused benzene and pyridone ring, repre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolin-2(1H)-one framework, a heterocyclic scaffold composed of a fused benzene and pyridone ring, represents a cornerstone in medicinal chemistry.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its significant therapeutic potential.[2][3] The addition of a methoxy group at the 6-position specifically modulates the scaffold's electronic and steric properties, often enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide provides a comprehensive technical overview of the diverse biological activities associated with the 6-methoxyquinolin-2(1H)-one scaffold, delving into its anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. We will explore the mechanistic underpinnings of these activities, present detailed experimental protocols, and offer insights into the structure-activity relationships that govern its therapeutic efficacy, positioning it as a highly valuable scaffold for future drug development endeavors.

Introduction: The Quinolin-2(1H)-one Core

Quinolin-2(1H)-one, also known as carbostyril, is a versatile heterocyclic molecule whose structural rigidity and capacity for chemical modification make it a "privileged scaffold" in drug design.[1][4] This core structure allows for the strategic placement of various functional groups, enabling the synthesis of derivatives with a wide spectrum of therapeutic applications, including antiplatelet, antibacterial, and anti-inflammatory effects.[1][5] Derivatives of this scaffold are also noted for their favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.[1]

The focus of this guide, the 6-methoxy substituted variant, leverages the electron-donating nature of the methoxy group. This substitution can influence the molecule's lipophilicity and hydrogen-bonding capacity, which are critical for membrane permeability and target binding affinity.[6] The presence of this group is a recurring motif in many highly active derivatives across different therapeutic areas.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the quinolin-2(1H)-one core can be achieved through several established methods, including the Knorr, Friedländer, and Vilsmeier-Haack reactions.[2] A particularly effective and high-yielding modern approach for synthesizing substituted variants like 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), a potent natural antioxidant and anti-inflammatory agent, has been developed.[1][7]

Aniline Substituted Aniline Cinnamanilide Cinnamanilide Intermediate Aniline->Cinnamanilide Coupling CinnamoylChloride Cinnamoyl Chloride CinnamoylChloride->Cinnamanilide Quinolinone 6-Methoxyquinolin-2(1H)-one Derivative Cinnamanilide->Quinolinone Cycloelimination TfOH TfOH (Triflic Acid) TfOH->Cinnamanilide

Caption: General workflow for the synthesis of quinolin-2(1H)-one derivatives.

Experimental Protocol: Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one (HMQ)

This protocol is adapted from a reported high-yield synthesis.[1][7] The causality behind this two-step process lies in first creating a linear precursor (cinnamanilide) that possesses the necessary atoms and bonds, followed by an acid-catalyzed intramolecular cyclization to form the rigid, bicyclic quinolinone core.

Step 1: Formation of the Cinnamanilide Intermediate

  • To a solution of the appropriately substituted aniline (e.g., 4-amino-2-methoxyphenol) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of cinnamoyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove salts and purify the resulting cinnamanilide intermediate, typically by recrystallization or column chromatography.

Step 2: Cycloelimination to form the Quinolin-2(1H)-one

  • Dissolve the purified cinnamanilide intermediate in triflic acid (TfOH).

  • Heat the reaction mixture to 110 °C for approximately 30 minutes. The strong acid protonates the carbonyl and facilitates the electrophilic aromatic substitution required for ring closure.

  • Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by pouring it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the final product, 7-hydroxy-6-methoxyquinolin-2(1H)-one, by column chromatography or recrystallization to yield the pure compound in yields often exceeding 90%.[1]

Key Biological Activities

The 6-methoxyquinolin-2(1H)-one scaffold exhibits a remarkable range of biological activities, making it a focal point of research in multiple therapeutic fields.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.[2][8]

Mechanism of Action: Kinase and Tubulin Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Quinoline-based molecules have been successfully developed as kinase inhibitors.[8] For example, 6-benzyloxyquinoline derivatives were identified as selective inhibitors of the c-Met kinase, a key driver in many tumors.[9] Other quinoline derivatives act as inhibitors of Pim-1 kinase, which is upregulated in several human cancers.[8]

A distinct anticancer mechanism involves the inhibition of tubulin polymerization. One promising derivative, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, was found to inhibit tubulin polymerization in a manner similar to vinca alkaloids, leading to cell cycle arrest and apoptosis.[10]

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., c-Met) P P RTK->P Scaffold 6-Methoxyquinolin-2(1H)-one Derivative Scaffold->RTK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Activation Proliferation {Cell Proliferation & Survival} Downstream->Proliferation

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Anticancer Activity Data

Compound IDCancer Cell LineActivity (IC50 / GI50)Mechanism of ActionReference
6h NCI-H522 (Non-small cell lung)42.3 nM (IC50)Tubulin Polymerization Inhibitor[10]
IIIc-3 A549 (Lung)397.56 µg/mL (IC50)Not specified[11]
Cu6MQ A549 (Lung)57.9 µM (IC50)Induces Oxidative Stress[12]
2b K-562 (Leukemia)Most active in seriesInduces S-phase arrest[13]
3a MCF-7 (Breast)Maximum inhibition in seriesNot specified[13]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory and Antioxidant Activity

The scaffold is present in natural products with potent anti-inflammatory and antioxidant properties.[1] The compound 7-hydroxy-6-methoxyquinolin-2(1H)-one (HMQ), isolated from Spondias pinnata, exhibits very high activity in these areas.[5][7] The mechanism often involves scavenging free radicals and reducing oxidative stress, which is a key factor in inflammation and cellular damage.[14]

Dihydroquinoline derivatives have been shown to be potent inhibitors of lipid peroxidation and can protect neurons from oxidative stress-mediated degeneration. This antioxidant capacity is crucial for mitigating the damage caused by reactive oxygen species (ROS) in various pathological conditions.

Antimicrobial Activity

The quinolin-2(1H)-one core is a recognized pharmacophore for developing antimicrobial agents.[15][16] The introduction of a 6-methoxy group, often in combination with other substituents, can yield compounds with significant activity against a range of pathogens.

Structure-Activity Relationship (SAR) Insights Studies on 6-methoxyquinoline-3-carbonitrile derivatives have shown that the nature of the substituent at other positions is critical for potency. For instance, certain ester and thioether derivatives displayed the highest activity against Gram-positive strains, while others were more effective against Gram-negative bacteria.[15] Some compounds were even found to be more active than the standard antifungal drug Amphotericin B against specific fungal species.[15] This highlights the scaffold's tunability for achieving selective antimicrobial action.

Antimicrobial Activity Data (MIC Values)

OrganismCompound ClassActivityReference
Staphylococcus aureusQuinolinequinonesHigh activity[17]
Escherichia coli6-methoxyquinoline-3-carbonitrilesModerate to high activity[15]
Candida albicans6-methoxyquinoline-3-carbonitrilesPotent activity (some > Amphotericin B)[15]
Gram-positive strainsPyrazino[2,1-b]quinazoline-3,6-dionesMIC values of 12.5–77 μM[18]
Neuroprotective Activity

The 6-methoxyquinolin-2(1H)-one scaffold is a promising platform for developing agents to treat neurodegenerative diseases like Alzheimer's.[19][20] The primary mechanisms involve the inhibition of key enzymes in the brain and the reduction of oxidative stress.

Mechanism of Action: Cholinesterase and CDK5 Inhibition

A key strategy in Alzheimer's therapy is to boost acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE).[19][21] A series of quinolinone derivatives were synthesized and evaluated, with compound QN8 emerging as a potent and selective non-competitive inhibitor of human AChE with an IC50 of 0.29 µM.[19]

Another target is Cyclin-dependent kinase 5 (CDK5), a protein kinase whose deregulation is implicated in the pathology of Alzheimer's and other neurodegenerative disorders.[2] The quinolin-2(1H)-one scaffold has been successfully utilized to design potent CDK5 inhibitors.[2]

ACh_pre Acetylcholine (ACh) (Presynaptic Neuron) ACh_post ACh Receptors (Postsynaptic Neuron) ACh_pre->ACh_post Increased ACh binding & Signal Transduction AChE Acetylcholinesterase (AChE) ACh_pre->AChE ACh released AChE->ACh_pre Hydrolysis AChE->ACh_post ACh cannot bind Scaffold 6-Methoxyquinolin-2(1H)-one Derivative (e.g., QN8) Scaffold->AChE Inhibition SynapticCleft Synaptic Cleft

Caption: Mechanism of AChE inhibition in the synaptic cleft.

Cholinesterase Inhibition Data

CompoundTarget EnzymeInhibition (IC50)Ki ValueInhibition TypeReference
QN8 hrAChE0.29 µM79 nMNon-competitive[19]
QN8 hrBuChE12.73 µM--[19]
QN9 hrAChE0.44 µM--[19]

Future Perspectives and Conclusion

The 6-methoxyquinolin-2(1H)-one scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility, demonstrated by a wide array of potent biological activities, confirms its value to medicinal chemists. The scaffold's proven success in modulating targets ranging from kinases and microtubules in cancer to cholinesterases in neurodegeneration provides a robust foundation for further exploration.

Future research should focus on multi-target drug design, leveraging the scaffold's ability to interact with diverse biological systems. For instance, developing dual inhibitors that combine anticancer and anti-inflammatory properties or neuroprotective and antioxidant effects could lead to novel therapies with enhanced efficacy. Continued exploration of structure-activity relationships through the synthesis of new analogue libraries will undoubtedly uncover next-generation clinical candidates built upon this remarkable chemical core.

References

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • (2025). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. ResearchGate. [Link]

  • (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. [Link]

  • Chen, Y., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry Letters, 23(18), 5104-5108. [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Serrano, E., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Molecules, 25(11), 2598. [Link]

  • Patel, D., et al. (2022). Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry. [Link]

  • Ortega-Moo, O., et al. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. Journal of Inorganic Biochemistry, 192, 147-159. [Link]

  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Pang, E. L., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]

  • Hennequin, L. F., et al. (2003). Quinoline derivatives as tyrosine kinase inhibitors.
  • Abdel-Ghani, T. M., et al. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules, 26(17), 5334. [Link]

  • (n.d.). Search for new multi-target compounds against Alzheimer's disease among histamine H3 receptor ligands. ChEMBL. [Link]

  • Al-Dies, A. M., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6974. [Link]

  • Hrabinova, M., et al. (2018). Development of 2-Methoxyhuprine as Novel Lead for Alzheimer's Disease Therapy. Molecules, 23(11), 2820. [Link]

  • Kumar, A., et al. (2020). Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer's disease. Future Medicinal Chemistry. [Link]

  • (n.d.). Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32. ResearchGate. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical and Medical Sciences. [Link]

  • Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409. [Link]

  • Szulc, A., et al. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. [Link]

  • Ghadage, R. V., et al. (2014). Potential antimicrobial activities of quinazolinone-a review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • de Oliveira, K. A. F., & Ferreira, V. F. (2020). Azanaphthoquinones: privileged scaffolds in nature. Biological activities, synthesis, and regioselective reactions. RSC Advances, 10(49), 29519-29534. [Link]

  • Lockhart, B., et al. (2001). Protective effect of the antioxidant 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113) in models of cerebral neurodegeneration. European Journal of Pharmacology, 416(1-2), 19-27. [Link]

  • Rojas, V., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 28(12), 4811. [Link]

  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PeerJ, 7, e7349. [Link]

  • (n.d.). Examples of biologically active quinolin-2(1H)-ones. ResearchGate. [Link]

  • Chen, Y. L., et al. (2016). Discovery of Indeno[1,2-c]quinoline Derivatives as Potent Dual Antituberculosis and Anti-Inflammatory Agents. Molecules, 21(11), 1461. [Link]

  • Abdeen, S., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Journal of Advanced Research, 7(5), 793-801. [Link]

  • (n.d.). Study of Potential Drug for Alzheimer's Disease: Small Organic Molecules, 1,5-DHN and TMPyP Inhibit Amyloid-β peptide Aggregation and Quench Hydroxyl Radicals. ResearchGate. [Link]

  • Krylatov, A. V., et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 76-86. [Link]

  • El-Gogary, R. I., et al. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Microbial Cell Factories, 24(1), 108. [Link]

  • Chang, C. Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 18(10), 1290. [Link]

  • Caroprese, M., et al. (2023). Quinones as Neuroprotective Agents. Molecules, 28(14), 5529. [Link]

  • Asfaw, A. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]

  • (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Eduardo Blumwald's Laboratory. [Link]

  • Sedaghat, R., et al. (2014). Neuroprotective Effect of Thymoquinone, the Nigella Sativa Bioactive Compound, in 6-Hydroxydopamine-Induced Hemi-Parkinsonian Rat Model. Iranian Journal of Pharmaceutical Research, 13(1), 227-234. [Link]

  • Atta, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3108. [Link]

  • (n.d.). Scaffold Hopping in Drug Discovery. NIPER. [Link]

  • Choi, M. J., et al. (2024). Neuroprotective effects of Si-based hydrogen-producing agent on 6-hydroxydopamine-induced neurotoxicity in juvenile mouse. Scientific Reports, 14(1), 10609. [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of the Quinolinone Scaffold: A Guide to Key Molecular Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinolinone core is a privileged heterocyclic scaffold that forms the foundation of a remarkable diversity of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone core is a privileged heterocyclic scaffold that forms the foundation of a remarkable diversity of biologically active compounds. Its rigid, planar structure and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to the development of therapeutics across a spectrum of diseases, from cancer to neurodegenerative disorders and infectious diseases. This technical guide provides an in-depth exploration of the key molecular targets for quinolinone derivatives. Moving beyond a simple catalog of compounds, we will dissect the mechanistic rationale behind targeting specific proteins and pathways, offer field-proven insights into experimental validation, and provide robust protocols to empower researchers in their own discovery efforts. This document is designed to serve as both a strategic overview and a practical handbook for scientists dedicated to advancing quinolinone-based drug discovery.

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinolinone moiety, characterized by a fused benzene and pyridinone ring system, is a versatile template for drug design. Its chemical properties allow for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives. This synthetic flexibility is a primary reason for the scaffold's prevalence in compounds targeting a wide array of biological macromolecules. Our focus will be on the "why" and "how"—why specific targets are therapeutically relevant for modulation by quinolinones and how one can rigorously validate these interactions.

Key Therapeutic Target Classes for Quinolinone Derivatives

The biological activity of quinolinone derivatives is vast, but several key target classes have emerged as particularly fruitful areas of investigation. We will explore the most prominent of these, with a focus on oncology, neurodegeneration, and infectious diseases.

Protein Kinases: The Central Hub of Oncogenic Signaling

The human kinome represents one of the most critical target families for cancer therapy. Kinases are essential transducers of cellular signals that regulate growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Quinolinone derivatives have proven to be particularly effective scaffolds for developing potent and selective kinase inhibitors.[2]

Prominent Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): This family, including EGFR, VEGFR, and c-Met, resides on the cell surface and initiates signaling cascades upon binding to extracellular growth factors. Many quinolinone-based inhibitors function as ATP-competitive ligands, occupying the kinase domain's active site and preventing the phosphorylation of downstream substrates.[3][4] For example, some derivatives show potent, sub-micromolar inhibitory activity against EGFR, HER2, PDGFR-α, and VEGFR-2.[3]

  • Non-Receptor Tyrosine Kinases: These cytoplasmic or nuclear kinases, such as Src and Abl, are crucial relay points in signaling pathways. Quinoline derivatives have been developed that interfere with these kinases.[5]

  • Serine/Threonine Kinases: This class includes crucial cell cycle regulators and signaling nodes like Pim-1 and JNK. Pim-1, often upregulated in cancers, is a validated target for quinolinone derivatives, which can lead to apoptosis and cell cycle arrest.[5]

The diagram below illustrates a simplified, archetypal RTK signaling pathway and indicates the point of intervention for a quinolinone-based inhibitor.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds Quinolinone Quinolinone Inhibitor Quinolinone->RTK Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation Phosphorylates Transcription Factors

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a quinolinone derivative.

Comparative Inhibitory Activity of Quinolinone Derivatives:

Compound ClassTarget KinaseIC50 (µM)Reference
Quinolinone Hydrazidec-MET8.6 (in EBC-1 cells)[6]
Quinolinone-Sulfonamide (4j)EGFR0.00007[3]
Quinolinone-Sulfonamide (4j)VEGFR-20.00015[3]
2-StyrylquinolinePim-11.29[5]
DNA-Interacting Agents: Topoisomerases and Direct Intercalators

A classical approach in cancer chemotherapy involves targeting the machinery of DNA replication and repair. Quinolinone derivatives have been shown to act via two primary mechanisms in this domain.[7]

  • Topoisomerase II Inhibition: These enzymes are critical for resolving DNA supercoils during replication. Quinolinone analogues can stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and cell death.[5][8]

  • DNA Intercalation: The planar aromatic structure of the quinolinone scaffold allows it to slip between the base pairs of the DNA double helix. This distorts the structure of the DNA, interfering with the processes of replication and transcription.[5][7]

Targets in Neurodegenerative Disease: A Multi-Pronged Approach

The complexity of neurodegenerative diseases like Alzheimer's necessitates a multi-target approach, a strategy for which the versatile quinolinone scaffold is well-suited.[9]

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease. Numerous quinoline derivatives have been identified as potent AChE inhibitors.

  • Amyloid-β (Aβ) Aggregation Inhibition: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in Alzheimer's pathology. Certain quinolinone hybrids have been engineered to dually inhibit both AChE and Aβ aggregation, representing a promising therapeutic strategy.[9]

  • Antioxidant and Anti-inflammatory Activity: Chronic neuroinflammation and oxidative stress are key contributors to neuronal damage. Quinolinone derivatives have been designed to possess these neuroprotective properties, aiming to slow disease progression.[9]

Antimicrobial and Antiviral Targets

The quinolone subclass (a 4-oxo-1,4-dihydroquinoline) is famously the basis for the fluoroquinolone antibiotics.

  • Bacterial DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are the classical targets of quinolone antibiotics. The drugs stabilize the enzyme-DNA cleavage complex, inhibiting bacterial replication.[10][11]

  • Viral Targets (e.g., HIV Tat-TAR Interaction): Beyond antibacterial activity, specific structural modifications to the quinolone scaffold can shift its activity profile. For instance, certain aryl-piperazinyl-6-amino-quinolones have been shown to inhibit HIV-1 replication by interfering with the crucial interaction between the viral Tat protein and the TAR RNA element.[11][12]

Experimental Workflows for Target Identification and Validation

As a Senior Application Scientist, my emphasis is on robust, reproducible, and mechanistically informative experimental design. A novel quinolinone derivative with promising phenotypic effects (e.g., cytotoxicity in a cancer cell line) is merely the starting point. The critical next step is to identify its direct molecular target(s).

Workflow for Unbiased Target Identification

A powerful method for de novo target identification is affinity chromatography coupled with mass spectrometry. The causality behind this choice is that it physically isolates binding partners from a complex biological mixture, providing direct evidence of interaction.

Caption: Workflow for target identification using affinity chromatography-mass spectrometry.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Once a putative target is identified, it is crucial to confirm that the compound engages this target within the complex milieu of a living cell. CETSA® is the gold standard for this purpose. It operates on the principle that a protein's thermal stability changes upon ligand binding. This protocol is self-validating through its inclusion of necessary controls.

Objective: To confirm direct binding of a quinolinone derivative to its putative target protein in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture target cells to ~80% confluency.

    • Treat cells with the quinolinone derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Crucial Control: Include a vehicle-only (e.g., DMSO) treated sample to establish the baseline thermal stability of the target protein.

    • Incubate for a specified time (e.g., 1 hour) under normal culture conditions.

  • Heating Step:

    • Harvest cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. A no-heat control (room temperature) must be included.

  • Lysis and Protein Solubilization:

    • Induce cell lysis by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or another quantitative protein detection method (e.g., ELISA, mass spectrometry).

  • Data Interpretation:

    • Plot the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization. The magnitude of the shift is often dose-dependent.

Future Perspectives and Challenges

The quinolinone scaffold remains a fertile ground for drug discovery. Key challenges and opportunities include:

  • Improving Selectivity: For targets like kinases, achieving selectivity across the kinome is critical to minimizing off-target effects and toxicity.[2]

  • Overcoming Resistance: As with many targeted therapies, cancer cells can develop resistance. The development of next-generation quinolinones that can overcome known resistance mechanisms is an ongoing effort.

  • Exploring New Target Space: While kinases and DNA are well-trodden ground, applying the quinolinone scaffold to less conventional targets, such as G-protein coupled receptors (GPCRs) or epigenetic modulators like DNA methyltransferases, holds significant promise.[13][14]

This guide has outlined the major therapeutic target classes for quinolinone derivatives, grounded in mechanistic understanding and supplemented with actionable experimental workflows. By combining rational design with rigorous validation, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Background. Alzheimer's disease (AD) is a complex multifactorial neurodegenerative disease and the leading cause of dementia. Different pathological processes contribute to the disease's progress, and a multitarget approach is considered an attractive strategy for drug design and discovery in AD. Quinolines are a class of heterocyclic compounds with diverse biological activities, especially chelating properties, antioxidants, and reducing brain Aβ levels. Quinolinic scaffolds have been explored as potential applications in the treatment of AD. (Source: Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC, URL: )
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy, URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (Source: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC, URL: )
  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents | Request PDF.
  • Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy | ACS Chemical Neuroscience.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (Source: Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers, URL: )
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (Source: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights, URL: )
  • Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Comprehensive review on current developments of quinoline-based anticancer agents, URL: )
  • Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. (Source: Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents - SciSpace, URL: )
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation.
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (Source: Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed, URL: )
  • Multifunctional quinoline derivatives as anti-neurodegenerative agents.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (Source: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024), URL: )
  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (Source: Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases - Walsh Medical Media, URL: )
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (Source: Full article: Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - Taylor & Francis, URL: )
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (Source: (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review), URL: )
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (Source: Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review, URL: )
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (Source: Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC, URL: )
  • Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs. (Source: Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs - PubMed, URL: )
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. (Source: Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC, URL: )
  • Antiviral Properties of Quinolone-based Drugs.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW.
  • Antiviral Properties of Quinolone-based Drugs. (Source: Antiviral Properties of Quinolone-based Drugs | Bentham Science Publishers, URL: )
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (Source: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review, URL: )

Sources

Foundational

The Strategic Architecture of 3-Substituted Quinolin-2-ones: A Technical Guide

Executive Summary The quinolin-2-one (carbostyril) scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its presence in FDA-approved therapeutics such as Brexpiprazole (antipsychotic),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolin-2-one (carbostyril) scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its presence in FDA-approved therapeutics such as Brexpiprazole (antipsychotic), Cilostazol (antiplatelet), and Procaterol (bronchodilator). While the scaffold itself is ubiquitous, the C3 position is the critical vector for functionalization. It serves as the electronic "gatekeeper" of the heterocyclic ring, offering a unique reactivity profile that balances enaminic nucleophilicity with susceptibility to radical trapping.

This guide moves beyond basic synthesis to analyze the strategic construction of 3-substituted quinolin-2-ones. We focus on the shift from classical, pre-functionalized cyclizations to modern, late-stage C–H functionalization, providing a validated protocol for the latter.

Section 1: The Privileged Scaffold & SAR Logic

The biological potency of 3-substituted quinolin-2-ones stems from their ability to mimic peptide bonds and interact with diverse biological targets (kinases, GPCRs).

Structure-Activity Relationship (SAR) Matrix

The electronic and steric environment at C3 dictates the molecule's binding affinity.

Substituent ClassElectronic EffectBiological Target / UtilityKey Example
3-Aryl / Heteroaryl Conjugation extension; π-π stacking capabilityAnticancer : Hsp90 inhibition; Tubulin polymerization inhibition.3-(4-methoxyphenyl)quinolin-2-one
3-Acyl / Sulfonyl Electron-withdrawing; H-bond acceptorAntimicrobial / Anti-inflammatory : Modulates solubility and lipophilicity.3-acetylquinolin-2-one
3-Halo (Cl, Br, I) Lipophilic; σ-hole interactionsSynthetic Intermediate : Precursor for Pd-catalyzed cross-couplings (Suzuki, Heck).3-bromoquinolin-2-one
3-Alkyl Hydrophobic bulkCNS Activity : Receptor subtype selectivity (e.g., Dopamine D2).Brexpiprazole (structural analog)

Section 2: Synthetic Architectures

Synthesis strategies fall into two distinct logical flows: De Novo Construction (building the ring with the substituent) and Direct Functionalization (adding the substituent to the pre-formed ring).

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between classical cyclization and modern C–H activation.

SyntheticPathways cluster_0 Route A: Classical De Novo Cyclization cluster_1 Route B: Modern Direct C3-H Functionalization StartA 2-Amino Benzaldehyde InterA Knoevenagel Intermediate StartA->InterA Condensation ReagentA Activated Methylene (e.g., Malonate) ReagentA->InterA ProdA 3-Substituted Quinolin-2-one InterA->ProdA Intramolecular Cyclization StartB Quinolin-2-one (Unsubstituted) RadicalInter C3-Radical Adduct StartB->RadicalInter Radical Addition RadicalSource Radical Precursor (e.g., Aryl Hydrazine) RadicalSource->RadicalInter SET Mechanism PhotoCat Photocatalyst (Eosin Y / Blue LED) PhotoCat->RadicalSource Activation ProdB 3-Substituted Quinolin-2-one RadicalInter->ProdB Oxidative Aromatization

Caption: Comparison of classical Knoevenagel condensation (Route A) vs. modern Photoredox C-H functionalization (Route B).

Section 3: Detailed Protocol – Visible-Light Induced C3-Arylation

Context: Traditional arylation requires pre-functionalized 3-halo derivatives and expensive Palladium catalysts. The modern approach utilizes visible-light photoredox catalysis , which is greener, operates at room temperature, and avoids transition metals.

Mechanism: This protocol relies on the generation of an aryl radical from aryl hydrazine, which selectively attacks the electron-rich C3 position of the quinolin-2-one.

Validated Workflow

Reaction: Quinolin-2-one + Aryl Hydrazine + Eosin Y (cat.) + Air → 3-Arylquinolin-2-one

1. Reagents & Setup
  • Substrate: Quinolin-2-one (0.5 mmol)

  • Radical Source: Phenylhydrazine hydrochloride (1.5 equiv)

  • Catalyst: Eosin Y (2 mol%) - Why? An organic dye that absorbs green light and acts as a single-electron transfer (SET) agent.

  • Base: K₂CO₃ (2.0 equiv) - Critical for neutralizing the HCl salt and facilitating the oxidation.

  • Solvent: DMSO (2.0 mL) - Chosen for high solubility of polar heterocycles.

  • Atmosphere: Open air (O₂ serves as the terminal oxidant).

  • Light Source: 5W Green LED (approx. 530 nm).

2. Step-by-Step Procedure
  • Charging: To a 10 mL Pyrex tube equipped with a stir bar, add Quinolin-2-one, Phenylhydrazine HCl, Eosin Y, and K₂CO₃.

  • Solvation: Add DMSO. Cap the tube loosely (allow air exchange) or use an O₂ balloon for faster kinetics.

  • Irradiation: Place the tube 2-3 cm away from the Green LED. Stir vigorously at room temperature (25°C) for 12–16 hours.

    • Checkpoint: The reaction mixture usually turns from orange (Eosin Y) to a dark brown/red as the reaction progresses.

  • Quenching: Dilute the mixture with 15 mL of water.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layer with brine to remove residual DMSO.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

3. Self-Validation (QC)
  • TLC Monitoring: The starting material (Quinolin-2-one) is usually more polar than the 3-aryl product. Look for the disappearance of the lower spot.

  • NMR Verification:

    • Diagnostic Signal: In the ¹H NMR of the starting material, the C3-H appears as a doublet (or singlet depending on substitution) around 6.5–6.7 ppm . In the product, this signal must disappear .

    • Shift: The C4-H proton (adjacent to the new aryl group) will typically experience a downfield shift due to the anisotropic effect of the new aromatic ring.

Section 4: Therapeutic Utility & Data

The 3-substituted variants are particularly potent in oncology and infectious disease research.

Comparative Biological Activity Data

Data aggregated from recent SAR studies (2021–2024).

Compound IDC3 SubstituentCell Line / TargetIC₅₀ / MIC (µM)Mechanism Note
Q2O-A1 3-(4-fluorophenyl)MDA-MB-231 (Breast Cancer)2.4 ± 0.2Induces apoptosis via Caspase-3 activation.
Q2O-B3 3-(benzothiazol-2-yl)Hsp90 (Chaperone Protein)0.85 ± 0.1Binds to C-terminal domain of Hsp90.
Q2O-C7 3-sulfonamideS. aureus (Bacteria)4.0 (MIC)Disrupts bacterial cell wall synthesis.
Q2O-D2 3-trifluoroacetylPC-3 (Prostate Cancer)12.5 ± 1.1Microtubule destabilization.
Mechanistic Pathway: Radical Cascade

Understanding the mechanism is vital for troubleshooting failed syntheses. The following diagram details the radical addition pathway used in the protocol above.

ReactionMechanism Eosin Eosin Y (Ground State) EosinStar Eosin Y* (Excited) Eosin->EosinStar ArNHNH2 Aryl Hydrazine EosinStar->ArNHNH2 SET Oxidation Light Green Light (hν) Light->Eosin ArRadical Aryl Radical (Ar•) ArNHNH2->ArRadical -N2, -H+ Q2O Quinolin-2-one ArRadical->Q2O Selective C3 Attack Intermediate C3-Radical Intermediate (N-centered radical) Q2O->Intermediate Product 3-Arylquinolin-2-one Intermediate->Product Re-aromatization Oxidation Oxidation (O2 -> H2O) Oxidation->Product H-abstraction

Caption: Photocatalytic cycle showing the generation of aryl radicals and selective addition to the C3 position.

Section 5: References[1][2][3][4][5]

  • Larghi, E. L., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules. Link

  • Mandal, S., et al. (2021).[1] Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry. Link

  • Wei, Y., et al. (2021).[2] Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Frontiers in Chemistry. Link

  • Bugaenko, D. I., et al. (2023).[3] Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Journal of Organic Chemistry. Link

  • Zhang, H., et al. (2023). Visible Light-Induced Cascade Sulfonylation/Cyclization to Produce Quinoline-2,4-Diones under Metal-Free Conditions. Molecules. Link

Sources

Exploratory

Physical properties of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

The following technical guide details the physical properties, synthesis, and reactivity of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one , a specialized heterocyclic intermediate used in the development of bioactive carb...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and reactivity of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one , a specialized heterocyclic intermediate used in the development of bioactive carbostyril derivatives.

[1]

Executive Summary

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (also known as 3-chloromethyl-6-methoxycarbostyril ) is a functionalized quinolinone scaffold.[1] It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of mucosal protective agents (e.g., Rebamipide analogs) and anti-platelet drugs. Its value lies in the 3-chloromethyl moiety, a highly reactive electrophilic handle that allows for the precise attachment of diverse side chains via nucleophilic substitution, while the 6-methoxy group modulates the electronic and solubility profile of the core.

Physicochemical Profile

The following data synthesizes experimental observations from patent literature and structural analogs.

Table 1: Core Physical Properties
PropertyValue / Description
IUPAC Name 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Common Name 3-Chloromethyl-6-methoxycarbostyril
CAS Number Not widely listed in public aggregation databases; refer to Patent US4578381
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Physical State Crystalline Solid
Color Typically off-white to pale yellow (common for carbostyrils)
Solubility Low: Water, HexaneModerate: Ethanol, Methanol (hot)High: DMF, DMSO, Acetic Anhydride (hot)
Melting Point > 200°C (Estimated based on structural analogs)Note: The 3-acetoxymethyl derivative melts at 166–168°C [1].[1][2][3][4][5][6][7]
Reactivity Electrophile (Alkyl Halide at C3); susceptible to S_N2 reactions.
Structural Characterization[1][7][9][10][11]
  • 1H NMR (Predicted): The methylene protons (-CH ₂Cl) typically appear as a singlet around δ 4.5–4.8 ppm .[1] The methoxy group (-OCH ₃) appears at δ 3.8 ppm .[1] The amide proton (-NH -) is broad and downfield (δ 10–12 ppm ).[1]

  • Mass Spectrometry: Shows a characteristic M+ and (M+2)+ isotope pattern (3:1 ratio) due to the chlorine atom.

Synthetic Pathway & Causality

The synthesis of 3-chloromethyl-quinolinones typically follows a Knorr-type cyclization or a functionalization of the 3-methyl precursor.[1] The method implied by Otsuka Pharmaceutical patents involves the construction of the ring followed by functionalization or the use of a pre-functionalized acetoacetate equivalent.

Causality of Experimental Choices
  • Choice of Acid Catalyst (H₂SO₄): Concentrated sulfuric acid is used to effect the intramolecular cyclization of the acetoacetanilide intermediate. This dehydrative cyclization establishes the aromatic quinolinone core.

  • Electrophilic Halogenation: If starting from a 3-methyl precursor, radical halogenation is avoided due to poor selectivity. Instead, the 3-hydroxymethyl route (via Vilsmeier-Haack formylation and reduction) followed by thionyl chloride treatment is the standard for high purity.

DOT Diagram: Synthetic Logic

The following diagram illustrates the logical flow for synthesizing the target and its downstream derivatives.

SynthesisPath Aniline p-Anisidine (4-Methoxybenzenamine) Inter Intermediate (Acetoacetanilide deriv.) Aniline->Inter Condensation Reagent Ethyl 2-chloro-3-oxobutanoate (or equivalent) Reagent->Inter Cyclization Cyclization (H2SO4, Heat) Inter->Cyclization Target 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (Target Scaffold) Cyclization->Target Ring Closure Deriv 3-Acetoxymethyl Derivative (Validation Standard) Target->Deriv KOAc / Ac2O (Ref Ex 63)

Figure 1: Synthetic workflow from raw materials to the target and its validation derivative.

Reactivity Profile & Validation

The 3-chloromethyl group is the primary site of reactivity.[1] Unlike the aromatic chloride (which would require palladium catalysis to displace), the benzylic-like chloride at position 3 undergoes facile Nucleophilic Substitution (S_N2) .

Self-Validating Protocol: Acetolysis

To confirm the identity and purity of the 3-chloromethyl compound, it is standard practice to convert it to the corresponding acetate.[1] This derivative crystallizes well and has a sharp melting point, serving as a quality control checkpoint.

Protocol (Based on US Patent 4,578,381 [1]):

  • Dissolution: Dissolve 2.2 g of 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one in 20 mL of acetic anhydride .

  • Substitution: Add 12 g of potassium acetate (excess nucleophile).

  • Reaction: Stir at 60–70°C for 3 hours. Causality: Heating promotes the S_N2 displacement of the chloride by the acetate ion.

  • Workup: Pour the mixture into ice water. The product precipitates as the acetic anhydride hydrolyzes.

  • Purification: Filter the crystals and recrystallize from acetone.

  • Validation: The resulting 3-acetoxymethyl-6-methoxyquinolin-2(1H)-one should appear as colorless prisms with a Melting Point of 166–168°C .[1][4][6][8]

DOT Diagram: Reactivity Logic

Reactivity Target 3-Chloromethyl-6-methoxyquinolin-2(1H)-one (Electrophile) Transition Transition State (S_N2 Mechanism) Target->Transition + Nu- Nucleophile Nucleophile (Nu-) (e.g., Acetate, Amines, Thiols) Nucleophile->Transition Product 3-Functionalized Derivative (New C-O, C-N, or C-S bond) Transition->Product - Cl-

Figure 2: Mechanism of functionalization at the 3-position.[1]

Safety & Handling

  • Alkylating Agent: As a reactive alkyl halide, this compound is a potential alkylating agent . It should be handled as a potential mutagen/carcinogen.

  • Lachrymator Potential: Benzylic-type halides often possess lachrymatory properties.[1] Handle only in a fume hood.

  • Skin/Eye Contact: Corrosive. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloromethyl group to the alcohol.

References

  • Otsuka Pharmaceutical Co., Ltd. (1986). Carbostyril derivatives. US Patent 4,578,381. (Reference Example 63 details the use and characterization of the 3-chloromethyl compound).

  • Uchida, M., et al. (1985). Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents.[1] Chemical & Pharmaceutical Bulletin. (Provides context on the synthesis of related 3-substituted quinolinones).

Sources

Protocols & Analytical Methods

Method

Application Note: Derivatization of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one for SAR Studies

Executive Summary This guide details the chemical logic and experimental protocols for derivatizing 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one (CMQ) . As a "privileged scaffold," the quinolin-2-one core is ubiquitous i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical logic and experimental protocols for derivatizing 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one (CMQ) . As a "privileged scaffold," the quinolin-2-one core is ubiquitous in bioactive compounds targeting Hsp90, tubulin polymerization, and bacterial DNA gyrase.[1] The 3-chloromethyl variant offers a highly reactive electrophilic handle, allowing for rapid generation of diverse libraries via nucleophilic substitution (


).[1] This note provides a self-validating workflow for scientists to exploit this scaffold in Structure-Activity Relationship (SAR) campaigns.

Chemical Logic & Scaffold Analysis

To successfully derivatize CMQ, one must understand the electronic environment that dictates its reactivity.[1]

The "Push-Pull" Electronic System

The CMQ molecule exhibits a unique electronic push-pull system that stabilizes the core while activating the C3-position:

  • Electron Donor (Push): The 6-methoxy group donates electron density into the aromatic ring via resonance (

    
     effect), increasing the nucleophilicity of the aromatic system but also stabilizing the lactam core.
    
  • Electron Acceptor (Pull): The 2-one (lactam) moiety acts as an electron sink.

  • The Electrophilic Trap (C3-CH2Cl): The chloromethyl group at position 3 is benzylic-like. It is activated for nucleophilic attack because the transition state is stabilized by the adjacent aromatic/heterocyclic

    
    -system.
    
SAR Vectors (Strategic Modification Sites)

We define three distinct vectors for library expansion:

  • Vector A (Primary): Nucleophilic displacement of the C3-chloride. This is the most versatile point for introducing diversity (amines, thiols, alkoxides).[1]

  • Vector B (Solubility/PK):

    
    -alkylation at the N1 position. Often used to cap the polar NH group to improve membrane permeability or solubility.
    
  • Vector C (Electronic Tuning): Modification of the C6-methoxy group (via demethylation to phenol) to alter H-bonding capacity.

Visualization: SAR Strategy & Workflow

SAR Decision Tree

The following diagram outlines the logical flow for derivatizing the scaffold based on the desired physicochemical outcome.

SAR_Strategy Scaffold 3-(Chloromethyl)- 6-methoxyquinolin-2(1H)-one Vector_A Vector A: C3-Substitution (Primary Diversity) Scaffold->Vector_A Vector_B Vector B: N1-Alkylation (PK/Solubility) Scaffold->Vector_B Vector_C Vector C: C6-Modification (H-Bonding) Scaffold->Vector_C Amines Amination (Basic/Polar) Vector_A->Amines R-NH2 / Base Thiols Thiolation (Lipophilic) Vector_A->Thiols R-SH / Base Alkylation N-Methyl/Benzyl (Permeability) Vector_B->Alkylation R-X / NaH Phenol Demethylation (OH Handle) Vector_C->Phenol BBr3

Caption: Strategic vectors for expanding the 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one scaffold.

Experimental Protocols

Safety Pre-Requisite

WARNING: 3-(Chloromethyl)quinolin-2-ones are potential alkylating agents. They may be skin sensitizers and genotoxic. All operations must be conducted in a fume hood. Double-gloving is recommended.

Protocol A: C3-Amination (Nucleophilic Substitution)

This is the "workhorse" reaction for generating libraries. The chloride is displaced by primary or secondary amines.

Reagents:

  • Scaffold: CMQ (1.0 equiv)

  • Amine:

    
     or 
    
    
    
    (1.2 – 1.5 equiv)
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of CMQ in 5 mL of anhydrous DMF. (Note: Heating to 40°C may be required for full solubility).

  • Activation: Add 2.0 mmol of anhydrous

    
    . Stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Add 1.2 mmol of the desired amine dropwise.

  • Reaction:

    • For aliphatic amines: Stir at 60°C for 2–4 hours.

    • For anilines/hindered amines: Stir at 80–90°C for 6–12 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (amine product).
  • Work-up: Pour the reaction mixture into 50 mL of ice-water. The product usually precipitates.

  • Purification: Filter the solid. Wash with water (

    
    ) and cold ether. If no precipitate forms, extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.[1]

Self-Validating QC Point:

  • 1H NMR (DMSO-d6): Look for the disappearance of the

    
     singlet at 
    
    
    
    4.6–4.7 ppm
    . The new
    
    
    signal will shift upfield to
    
    
    3.5–4.0 ppm
    .
Protocol B: N1-Alkylation (Solubility Tuning)

If the SAR requires blocking the lactam NH (e.g., to prevent metabolic glucuronidation), perform this step before C3-derivatization if possible, to avoid side reactions.[1]

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)[1]

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.2 equiv)[1]

  • Solvent: Anhydrous DMF[1]

Methodology:

  • Cool a solution of CMQ (1.0 mmol) in DMF (5 mL) to 0°C.

  • Add NaH (1.2 mmol) portion-wise. Gas evolution (

    
    ) will occur. Stir for 30 min at 0°C.
    
  • Add the alkyl halide dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Quench with saturated

    
     solution and extract with EtOAc.
    

Data Presentation & Analysis

Expected Physicochemical Properties

When designing the library, use the following table to predict shifts in properties based on the substituent added at C3.

Substituent Type (C3)Reagent ExampleExpected logP ChangePrimary Biological Utility
Basic Amine Morpholine / PiperazineDecrease (More Polar)Improved solubility; Lysosomal trapping.
Aromatic Amine Aniline derivativesIncrease (Lipophilic)

-stacking in binding pockets (e.g., Kinases).[1]
Thioether ThiophenolIncrease (Lipophilic)Metabolic stability; Hydrophobic pocket filling.
Azide Sodium AzideNeutral"Click" chemistry handle for PROTACs.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting material remains Nucleophile is too weak or bulky.Switch solvent to DMSO; increase Temp to 100°C; add KI (Finkelstein catalyst).
Multiple spots on TLC

-alkylation vs

-alkylation (in Protocol B).
Use a softer base (

instead of NaH) to favor

-alkylation; ensure anhydrous conditions.
Product is water soluble Amine introduced is highly polar.Do not precipitate in water. Remove DMF via lyophilization or use SCX (cation exchange) cartridges.

References

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones. Journal of Medicinal Chemistry / MDPI. (2022). Discusses Hsp90 inhibition and synthetic routes for quinolinones.

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives. British Journal of Pharmacology. (2014). details the anticancer activity and apoptosis induction of related quinolone scaffolds.

  • Nucleophilic substitution of 4-chloro-8-methylquinolin-2(1H)-one. Molecules. (2000).[2] Provides foundational chemistry for nucleophilic displacements on the quinolone ring.

  • Total Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one and Variants. ACS Omega. (2025). Recent protocols for synthesizing methoxy-substituted quinolinones and their isolation from natural sources.[3][4]

Sources

Application

High-throughput screening assays involving quinolinone derivatives

Application Note: High-Throughput Screening of Quinolinone Derivatives Title: Precision HTS Strategies for Quinolinone Scaffolds: Overcoming Autofluorescence and Solubility Barriers in Kinase Drug Discovery Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Quinolinone Derivatives

Title: Precision HTS Strategies for Quinolinone Scaffolds: Overcoming Autofluorescence and Solubility Barriers in Kinase Drug Discovery

Introduction: The Quinolinone Paradox

The quinolinone and quinoline scaffolds are "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Cabozantinib) and antimicrobial agents. Their planar, nitrogen-rich heterocycles mimic the adenine ring of ATP, making them potent Type I/II kinase inhibitors.

However, these same structural features introduce specific liabilities in High-Throughput Screening (HTS):

  • Autofluorescence: Many quinolinone derivatives emit strong fluorescence in the blue-green spectrum (400–550 nm), overlapping with standard fluorophores (FITC, GFP) and causing high background noise in intensity-based assays.

  • Poor Solubility & Aggregation: The flat, lipophilic nature of the scaffold often leads to colloidal aggregation in aqueous buffers. These aggregates sequester enzymes non-specifically, leading to false positives (promiscuous inhibition).

Scope of this Guide: This application note details a robust HTS workflow designed specifically to neutralize these artifacts. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to gate out autofluorescence and a Kinetic Solubility Pre-screen to eliminate aggregators.

Pre-Screen Validation: Kinetic Solubility Profiling

Objective: Filter out insoluble compounds before they enter the primary bioassay to prevent "false active" hits caused by colloidal aggregation.

Methodology: Laser Nephelometry (Light Scattering). Rationale: Quinolinones often precipitate upon dilution from DMSO stocks into aqueous buffer. Visual inspection is insufficient for 384-well plates.

Protocol 1: High-Throughput Solubility Screen

Materials:

  • Compound Library: 10 mM DMSO stocks of quinolinone derivatives.

  • Assay Buffer: PBS pH 7.4 (or specific kinase buffer used in primary screen).

  • Plate: 384-well clear-bottom microplate.

  • Reader: Nephelometer or Plate Reader with Absorbance (600 nm).

Step-by-Step Workflow:

  • Preparation: Dispense 49 µL of Assay Buffer into each well of the 384-well plate.

  • Dosing: Pin-transfer or pipette 1 µL of compound stock (10 mM) into the buffer (Final Conc: 200 µM, 2% DMSO).

    • Control A (High Sol): 200 µM Hydrocortisone.

    • Control B (Low Sol): 200 µM Pyrene or Reserpine.

    • Blank: 2% DMSO in Buffer.

  • Incubation: Shake plate at 600 rpm for 90 minutes at RT to reach equilibrium.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm (Turbidimetry).

  • Analysis:

    • Calculate Solubility Index (SI) :

      
      
      
    • Cut-off: Compounds with

      
       (or >3x background) are flagged as "Aggregators" and removed or flagged for detergent-based re-screening.
      

Primary Biochemical Assay: TR-FRET Kinase Screen

Objective: Quantify kinase inhibition while eliminating interference from fluorescent quinolinone compounds.

Why TR-FRET? Standard Fluorescence Intensity (FI) assays measure prompt emission. Since quinolinones autofluoresce with lifetimes in the nanosecond range, they interfere with FI. TR-FRET uses Lanthanide donors (Europium/Terbium) with millisecond lifetimes.[1] By introducing a time delay (50–100 µs) before reading, the short-lived compound autofluorescence decays completely, leaving only the specific FRET signal.

Visualizing the Mechanism

TR_FRET_Mechanism cluster_0 Excitation Phase (0 ns) cluster_1 Delay Phase (50 µs) cluster_2 Measurement Phase (100-500 µs) Source Flash Lamp (340 nm) Donor Europium-Ab (Donor) Source->Donor Excites Compound Quinolinone (Autofluorescent) Source->Compound Excites Donor_Wait Europium Persists (Milliseconds) Donor->Donor_Wait Compound_Decay Quinolinone Signal Decays (Nanoseconds) Compound->Compound_Decay Acceptor Alexa647-Tracer (Acceptor) Donor_Wait->Acceptor FRET Event (If Bound) Detector Detector (665 nm) Acceptor->Detector Specific Signal

Caption: TR-FRET Principle. The time delay gates out short-lived quinolinone autofluorescence, measuring only the long-lived Europium-induced FRET signal.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

Target Example: EGFR or Aurora A Kinase.

Reagents:

  • Kinase: Recombinant EGFR (GST-tagged).

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Antibody: Eu-anti-GST Antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent aggregation).

Step-by-Step Workflow (384-well White Low-Volume Plate):

  • Compound Addition: Add 160 nL of compound (10 mM DMSO stock) to dry wells using an acoustic dispenser (Echo).

  • Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-Antibody (2 nM final) mixture.

    • Incubate 15 mins.

  • Tracer Addition: Add 5 µL of Tracer 236 (Optimization required, typically 5–50 nM).

    • Final Volume: 10 µL.

    • Final DMSO: 1.6%.

  • Equilibration: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 mins at RT in the dark.

  • Detection: Read on a Multimode Reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.[2]

    • Emission 2 (Acceptor): 665 nm.[2]

    • Delay: 50 µs | Integration: 200 µs.

Data Calculation: Calculate the TR-FRET Ratio :



Secondary Screen: Cell-Based Viability

Objective: Confirm cell permeability and rule out general cytotoxicity vs. specific target engagement.

Protocol 3: Resazurin Reduction Assay (High Content)

Rationale: Unlike MTT (which requires solubilization of formazan crystals—problematic with insoluble quinolinones), Resazurin is a homogeneous "add-and-read" fluorescent assay.

  • Seeding: Seed cancer cells (e.g., A549) at 2,000 cells/well in 384-well black plates. Incubate 24h.

  • Treatment: Add compounds (10-point dose response). Incubate 48h.

  • Reagent: Add 5 µL of Resazurin solution (0.15 mg/mL in PBS).

  • Incubation: 2–4 hours at 37°C. Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.

  • Readout: Fluorescence Excitation 560 nm / Emission 590 nm.

Data Presentation & Analysis

HTS Workflow Logic

HTS_Workflow Library Quinolinone Library (10k Compounds) Solubility Step 1: Solubility Screen (Nephelometry) Library->Solubility Filter1 Filter: Remove Aggregators (OD > 0.05) Solubility->Filter1 Primary Step 2: TR-FRET Kinase Assay (Biochemical) Filter1->Primary Soluble Discard Discard Filter1->Discard Insoluble Analysis Calculate Z-Prime & % Inhibition Primary->Analysis HitCall Hit Selection (>50% Inh + Clean Signal) Analysis->HitCall Secondary Step 3: Cell Viability (Resazurin) HitCall->Secondary Hits Lead Validated Leads Secondary->Lead Potent & Permeable

Caption: Decision tree for quinolinone screening. Early solubility filtering preserves the integrity of the primary kinase assay.

Example Data: Quinolinone Derivative Profiling
Compound IDStructure ClassSolubility (µM)TR-FRET IC50 (nM)Cell IC50 (nM)Status
Q-001 2-Quinolinone>20045120Lead
Q-002 4-Anilinoquinoline1512800Potent but Insoluble (Formulation risk)
Q-003 Fused-Tricyclic<15 (Artifact)>10,000False Positive (Aggregator)
Q-004 8-Hydroxyquinoline>200>10,00050Cytotoxic (Off-target metal chelation)

Note: Q-003 appears potent in the biochemical assay likely due to enzyme sequestration by aggregates, but fails in cell assays. The pre-screen solubility data helps identify this mechanism early.

References

  • Lebakken, C. S., et al. (2009). "Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform." Journal of Biomolecular Screening, 14(8), 924-935.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Simeonov, A., et al. (2008). "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry, 51(8), 2363-2371.

  • Thermo Fisher Scientific. "Optimization of a LanthaScreen Kinase assay for MAPK8 (JNK1)." Application Note.

  • BenchChem. "Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline."

Sources

Method

Harnessing the Reactivity of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one for Covalent Fluorescent Labeling

An Application Guide for Researchers Introduction: The Need for Versatile Fluorescent Probes Fluorescent labeling is a cornerstone of modern biological and chemical research, enabling the sensitive detection and visualiz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Need for Versatile Fluorescent Probes

Fluorescent labeling is a cornerstone of modern biological and chemical research, enabling the sensitive detection and visualization of biomolecules in a multitude of applications, from cellular imaging to quantitative biochemical assays.[1] The ideal fluorescent tag, or fluorophore, possesses a combination of high quantum yield, photostability, and a reactive moiety for covalent attachment to a target molecule. Quinolin-2(1H)-one, also known as carbostyril, represents a valuable scaffold for such fluorophores. These heterocyclic compounds are prized for their robust photophysical properties, often exhibiting large Stokes shifts, which minimizes self-quenching and improves signal-to-noise ratios in detection experiments.[1][2]

This guide introduces 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one , a precursor molecule designed for the straightforward synthesis of fluorescently labeled biomolecules. The core of its utility lies in the 3-(chloromethyl) group, a moderately reactive electrophile that can form stable covalent bonds with various nucleophiles present in biomolecules, most notably the amine groups of lysines and the thiol groups of cysteines. The 6-methoxy-quinolin-2(1H)-one core serves as the fluorescent reporter, whose emission properties are sensitive to the local microenvironment, offering potential for developing sophisticated molecular probes.[3] This document provides a detailed overview of the reaction mechanism, key protocols for labeling proteins and small molecules, and expert insights into the practical application of this versatile reagent.

Principle of Reactivity: Covalent Bond Formation

The utility of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one as a labeling reagent is predicated on a classic nucleophilic substitution reaction. The chloromethyl group (—CH₂Cl) features an electrophilic carbon atom, making it a target for attack by electron-rich nucleophiles commonly found in biological systems.

  • Reaction with Amines: Primary and secondary amines, such as the ε-amino group of lysine residues in proteins, react with the chloromethyl group to form a stable secondary or tertiary amine linkage, respectively. This reaction proceeds via an SN2 mechanism and is typically performed at a slightly alkaline pH (8.0-9.5) to ensure the amine is deprotonated and thus maximally nucleophilic.[4]

  • Reaction with Thiols: Thiol (sulfhydryl) groups, such as those on cysteine residues or in small molecules like glutathione, are potent nucleophiles. They react readily with the chloromethyl group to form a stable thioether bond.[5] This reaction can often proceed at neutral or slightly acidic pH and is generally faster and more specific than the reaction with amines.

The diagram below illustrates these primary conjugation pathways.

G cluster_reagent Precursor Reagent 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Protein_Lys Protein-Lysine (-NH2) Reagent->Protein_Lys  Nucleophilic  Substitution (pH 8-9.5) Protein_Cys Protein-Cysteine (-SH) Reagent->Protein_Cys  Nucleophilic  Substitution (pH 7-8) Amine_Product Stable Amine Linkage (Fluorophore-NH-Protein) Protein_Lys->Amine_Product Thiol_Product Stable Thioether Linkage (Fluorophore-S-Protein) Protein_Cys->Thiol_Product

Figure 1: Reaction mechanism for covalent labeling. The electrophilic chloromethyl group on the precursor reacts with nucleophilic amine or thiol groups on biomolecules to form stable, fluorescently tagged products.

Photophysical Properties of the Conjugated Fluorophore

Once covalently attached, the 6-methoxyquinolin-2(1H)-one moiety functions as the fluorescent reporter. This class of fluorophores typically exhibits absorbance in the near-UV range and emits blue-to-green light, making it compatible with common fluorescence microscopy filter sets and spectrophotometers.

A key characteristic of quinolinone-based dyes is their sensitivity to the polarity of their environment (solvatochromism).[3][6] This means the exact emission maximum can shift depending on the local environment of the labeled site on a protein. While this can be exploited for sensing applications, it also necessitates consistent use of buffers for reproducible quantitative measurements.

PropertyTypical Value RangeRationale & Significance
Max Absorption (λabs) 360 - 380 nmAllows for excitation with common UV light sources (e.g., 365 nm LED).
Max Emission (λem) 430 - 480 nm[2]Emission in the visible blue-green spectrum, easily detectable with standard PMT detectors.
Stokes Shift 70 - 100 nmA large Stokes shift is highly desirable as it minimizes spectral overlap between excitation and emission, reducing background and improving signal clarity.[1]
Quantum Yield (Φ) 0.1 - 0.5[2]Represents the efficiency of converting absorbed photons into emitted light. Values are moderate to high, providing bright signals. This property is highly solvent-dependent.[7]

Table 1: Expected Photophysical Properties. These values are representative for the 6-methoxyquinolin-2(1H)-one fluorophore class and may vary based on the conjugation partner and solvent environment.

Application Protocols

Protocol 1: Fluorescent Labeling of Proteins

This protocol provides a general method for labeling proteins via primary amines (lysine residues).

Causality Behind Choices:

  • Buffer: An amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate is critical. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the labeling reagent, drastically reducing labeling efficiency.[4]

  • pH: A pH of 8.5-9.0 is used to deprotonate the lysine ε-amino groups, enhancing their nucleophilicity without denaturing most proteins.

  • Molar Excess: A 10- to 20-fold molar excess of the dye is recommended as a starting point to achieve a suitable Degree of Labeling (DOL) without causing protein precipitation due to over-labeling.

Materials:

  • 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein of interest (≥ 2 mg/mL)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Purification: Desalting column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one in anhydrous DMSO. This solution should be prepared fresh and protected from light.

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Labeling Reaction: a. While gently vortexing the protein solution, add the calculated volume of the dye stock solution to achieve the desired molar excess. b. Example Calculation: For 1 mL of a 5 mg/mL solution of a 50 kDa protein (0.1 µmol), to achieve a 10-fold molar excess, you would need 1 µmol of dye. From a 10 mM stock, this requires 100 µL. c. Incubate the reaction for 2 hours at room temperature, protected from light.

  • Purification: a. Apply the reaction mixture to a pre-equilibrated desalting column. b. Elute the protein-dye conjugate according to the manufacturer's protocol. The faster-eluting colored fraction contains the labeled protein, while the slower-eluting fraction contains the unreacted free dye.

  • Characterization & Storage: a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~370 nm (for the dye). b. Calculate the protein concentration and Degree of Labeling (DOL) using the Lambert-Beer law. See section 4.3 for equations.[8] c. Store the labeled protein at 4°C or -20°C, protected from light.

Protocol 2: Labeling of Thiol-Containing Small Molecules

This protocol demonstrates the labeling of a thiol, using glutathione (GSH) as an example.

Materials:

  • 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

  • Glutathione (GSH)

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.2

  • Acetonitrile (ACN) and DMSO

Procedure:

  • Prepare a 10 mM stock solution of the labeling reagent in DMSO.

  • Prepare a 10 mM stock solution of GSH in the Reaction Buffer.

  • In a microcentrifuge tube, combine 100 µL of the GSH stock with 110 µL of the labeling reagent stock (a slight 1.1x molar excess).

  • Incubate for 1 hour at room temperature.

  • Analyze the reaction progress and product formation using Reverse-Phase HPLC with fluorescence detection (Excitation: 370 nm, Emission: 460 nm) and/or LC-MS to confirm the mass of the conjugate.

Characterization: Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, is a critical parameter. It can be determined spectrophotometrically.

  • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~370 nm (Aₘₐₓ).

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / εprotein

    • Where:

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

      • CF is the correction factor (A₂₈₀ / Aₘₐₓ) of the free dye. This accounts for the dye's absorbance at 280 nm.

  • Calculate the Degree of Labeling:

    • DOL = Aₘₐₓ / (εdye × Protein Conc. (M))

    • Where εdye is the molar extinction coefficient of the dye at its λabs max.

Experimental Workflow and Troubleshooting

A successful labeling experiment follows a logical progression from preparation to validation.

G cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_purify Phase 3: Purification cluster_char Phase 4: Characterization Prep_Reagent Prepare Dye Stock (10 mM in DMSO) React Combine & Incubate (RT, 2h, Dark) Prep_Reagent->React Prep_Protein Prepare Protein (in Amine-Free Buffer) Prep_Protein->React Purify Size-Exclusion Chromatography React->Purify Char_DOL Calculate DOL (UV-Vis Spec) Purify->Char_DOL Char_Confirm Confirm Conjugation (Fluorescent SDS-PAGE) Char_DOL->Char_Confirm Char_Store Store Conjugate (4°C or -20°C) Char_Confirm->Char_Store

Figure 2: Standard experimental workflow for protein labeling. A systematic approach ensures reproducibility and high-quality results.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency (Low DOL) 1. Presence of amine-containing buffers (Tris, glycine).2. Incorrect pH of reaction buffer.3. Insufficient molar excess of dye.4. Hydrolyzed/degraded labeling reagent.1. Dialyze protein extensively into an appropriate amine-free buffer.2. Verify buffer pH is between 8.0 and 9.5.3. Increase the molar excess of the dye in increments (e.g., 20x, 40x).4. Prepare a fresh stock solution of the labeling reagent in anhydrous DMSO.
Protein Precipitation During Reaction 1. Over-labeling of the protein, leading to aggregation.2. Use of excessive DMSO (>10% of total reaction volume).3. inherent instability of the protein.1. Reduce the molar excess of the dye.2. Ensure the volume of DMSO stock added is less than 10% of the total reaction volume.3. Perform the reaction at 4°C for a longer duration (4-6 hours).
High Background in Downstream Assays Incomplete removal of unreacted free dye.1. Use a longer desalting column for better separation.2. Perform a second purification step (e.g., repeat desalting or use dialysis).

References

  • Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). The Fluorescent Toolbox for Assessing Protein Location and Function. Science, 312(5771), 217–224. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

  • Koti, A. S. R., & Mohan, P. S. (2012). Fluorescence emission characteristics of 6-methoxy quinoline derivatives. ResearchGate. [Link]

  • Rehberg, C., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. [Link]

  • Melo, M. J., et al. (2018). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Omega, 3(10), 13916-13924. [Link]

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]

  • Tucker, J. A., et al. (2012). Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions. PMC. [Link]

  • AAT Bioquest. (n.d.). Fluorescence Labeling Principles. Biomol. [Link]

Sources

Application

Experimental setup for scaling up 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one synthesis

This is a comprehensive Application Note and Protocol for the scalable synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one , a critical functionalized scaffold often used as an intermediate in the synthesis of comp...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the scalable synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one , a critical functionalized scaffold often used as an intermediate in the synthesis of complex pharmaceutical agents (e.g., analogs of Cilostazol or novel PDE3 inhibitors).

Part 1: Executive Summary & Strategic Analysis

Objective

To establish a robust, scalable, and self-validating protocol for the synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (Target Molecule 4 ). This guide addresses the transition from gram-scale discovery chemistry to kilogram-scale pilot production, focusing on impurity control, thermal safety, and yield optimization.

Retrosynthetic Strategy

The 3-substituted quinolin-2(1H)-one scaffold is notoriously difficult to access via direct cyclization (e.g., Knorr or Gould-Jacobs) due to regioselectivity issues. We utilize a Modified Meth-Cohn Vilsmeier-Haack Cascade , which provides exclusive regiocontrol.

The Pathway:

  • Vilsmeier-Haack Cyclization: p-Acetanisidide is formylated and cyclized to yield the 2-chloro-3-formylquinoline.

  • Hydrolytic Amidation: Selective hydrolysis of the 2-chloro heteroaryl bond to reveal the lactam (quinolinone).

  • Chemo-selective Reduction: Conversion of the 3-formyl group to the alcohol.

  • Deoxychlorination: Conversion of the alcohol to the final alkyl chloride.

Critical Process Parameters (CPPs)
ParameterCriticalityControl Strategy
Exotherm Control HighStep 1 (POCl₃ addition) requires active cooling (<5°C) to prevent "runaway" Vilsmeier reagent formation.
Quenching Rate HighHydrolysis of the Vilsmeier intermediate generates massive HCl gas. Controlled water addition is mandatory.
Regioselectivity MediumThe 6-methoxy group directs cyclization; however, temperature control ensures no 4-chloro isomers form.
Stability MediumThe final product is a benzylic-like chloride on an electron-rich ring; prone to solvolysis. Store dry/cold.

Part 2: Detailed Experimental Protocols

Reaction Scheme Visualization

ReactionScheme SM p-Acetanisidide (Start) INT1 Intermediate 1 2-Chloro-3-formyl- 6-methoxyquinoline SM->INT1 1. POCl3, DMF (Vilsmeier-Haack) 75-85°C INT2 Intermediate 2 6-Methoxy-2-oxo-1,2- dihydroquinoline-3-carbaldehyde INT1->INT2 2. AcOH, HCl (aq) Reflux, 4h INT3 Intermediate 3 3-(Hydroxymethyl)- 6-methoxyquinolin-2(1H)-one INT2->INT3 3. NaBH4, MeOH 0-25°C PROD Target Molecule (4) 3-(Chloromethyl)- 6-methoxyquinolin-2(1H)-one INT3->PROD 4. SOCl2, DCM Reflux, 2h

Figure 1: Step-wise synthetic pathway from commodity precursor to target alkyl chloride.

Step 1: Vilsmeier-Haack Cyclization

Objective: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline.

  • Reagents:

    • N-(4-Methoxyphenyl)acetamide (p-Acetanisidide): 1.0 equiv.

    • Phosphorus Oxychloride (POCl₃): 7.0 equiv.

    • N,N-Dimethylformamide (DMF): 2.5 equiv.

  • Scale: 100 g Input (0.605 mol).

Protocol:

  • Vilsmeier Reagent Formation: Charge POCl₃ (650 g, 395 mL) into a 2L jacketed reactor. Cool to 0°C.

  • Add DMF (110 g, 117 mL) dropwise over 45 minutes, maintaining internal temperature (

    
    ) < 10°C. Caution: Highly Exothermic. Stir for 30 min at 0-5°C to form the semi-solid Vilsmeier salt.
    
  • Addition: Add p-acetanisidide (100 g) portion-wise as a solid over 30 minutes. The mixture will become a thick slurry.

  • Cyclization: Warm the mixture to 75°C. A significant exotherm and gas evolution (HCl) will occur around 60°C. Control ramp rate to 0.5°C/min.

  • Reaction: Hold at 80-85°C for 4-6 hours. Monitor by HPLC (Target: Disappearance of SM).

  • Quench: Cool to 25°C. Pour the reaction mass slowly onto 2 kg of crushed ice/water with vigorous stirring. Critical Safety: Massive HCl release.

  • Isolation: Neutralize the aqueous slurry to pH 7-8 using 50% NaOH or solid Na₂CO₃. The product precipitates as a yellow solid.

  • Filtration: Filter the solid, wash with water (3 x 500 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: 85-92% (115-125 g).

    • Appearance: Yellow powder.

Step 2: Hydrolysis to Lactam

Objective: Conversion to 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

  • Reagents:

    • Intermediate 1 (2-Cl-3-CHO): 1.0 equiv.

    • Acetic Acid (glacial): 10 vol.

    • HCl (conc., 37%): 2 vol.

Protocol:

  • Charge Intermediate 1 (100 g) into a 2L flask.

  • Add Acetic Acid (1000 mL) and conc. HCl (200 mL).

  • Heat to reflux (approx. 105-110°C) for 4-6 hours.

  • Monitoring: The suspension will change color/consistency. HPLC should show conversion of the 2-Cl peak to the more polar 2-Oxo peak.

  • Work-up: Cool to room temperature. Pour into ice water (2L).

  • Filtration: The product precipitates. Filter and wash with water until filtrate is neutral.

  • Purification: Slurry wash in hot ethanol (5 vol) if necessary to remove unreacted starting material.

    • Expected Yield: 90-95%.

    • Note: This intermediate is highly crystalline and stable.

Step 3: Selective Reduction

Objective: Synthesis of 3-(Hydroxymethyl)-6-methoxyquinolin-2(1H)-one.

  • Reagents:

    • Intermediate 2 (Aldehyde): 1.0 equiv.[1]

    • Sodium Borohydride (NaBH₄): 0.6 equiv (Stoichiometric excess not recommended to avoid over-reduction).

    • Methanol: 15 vol.

Protocol:

  • Suspend Intermediate 2 (50 g) in Methanol (750 mL). Cool to 0-5°C.[2]

  • Add NaBH₄ (5.5 g) portion-wise over 30 minutes. Note: Hydrogen gas evolution.

  • Allow to warm to 20°C and stir for 2 hours. The suspension may clear briefly then reprecipitate.

  • Quench: Adjust pH to 6 with dilute acetic acid to destroy excess borohydride.

  • Isolation: Remove solvent under reduced pressure to ~20% volume. Add water (500 mL) to precipitate the alcohol.

  • Filter and dry.

    • Expected Yield: 88-92%.

Step 4: Deoxychlorination (Final Step)

Objective: Synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

  • Reagents:

    • Intermediate 3 (Alcohol): 1.0 equiv.[1]

    • Thionyl Chloride (SOCl₂): 2.0 equiv.

    • Dichloromethane (DCM): 10 vol.

    • DMF (Cat.): 0.1 mol%.

Protocol:

  • Suspend Intermediate 3 (40 g) in dry DCM (400 mL) under Nitrogen.

  • Add catalytic DMF (0.5 mL).

  • Add SOCl₂ (28 mL) dropwise at room temperature.

  • Heat to reflux (40°C) for 2-3 hours. The solid should dissolve or change form.

  • Work-up: Evaporate volatiles under reduced pressure (scrub SO₂/HCl).

  • Crystallization: Triturate the residue with cold Diethyl Ether or Hexane/EtOAc (1:1) to induce crystallization.

  • Filtration: Collect the off-white solid.

    • Expected Yield: 85-90%.

    • Storage: Store at 2-8°C under Argon. Moisture sensitive.

Part 3: Process Logic & Troubleshooting

Process Flow Diagram (Equipment Setup)

ProcessFlow Reactor1 Glass-Lined Reactor (Vilsmeier Step) Temp: 0°C -> 85°C Scrubber: HCl QuenchTank Quench Vessel (Ice/Water) Neutralization Reactor1->QuenchTank Transfer Slurry Filter1 Nutsche Filter Isolation of Int-1 QuenchTank->Filter1 Filtration Reactor2 Hydrolysis Reactor (AcOH/HCl) Reflux Filter1->Reactor2 Wet Cake Transfer Reactor3 Chlorination Vessel (Glass/Hastelloy) DCM/SOCl2 Reactor2->Reactor3 After Int-2 Isolation Dryer Vacuum Dryer <40°C Reactor3->Dryer Final Isolation

Figure 2: Equipment train for the multi-step synthesis.

Troubleshooting Guide
Failure ModeSymptomRoot CauseCorrective Action
Low Yield (Step 1) High unreacted SMVilsmeier reagent decomposed (wet DMF) or temp too low.Ensure DMF is anhydrous (<0.1% H₂O). Maintain 85°C for full duration.
Impurity (Step 2) 2-Chloro analog persistsIncomplete hydrolysis.Extend reflux time or increase HCl concentration.
Decomposition (Step 4) Dark/tarry productPolymerization of benzylic chloride.Keep temperature <45°C. Avoid strong bases during workup.
Safety Incident Pressure spike in Step 1Runaway exotherm during POCl₃/DMF mixing.Strictly control addition rate. Keep jacket at -10°C during addition.

Part 4: Analytical Specifications

Final Product Characterization
  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.0 (s, 1H, NH), 7.9 (s, 1H, H-4), 7.3-7.5 (m, 3H, Ar-H), 4.6 (s, 2H, CH₂Cl), 3.8 (s, 3H, OMe).

  • Mass Spec (ESI): m/z 224/226 [M+H]⁺ (Cl isotope pattern).

  • Purity (HPLC): >98.0% (a/a).

Impurity Profile
  • Des-chloro impurity: 3-Methyl-6-methoxyquinolin-2(1H)-one (from over-reduction).

  • Dimer: Ether linkage formed by reaction of alcohol with chloride (control by avoiding excess heat).

Part 5: References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[2][3] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. Link

  • Ali, T. E., et al. (2015). "A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent."[4] International Journal of Chemical Studies, 2(6), 42-45. Link

  • Kidwai, M., et al. (2016). "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline." Indian Journal of Chemistry, 55B, 516-521. Link

  • Talati, K., & Rajendran, S. (2025). "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one." ACS Omega, 10, 59736–59743. Link (Provides context on quinolinone stability and purification).

  • AChemBlock. "3-(hydroxymethyl)-6-methoxy-1-methylquinolin-2(1H)-one Product Page." Link (Verifies existence of the hydroxymethyl precursor).

Sources

Method

Application Note: High-Performance Liquid Chromatography Analysis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Topic: Analytical HPLC Method for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Analytical Chemists, QC Scientists, and Process Development Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical HPLC Method for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Content Type: Application Note & Standard Operating Protocol (SOP) Audience: Analytical Chemists, QC Scientists, and Process Development Researchers.

Introduction & Compound Analysis

The compound 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (hereafter referred to as CMQ ) is a critical pharmacophore and synthetic intermediate. Belonging to the carbostyril (quinolin-2-one) class, it features a lipophilic chloromethyl handle at the C3 position and an electron-donating methoxy group at C6.

From an analytical perspective, CMQ presents specific challenges:

  • Reactivity: The 3-chloromethyl group is an electrophilic "benzylic-like" halide. It is susceptible to nucleophilic attack (solvolysis) to form the 3-hydroxymethyl analog, especially in protic solvents or alkaline conditions.

  • Chromophore: The quinolinone core provides strong UV absorption, typically exhibiting maxima around 250-260 nm and a secondary band near 320-340 nm due to extended conjugation.

  • Polarity: The lactam (amide) functionality imparts polarity, while the chloromethyl group adds lipophilicity, making Reverse Phase Chromatography (RP-HPLC) the ideal separation mode.

This guide details a robust, stability-indicating HPLC method designed to separate CMQ from its hydrolytic degradants and synthetic precursors.

Method Development Logic (Causality & Expertise)

To ensure a self-validating system, the method parameters were selected based on the physicochemical properties of the quinolinone scaffold.

Stationary Phase Selection
  • Choice: C18 (Octadecylsilane), End-capped.

  • Rationale: Quinolinones can exhibit peak tailing due to interactions between the lactam nitrogen and residual silanols on the silica support. An end-capped C18 column prevents secondary interactions, ensuring sharp peak shapes.

Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid (pH ~2.7).

  • Rationale: Acidic pH is crucial. It suppresses the ionization of the weakly acidic lactam moiety (pKa ~11) and protonates any residual basic impurities, keeping them in a single ionization state. This prevents peak splitting. Formic acid is also volatile, making this method LC-MS compatible if mass confirmation is required.

  • Organic Modifier: Acetonitrile (ACN).

  • Rationale: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol. Furthermore, Methanol is a nucleophile that could theoretically react with the chloromethyl group over long sequences; ACN eliminates this risk.

Detection
  • Wavelength: 254 nm (Quantification) and 325 nm (Identification).

  • Rationale: 254 nm offers universal sensitivity for the aromatic core. 325 nm is more specific to the conjugated quinolinone system, reducing interference from non-conjugated solvent peaks or aliphatic impurities.

Workflow Visualization

The following diagram illustrates the logic flow for method development and stability checking.

MethodLogic Start Compound: 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Risk Risk: Hydrolysis of Chloromethyl group (Formation of Hydroxymethyl impurity) Start->Risk Solvent Sample Diluent Selection Avoid MeOH (Solvolysis risk) Select: DMSO or ACN Start->Solvent Column Stationary Phase C18 End-capped (Suppress Silanol Activity) Start->Column MobilePhase Mobile Phase pH Acidic (0.1% Formic Acid) (Suppress Ionization) Start->MobilePhase Risk->Solvent Mitigation Result Final Method Gradient Elution UV 254/325 nm Solvent->Result Column->Result MobilePhase->Result

Caption: Logical framework for selecting method parameters to mitigate chemical instability and ensure peak symmetry.

Detailed Experimental Protocol

Instrumentation & Reagents[1]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity (or equivalent) equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / HPLC Grade).

    • Formic Acid (LC-MS Grade).

    • Diluent: Dimethyl Sulfoxide (DMSO) or Acetonitrile.

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Detection UV at 254 nm (bw 4 nm, ref 360 nm)
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.009010Initial equilibration
2.009010Isocratic hold (polar impurities)
12.001090Linear ramp to elute CMQ
15.001090Wash step
15.109010Return to initial
20.009010Re-equilibration
Standard & Sample Preparation[1]
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of CMQ reference standard into a 10 mL volumetric flask. Dissolve in DMSO (sonicate if necessary).

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Acetonitrile/Water (50:50) .

    • Critical Note: Prepare fresh daily. Avoid using alcohols (Methanol/Ethanol) as diluents to prevent the formation of alkoxy-methyl artifacts.

System Suitability & Validation Criteria

To ensure the method is trustworthy and performing correctly, the following System Suitability Tests (SST) must be passed before analyzing samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 8.5 ± 0.5 minConsistent chromatography.
Tailing Factor (T) 0.9 ≤ T ≤ 1.2Ensures no secondary interactions (silanol effects).
Theoretical Plates (N) > 5000Indicates good column efficiency.
Precision (RSD) ≤ 2.0% (n=6 injections)Verifies injector and pump stability.
Resolution (Rs) > 2.0 (between CMQ and Hydroxy-impurity)Critical for stability indication.
Impurity Profiling (Degradation Pathway)

The method must separate CMQ from its primary hydrolysis product.

  • CMQ (Target): Elutes ~8.5 min.

  • Hydroxymethyl Impurity: Elutes ~4.5 - 5.5 min (More polar).

  • Starting Material (Aniline derivative): Elutes ~3.0 - 4.0 min.

ImpurityProfile CMQ CMQ Target (RT ~8.5 min) Hydrolysis Hydroxymethyl Impurity (RT ~5.0 min) CMQ->Hydrolysis Degradation (H2O) Precursor Aniline Precursor (RT ~3.5 min) Precursor->CMQ Synthesis

Caption: Relative elution order of key components. The method separates the target from both precursors and degradants.

Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent mismatch or pH instability.Ensure sample diluent matches initial mobile phase (10% ACN) or use DMSO. Check buffer pH.[1]
Drifting Retention Times Column equilibration insufficient.Extend post-run equilibration time to 5-8 minutes.
New Peak at ~5 min Hydrolysis of the chloromethyl group.Check sample age. Ensure water used in mobile phase is fresh. Avoid leaving samples in autosampler >24h.
High Backpressure Precipitation in column.CMQ has low water solubility. Do not exceed 20% water in the diluent if high concentrations (>1mg/mL) are injected.

References

  • Sielc Technologies. "Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column." Sielc.com. Link

  • Roy, B. G., et al. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Omega, 2023. Link

  • Coelho, E. W. F., et al. "Validation of an analytical method by high-performance liquid chromatography... for Danofloxacin (Quinoline derivative)." Brazilian Journal of Pharmaceutical Sciences, 2021. Link

  • Sigma-Aldrich. "3-(Chlorocarbonyl)-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone Product Specification." SigmaAldrich.com. Link

Sources

Application

Application Notes for the Strategic Functionalization of the Chloromethyl Group on the Quinolinone Ring

Abstract The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a chloromethyl group onto this ring system provides a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a chloromethyl group onto this ring system provides a highly versatile synthetic handle for further molecular elaboration. This reactive moiety behaves as a benzylic-like halide, readily participating in nucleophilic substitution reactions to allow for the covalent attachment of a diverse array of functional groups. This guide provides an in-depth exploration of the key strategies for functionalizing the chloromethyl group on a generic quinolinone core, with a focus on explaining the causal relationships behind experimental design. Detailed, field-tested protocols for O-alkylation, S-alkylation, N-alkylation, and azido-substitution are presented, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Chloromethyl-Quinolinone Synthon

The quinolinone core is a cornerstone in drug design, valued for its rigid structure and ability to engage in various biological interactions.[3] Functionalization of this scaffold is crucial for modulating pharmacokinetic and pharmacodynamic properties.[1] A chloromethyl group (-CH₂Cl) is an exceptionally useful electrophilic partner for carbon-heteroatom bond formation due to the stability of the incipient carbocation in the transition state, which is stabilized by the adjacent aromatic quinolinone system.

The primary pathway for the functionalization of this group is the bimolecular nucleophilic substitution (Sₙ2) reaction.[4][5] This mechanism involves a one-step process where a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, concurrently with the displacement of the chloride leaving group. The choice of nucleophile, solvent, base, and temperature are critical parameters that dictate the reaction's efficiency and outcome.

cluster_start cluster_paths cluster_products Start Chloromethyl Quinolinone O_Alk O-Alkylation (Ethers) Start->O_Alk R-OH Base S_Alk S-Alkylation (Thioethers) Start->S_Alk R-SH Base N_Alk N-Alkylation (Amines) Start->N_Alk R₂NH Base Azide Azido-substitution (Azides) Start->Azide NaN₃ Ether Quinolinone Ethers O_Alk->Ether Thioether Quinolinone Thioethers S_Alk->Thioether Amine Quinolinone Amines N_Alk->Amine Azide_Prod Azidomethyl Quinolinones (Versatile Intermediates) Azide->Azide_Prod

Caption: Generalized Sₙ2 mechanism on the chloromethyl group.

Application Protocols

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of quinolinone-methyl ethers, a common strategy to introduce linkers or modify solubility. The methodology is an adaptation of the classic Williamson ether synthesis. [6] Protocol Justification:

  • Nucleophile Generation: An alcohol (R-OH) is typically not nucleophilic enough for an efficient Sₙ2 reaction. A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the alcohol, forming a much more reactive alkoxide (R-O⁻) in situ. [7]K₂CO₃ is a milder, safer base suitable for many applications, while NaH offers more complete and irreversible deprotonation for less reactive alcohols.

  • Solvent Choice: DMF is an excellent polar aprotic solvent that enhances the nucleophilicity of the alkoxide. [7]* Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the consumption of the starting chloromethyl quinolinone.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the chloromethyl quinolinone (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Base and Nucleophile Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.5 eq.) and the desired alcohol or phenol (1.2 eq.).

  • Reaction Execution: Stir the mixture at 60 °C. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) every hour.

  • Work-up: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Pour the mixture into ice-water, which will precipitate the crude product and dissolve the inorganic salts.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold diethyl ether. If necessary, purify the crude product further by recrystallization (e.g., from Ethanol) or silica gel column chromatography.

ParameterRecommended ConditionRationale
Substrate Chloromethyl QuinolinoneElectrophile
Nucleophile Alcohol / Phenol (1.2 eq.)Source of the 'OR' group
Base K₂CO₃ (1.5 eq.) or NaH (1.2 eq.)Deprotonates the alcohol
Solvent Anhydrous DMFPolar aprotic, enhances Sₙ2
Temperature 60 °CProvides activation energy
Typical Yield 75-95%Dependent on substrate/nucleophile
Protocol 2: S-Alkylation (Thioether Synthesis)

This protocol outlines the synthesis of quinolinone-methyl thioethers. Thioethers are important in medicinal chemistry for their metabolic stability and ability to form key interactions with biological targets. [8] Protocol Justification:

  • Nucleophile Reactivity: Thiols are generally more nucleophilic than their corresponding alcohols and can sometimes react without a base. However, using a base to form the thiolate (R-S⁻) significantly increases the reaction rate. [9]Triethylamine (Et₃N) is a convenient organic base that also acts as an acid scavenger for the HCl produced.

  • Solvent Choice: Acetonitrile (MeCN) is a suitable polar aprotic solvent that dissolves the reactants well and facilitates the Sₙ2 reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the chloromethyl quinolinone (1.0 eq.) in acetonitrile (MeCN, approx. 0.1 M).

  • Nucleophile and Base Addition: Add the desired thiol (1.1 eq.) followed by triethylamine (Et₃N, 1.5 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove triethylammonium hydrochloride. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel chromatography.

Protocol 3: N-Alkylation (Amine Synthesis)

This protocol details the reaction with primary or secondary amines to form the corresponding secondary or tertiary quinolinone-methyl amines.

Protocol Justification:

  • Reactivity and Control: Amines are good nucleophiles. [10]However, a significant challenge in amine alkylation is over-alkylation, as the product amine can be as, or more, nucleophilic than the starting amine. [11]Using a slight excess of the starting amine (2.0 eq or more) can help to favor the mono-alkylation product statistically. A base like K₂CO₃ is added to neutralize the HCl formed, preventing the protonation and deactivation of the nucleophile.

  • Solvent Choice: DMSO is a highly polar aprotic solvent that can accelerate Sₙ2 reactions, particularly for less reactive amines.

Step-by-Step Methodology:

  • Reagent Preparation: Combine the chloromethyl quinolinone (1.0 eq.), the desired primary or secondary amine (2.0 eq.), and potassium carbonate (2.0 eq.) in a flask.

  • Solvent Addition: Add DMSO (approx. 0.2 M).

  • Reaction Execution: Stir the mixture at 50 °C for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction and pour it into a separatory funnel containing water and ethyl acetate.

  • Purification: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 4: Azido-Substitution

This protocol describes the conversion of the chloromethyl group to an azidomethyl group (-CH₂N₃), a highly versatile intermediate. The azide can be readily converted to a primary amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation) or used in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [12][13] Protocol Justification:

  • Nucleophile: Sodium azide (NaN₃) is an excellent nucleophile for introducing the azide functionality via an Sₙ2 reaction. [14][15]* Safety: Organic azides are potentially explosive and should be handled with care, especially when heated. It is crucial to conduct the reaction behind a blast shield and avoid concentrating the product to dryness if possible.

  • Solvent Choice: An aqueous solvent system (e.g., Acetone/Water) is often effective and safe for this transformation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the chloromethyl quinolinone (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v, approx. 0.1 M).

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 60-70 °C) and stir for 2-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the acetone under reduced pressure. The aqueous residue will contain the product.

  • Purification: Extract the product from the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and carefully concentrate the solvent to yield the azidomethyl quinolinone. Caution: Do not heat the final product excessively.

Conclusion

The chloromethyl group on the quinolinone ring is a powerful tool for synthetic diversification in drug discovery. By understanding the principles of the Sₙ2 reaction and carefully selecting reagents and conditions, researchers can efficiently generate libraries of novel quinolinone derivatives. The protocols provided herein for O-, S-, N-alkylation, and azido-substitution offer robust and reproducible methods to access a wide range of functionalized molecules, paving the way for the development of new therapeutic agents.

References

  • El-Sayed, W. A., Ali, O. M., & Abbas, H. S. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol. BenchChem.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Chemistry.
  • Castillo-Ríos, D., González-Gutiérrez, I. A., & González Gutiérrez, J. P. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Abbas, H. S., El-Sayed, W. A., & Ali, O. M. (2007). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. BenchChem.
  • Chad Wallace. (2023, February 11). Williamson Ether Synthesis - Easy! [Video]. YouTube. [Link]

  • Rovira, A., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane. BenchChem.
  • Wang, Y., et al. (2023).
  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
  • O'Brien, P., & de la Rosa, M. (2012). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). MOM-Cl (chloromethyl methyl ether)
  • Marvel, C. S., & Porter, P. K. (n.d.). Ether, chloromethyl methyl. Organic Syntheses Procedure. [Link]

  • Rao, L. B., et al. (2022). Trending strategies for the synthesis of quinolinones and isoquinolinones. Tetrahedron.
  • Quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Banwell, M. G., et al. (2004). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters.
  • Google Patents. (n.d.).
  • Stanislaw, T. S. (n.d.). THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS.
  • Organic & Biomolecular Chemistry. (n.d.).
  • Journal of Organic Chemistry. (2025, July 11).
  • DTIC. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (2026, February 6).
  • Penenory, A. B., & Rossi, R. A. (2000). Recent Advances in the Substitution Reactions of Triorganylstannyl Ions with Aromatic Compounds by the S RN 1 Mechanism.
  • International Journal of Pharmaceutical Sciences. (2025, March 25).
  • LibreTexts Chemistry. (2025, February 24). 24.6: Synthesis of Amines.
  • Wróbel, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • LibreTexts Chemistry. (2022, October 4). 3.2.3: Preparing Ethers.
  • Ukrorgsintez, L., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules.
  • Wujec, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules.
  • Google Patents. (n.d.).
  • Visual Learners. (2025, February 25). Synthesis of thiols and thioether [Video]. YouTube.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • Saczewski, J., et al. (2025).
  • The Journal of Organic Chemistry. (2026, February 18). Ahead of Print.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Wan, J.-P., & Liu, Y. (2021).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one synthesis

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one . It is designed to move beyond basic textbook procedures, addressin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one . It is designed to move beyond basic textbook procedures, addressing real-world failure modes like regioselectivity issues, hydrolysis of the chloromethyl group, and purification challenges.[1]

Case ID: QM-3CL-OPT Status: Active Support Tier: Level 3 (Process Optimization) Applicable For: Drug Development, Heterocyclic Scaffold Construction[2]

Executive Summary: The "Lability vs. Reactivity" Paradox

The synthesis of 3-chloromethyl-2-quinolones is deceptive.[2] While the quinolone core is stable, the 3-chloromethyl moiety is highly susceptible to hydrolysis under the strong acidic conditions required for ring closure.[1] Furthermore, the electron-donating 6-methoxy group activates the ring, increasing the risk of over-chlorination or polymerization.[1]

Your Primary Challenge: Balancing the harsh conditions needed for Knorr cyclization against the mild conditions required to preserve the benzylic chloride .

Core Protocol: The Modified Knorr Synthesis (Direct Route)

Recommended for: High-throughput synthesis where step-count reduction is critical.[2]

This protocol utilizes Ethyl 4-chloroacetoacetate directly.[2] The success of this reaction hinges on the strict separation of the condensation step (amide formation) from the cyclization step (ring closure).

Phase A: Condensation (Thermodynamic Control)

Goal: Force the formation of the anilide (Amide) and prevent the enamine (which leads to the unwanted 4-quinolone isomer).

  • Reactants: Mix p-Anisidine (1.0 eq) and Ethyl 4-chloroacetoacetate (1.1 eq) in Toluene or Xylene (5 mL/mmol).

  • Catalyst: Add a catalytic amount of Pyridine (0.1 eq) or no catalyst. Avoid strong acids here.

  • Process: Reflux with a Dean-Stark trap to continuously remove Ethanol and Water.

  • Endpoint: Monitor TLC until p-Anisidine is consumed. The intermediate is N-(4-methoxyphenyl)-4-chloro-3-oxobutanamide .[2]

  • Isolation: Cool and concentrate. Do not purify rigorously; the crude anilide is usually sufficient.

Phase B: Cyclization (Kinetic Control)

Goal: Close the ring without hydrolyzing the -CH₂Cl group to -CH₂OH.

  • Reagent: Use Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).

    • Why? It is a powerful dehydrating agent that operates at lower temperatures than PPA and is less "wet" than H₂SO₄, reducing hydrolysis risk.[1]

  • Condition: Heat the crude anilide in Eaton's Reagent (5 vol) at 70–90°C for 2–4 hours.

    • Warning: Do not exceed 100°C. Above this, the chloromethyl group degrades.[1]

  • Quench: Pour slowly onto crushed ice with vigorous stirring. The solid product should precipitate.

  • Purification: Wash with water (pH neutral) and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Troubleshooting Matrix & FAQs

Issue 1: "I am getting the 4-quinolone isomer instead of the 2-quinolone."

Diagnosis: You likely formed the enamine (beta-aminoacrylate) instead of the anilide during Phase A. Root Cause:

  • Reaction temperature was too low during condensation.

  • Acid catalyst was used in Phase A (favors enamine). Corrective Action:

  • Ensure the initial condensation is performed at reflux (>110°C) .

  • Verify the intermediate structure via NMR/IR before adding acid. The Anilide has a diagnostic amide carbonyl stretch (~1680 cm⁻¹), whereas the Enamine has an ester stretch (~1710 cm⁻¹) and N-H alkene signals.

Issue 2: "The chloromethyl group hydrolyzed to a hydroxymethyl group."

Diagnosis: The cyclization environment contained too much water or was too hot. Root Cause:

  • Use of hygroscopic Polyphosphoric Acid (PPA) that wasn't dried.

  • Quenching was too exothermic. Corrective Action:

  • Switch to Eaton's Reagent (anhydrous).

  • If using H₂SO₄, ensure it is fuming or at least 98%.[1]

  • Critical: During the ice quench, keep the internal temperature below 20°C. The hydrolysis is acid-catalyzed and accelerates rapidly with heat.[1]

Issue 3: "Low yield and formation of a black tar."

Diagnosis: Polymerization of the electron-rich anisidine ring or intermolecular alkylation.[2] Root Cause:

  • The 3-chloromethyl group is an electrophile; the 6-methoxy ring is a nucleophile.[2] You are getting intermolecular Friedel-Crafts alkylation (polymerization).[2] Corrective Action:

  • High Dilution: Run the cyclization more dilute (10-15 volumes of acid).

  • Lower Temperature: Cyclize at the lowest possible temp (start at 60°C and ramp up slowly).

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired Knorr pathway and the unwanted Conrad-Limpach pathway, highlighting the "Danger Zones" for hydrolysis.

QuinoloneSynthesis Start p-Anisidine + Ethyl 4-chloroacetoacetate Anilide Intermediate: Acetoacetanilide (Amide Bond Formed) Start->Anilide Reflux (110°C) Thermodynamic Control Enamine Intermediate: Beta-aminoacrylate Start->Enamine RT / Acid Cat. Kinetic Control Target Target: 3-(Chloromethyl)-2-quinolone Anilide->Target Eaton's Rgt / 80°C Cyclization Hydrolysis Byproduct: 3-(Hydroxymethyl) analog Target->Hydrolysis H2O / Heat / Strong Acid Polymer Byproduct: Alkylated Polymers (Black Tar) Target->Polymer Concentrated Conditions Intermolecular Attack Isomer4 Byproduct: 4-Quinolone Isomer Enamine->Isomer4 High Temp Cyclization

Caption: Reaction logic flow. Blue path indicates the optimal Knorr sequence. Red path indicates the unwanted isomer formation. Yellow/Grey paths indicate degradation.[1][2]

Optimization Data: Acid Catalyst Selection

The choice of cyclizing agent is the single most important variable for the 3-chloromethyl derivative.[1]

Cyclizing AgentTemp (°C)Yield (%)Purity (Cl vs OH)Notes
Conc.[2] H₂SO₄ 100°C45-55%Low (mixed OH)High hydrolysis risk; often causes sulfonation of the activated ring.
PPA (Polyphosphoric Acid) 120°C60-70%MediumViscous; difficult to stir.[2] Requires higher temp which risks polymerization.
Eaton's Reagent (MsOH/P₂O₅) 80°C 75-85% High Recommended. Liquid at RT, excellent dehydration, milder than H₂SO₄.[1][2]
TfOH (Triflic Acid) 60°C80%HighExcellent but expensive. Use for small-scale high-value batches.

Alternative Protocol: The "Safe" Stepwise Route

Recommended if the Direct Route fails due to sensitivity.[1]

If you cannot prevent hydrolysis or polymerization, use this robust 3-step sequence:

  • Cyclize: p-Anisidine + Ethyl Acetoacetate (standard Knorr)

    
    6-methoxy-3-methylquinolin-2(1H)-one .
    
  • Oxidize: React with SeO₂ (Selenium Dioxide) in Dioxane

    
    3-formyl  derivative.
    
  • Reduce & Chlorinate: React with NaBH₄ to get 3-hydroxymethyl, then treat with Thionyl Chloride (SOCl₂) at RT.[2]

    • Advantage:[1][2][3][4][5] The chlorination happens in the final step under anhydrous conditions, guaranteeing the chloride integrity [1, 2].[1]

References

  • Meth-Cohn, O. , et al.[1][2] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520-1530.[1] Link

  • PrepChem. "Synthesis of 3-chloromethyl-4,6-dichloroquinoline."[2] (Demonstrates SOCl2 conversion of hydroxymethyl to chloromethyl in quinoline systems). Link

  • BenchChem. "Optimization of reaction conditions for quinolone synthesis." (General troubleshooting for Knorr vs Conrad-Limpach regioselectivity). Link

  • Organic Chemistry Portal. "Polyphosphoric Acid (PPA) in Heterocyclic Synthesis." Link

Sources

Optimization

Technical Support Center: Synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of this valuable compound.

Introduction

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a key intermediate in the synthesis of various biologically active molecules. Its quinolinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse therapeutic applications.[1] The successful and high-yielding synthesis of this intermediate is therefore a critical step in many drug discovery and development programs. This guide provides in-depth technical assistance based on established synthetic routes and practical, field-proven insights.

Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during the synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. The primary synthetic route discussed involves a Vilsmeier-Haack type cyclization followed by chlorination, a common and effective method.[2][3]

Low Yield in the Cyclization Step (Formation of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde)

Question: I am experiencing a low yield during the Vilsmeier-Haack cyclization of N-(4-methoxyphenyl)acetamide to form the quinolinone ring. What are the likely causes and how can I optimize this step?

Answer:

Low yields in the Vilsmeier-Haack cyclization are often traced back to three critical areas: the quality of reagents, the control of reaction temperature, and the effectiveness of the work-up procedure.

Causality and Optimization Strategies:

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly reactive and moisture-sensitive.[2]

    • Troubleshooting: Ensure that both POCl₃ and DMF are of high purity and anhydrous. Freshly distilled POCl₃ and dry DMF are recommended. The molar ratio of POCl₃ to DMF is also crucial; an excess of POCl₃ is typically used to ensure complete formation of the Vilsmeier reagent.

    • Protocol: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF with vigorous stirring. Allowing the reagent to form completely before adding the acetanilide substrate is critical for maximizing yield.[3]

  • Temperature Control: The Vilsmeier-Haack reaction is exothermic, and maintaining the correct temperature profile is essential to prevent side reactions and degradation of the product.

    • Troubleshooting: Overheating during the addition of the N-arylacetamide or during the subsequent heating phase can lead to the formation of undesired byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Protocol: Add the N-(4-methoxyphenyl)acetamide portion-wise to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C). After the addition is complete, the reaction mixture is typically heated to promote cyclization. The optimal temperature and time for this heating step should be determined empirically but often falls in the range of 60-90°C for several hours.[3] Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is advised.

  • Work-up and Product Isolation: The work-up procedure involves quenching the reaction mixture, which can be a source of product loss if not performed correctly.

    • Troubleshooting: Pouring the reaction mixture directly into water without cooling can lead to decomposition. Incomplete neutralization can also result in the product remaining in solution.

    • Protocol: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution slowly with a suitable base, such as a saturated sodium carbonate or sodium bicarbonate solution, until the product precipitates. Ensure the pH is neutral or slightly basic to maximize precipitation. Filter the crude solid and wash it thoroughly with cold water to remove any inorganic salts.[2]

Experimental Workflow: Vilsmeier-Haack Cyclization

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation (POCl₃ + DMF at 0°C) substrate_add Substrate Addition (N-(4-methoxyphenyl)acetamide at 0-5°C) reagent_prep->substrate_add Controlled Addition reaction Cyclization (Heating at 60-90°C) substrate_add->reaction Gradual Heating workup Work-up (Quench on ice, Neutralize) reaction->workup Reaction Completion isolation Product Isolation (Filtration and Washing) workup->isolation Precipitation Chlorination_Troubleshooting start Low Yield or Impure Product in Chlorination check_reagents Check Reagent Quality (Anhydrous SOCl₂, Dry Solvent) start->check_reagents check_temp Review Temperature Control start->check_temp check_workup Evaluate Work-up and Purification start->check_workup sub_reagents1 Use Freshly Distilled SOCl₂ and Anhydrous Solvent check_reagents->sub_reagents1 sub_temp1 Perform Reaction at 0°C to Room Temperature check_temp->sub_temp1 sub_workup1 Careful Quenching and Column Chromatography check_workup->sub_workup1

Sources

Troubleshooting

Purification challenges for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Welcome to the technical support resource for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile intermediate. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure you achieve the highest purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, properties, and general purification strategies for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

Q1: What are the primary synthesis routes for this compound and what common impurities should I expect?

A1: 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is often synthesized via a Vilsmeier-Haack type reaction from an appropriate acetanilide precursor, such as N-(4-methoxyphenyl)-3-chloro-propanamide.[1] The reaction involves cyclization and chlorination, typically using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]

Common Impurities to Anticipate:

  • Unreacted Starting Materials: Residual N-(4-methoxyphenyl)-3-chloro-propanamide.

  • Over-chlorinated Byproducts: Dichloro species such as 2-chloro-3-(chloromethyl)-6-methoxyquinoline can form, especially with excess POCl₃ or elevated temperatures.[4][5]

  • Hydrolysis Product: 3-(Hydroxymethyl)-6-methoxyquinolin-2(1H)-one, formed by reaction of the chloromethyl group with water during workup or on storage.

  • Polymeric Materials: Dark, tar-like substances can form under harsh reaction conditions.

  • Residual Solvents: DMF, which has a high boiling point, can be difficult to remove completely.

Q2: What are the key stability concerns for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one?

A2: The primary point of instability is the benzylic chloride in the chloromethyl group. This group is susceptible to nucleophilic substitution.[6]

  • Hydrolysis: Exposure to water, alcohols (especially during recrystallization), or other nucleophilic solvents can lead to the corresponding hydroxy- or alkoxy-methyl derivative.

  • Basic Conditions: Strong bases can promote elimination or substitution reactions. It is advisable to handle the compound under neutral or slightly acidic conditions.

  • Thermal Stress: Prolonged heating can lead to degradation and the formation of colored impurities. Use minimal heat required for dissolution and remove solvents under reduced pressure at moderate temperatures (e.g., < 50°C).

Q3: What is the general polarity of this compound and how does that guide purification strategy?

A3: The presence of the lactam (amide) group and the methoxy group makes the molecule moderately polar. However, the quinolinone core is quite planar and hydrophobic. This dual nature can make purification challenging.

  • Normal-Phase Chromatography: The compound will likely have moderate retention on silica gel. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.[7][8]

  • Reversed-Phase Chromatography: Due to its polarity, reversed-phase (C18) chromatography is also a highly effective option, particularly for removing less polar impurities.[9] A water/acetonitrile or water/methanol mobile phase, often with a small amount of acidifier like formic acid (0.1%) to improve peak shape, is recommended.[9][10]

Part 2: Troubleshooting and In-Depth Protocols

This section provides a question-and-answer guide to specific experimental problems, complete with detailed protocols.

Issue 1: Low Purity After Initial Synthesis & Workup

Q: My crude product is a dark, oily solid with multiple spots on TLC. How do I proceed?

A: This is a common scenario resulting from side reactions and residual high-boiling solvents like DMF. A multi-step purification strategy is required. First, a trituration/washing step is recommended to remove a significant portion of impurities before attempting chromatography or recrystallization.

Protocol 1: Crude Product Trituration and Washing

  • Objective: To remove highly polar impurities (e.g., salts, DMF) and some non-polar colored byproducts.

  • Procedure: a. Transfer the crude oily solid to a flask. b. Add a minimal-solubility solvent. Diethyl ether or a mixture of hexane and ethyl acetate (e.g., 4:1) are good starting points. c. Stir or sonicate the suspension vigorously for 15-20 minutes at room temperature. The goal is for the desired product to remain a solid while impurities dissolve. d. Collect the solid by vacuum filtration. e. Wash the filter cake sequentially with small portions of cold diethyl ether and then cold water to remove residual salts and DMF. f. Dry the resulting solid under vacuum.

  • Validation: Analyze the dried solid by TLC and ¹H NMR against the crude starting material. You should observe a significant reduction in impurities.

Issue 2: Difficulty with Column Chromatography

Q: My compound streaks badly on silica gel TLC plates and I'm getting poor separation in my column.

A: Streaking on silica gel often indicates that the compound is slightly acidic or is interacting too strongly with the stationary phase.[9] The lactam proton can exhibit acidic character. Adding a small amount of acid to the mobile phase can often resolve this.

Protocol 2: Optimized Normal-Phase Flash Column Chromatography

  • Objective: To purify the product from closely related impurities using silica gel chromatography.

  • Stationary Phase: Standard silica gel (40-63 µm particle size).[11]

  • Mobile Phase Development (TLC): a. Test various solvent systems. Start with 50% Ethyl Acetate (EtOAc) in Hexane. b. If streaking occurs, add 0.5-1% acetic acid or formic acid to the mobile phase. c. Adjust the EtOAc/Hexane ratio to achieve a target Rf value of ~0.3 for the product.[8]

  • Column Packing & Loading: a. Pack the column using a wet slurry method to ensure a homogenous bed and avoid air bubbles.[12] b. Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. c. For best results (Dry Loading): Adsorb the dissolved sample onto a small amount of silica gel. Remove the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution: a. Begin elution with the optimized mobile phase. A gradient elution, slowly increasing the polarity (e.g., from 30% to 70% EtOAc in Hexane), often provides superior separation compared to an isocratic method.[12] b. Collect fractions and monitor them by TLC. c. Combine the pure fractions, and remove the solvent under reduced pressure.

Table 1: Recommended Starting Conditions for Chromatography

ParameterNormal-Phase (Silica)Reversed-Phase (C18)
Stationary Phase Silica Gel (40-63 µm)C18-functionalized Silica
Mobile Phase A Hexane or Dichloromethane0.1% Formic Acid in Water
Mobile Phase B Ethyl Acetate or Methanol0.1% Formic Acid in Acetonitrile
Elution Mode Gradient: 20-80% B in AGradient: 10-90% B in A
Loading Technique Dry loading (adsorbed on silica)Dissolved in minimal DMSO/Methanol
Peak Shape Modifier 0.5% Acetic Acid (if streaking)0.1% Formic Acid (standard)
Issue 3: Failure to Crystallize

Q: After chromatography, my product is a clean amorphous solid, but I cannot get it to crystallize. Why is this important and how can I induce crystallization?

A: Obtaining a crystalline solid is crucial as it typically ensures the highest purity and provides better stability and handling properties. Amorphous solids may trap residual solvents and impurities. Several techniques can be used to induce crystallization.[13]

Protocol 3: Inducing Crystallization

  • Objective: To obtain a pure, crystalline form of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

  • Method 1: Slow Evaporation a. Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate). b. Place the solution in a vial covered with a perforated lid or parafilm to allow for very slow evaporation of the solvent over several hours to days.[13]

  • Method 2: Anti-Solvent Diffusion a. Dissolve the compound in a small volume of a "good" solvent (e.g., Methanol, DMF). b. Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the compound is insoluble (e.g., Hexane, Water, Diethyl Ether). c. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting the growth of high-quality crystals.[13]

  • Method 3: Slow Cooling Recrystallization a. Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) at an elevated temperature.[14] b. Ensure the solution is saturated. c. Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to maximize crystal formation. d. If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.

Part 3: Analytical Validation and Workflow Visualization

Q: How do I confirm the purity and identity of my final product?

A: A combination of analytical techniques is essential for unambiguous confirmation. High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of quinolone derivatives.[10][15]

Protocol 4: Purity Assessment by RP-HPLC

  • Objective: To quantify the purity of the final compound and detect any minor impurities.

  • HPLC System: A standard HPLC system with a UV detector is sufficient.[16]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[16]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-20 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or a suitable wavelength determined by UV-Vis scan.

  • Sample Prep: Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~50 µg/mL with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.[16]

  • Analysis: Purity is determined by the area percentage of the main peak. For definitive identification, couple the HPLC to a mass spectrometer (LC-MS).

Workflow Visualizations

The following diagrams illustrate the logical flow of the purification and troubleshooting process.

G cluster_0 Purification Workflow Crude Crude Product (Oily Solid) Trituration Trituration & Washing (Ether/Water) Crude->Trituration Chromatography Column Chromatography (Silica or C18) Trituration->Chromatography Crystallization Recrystallization (e.g., Anti-Solvent) Chromatography->Crystallization Analysis Purity & Identity Check (HPLC, NMR, MS) Crystallization->Analysis Pure Pure Crystalline Product (>98%) Analysis->Pure

Caption: General purification workflow for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

G cluster_1 Troubleshooting Decision Tree Start Problem Encountered Streaking Streaking on TLC? Start->Streaking NoCrystals Fails to Crystallize? Start->NoCrystals ImpureNMR Impure by NMR/HPLC? Start->ImpureNMR AddAcid Solution: Add 0.5% Acid to Mobile Phase Streaking->AddAcid Yes TryMethods Solution: Try Anti-Solvent or Slow Evaporation NoCrystals->TryMethods Yes ReChrom Solution: Re-purify using Orthogonal Method (e.g., RP-HPLC) ImpureNMR->ReChrom Yes

Caption: Decision tree for troubleshooting common purification issues.

References

  • Gomes, G. A. R., et al. (2022). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega. Available at: [Link]

  • Chen, H., et al. (2011). Rapid Determination Of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System. American Journal of Analytical Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved February 19, 2026, from [Link]

  • Reider, P. J. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S. Patent and Trademark Office.
  • University of California, Irvine. (n.d.). How to run column chromatography. Retrieved February 19, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved February 19, 2026, from [Link]

  • Sravanthi, M., & Kumar, M. S. (2012). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 4(1), 385-396. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 19, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved February 19, 2026, from [Link]

  • Li, J., et al. (2015). Crystallization of quinoline derivatives and its preparation method. Chinese Patent No. CN102344438B.
  • Sridharan, V. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Defense Technical Information Center. (1966). DERIVATIVES OF 8-QUINOLINOL. DTIC. Available at: [Link]

  • Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research. Available at: [Link]

  • Patel, D. R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Georgieva, M., et al. (2023). 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molbank. Available at: [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)-2,3-dihydro-4(1H)-quinolinone. PubChem Compound Database. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 19, 2026, from [Link]

  • Reddy, G. V., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Wang, J., et al. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Chinese Patent No. CN102850269A.
  • Bell, E. V., & Lauer, W. M. (1993). Purification of quinones. U.S. Patent No. 5,180,842. Washington, DC: U.S. Patent and Trademark Office.
  • Patel, S. K., et al. (2012). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Materials Sciences and Applications. Available at: [Link]

  • Calvin, J. R., et al. (2002). Efficient route to 3-methoxymethylquinoline – A precursor of 5-methoxymethylquinolinic acid. Arkivoc. Available at: [Link]

  • PubChemLite. (n.d.). 3-(chloromethyl)-6-methoxy-1,2-dihydroquinolin-2-one. Retrieved February 19, 2026, from [Link]

  • Dana Bioscience. (n.d.). 2-Chloro-3-(chloromethyl)-6-methoxyquinoline 1g. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Vilsmeier-Haack Quinolinone Synthesis

Executive Summary & Core Mechanism The Vilsmeier-Haack reaction applied to quinolinones—specifically the Meth-Cohn synthesis —is the industry-standard method for converting acetanilides into 2-chloro-3-formylquinolines ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Vilsmeier-Haack reaction applied to quinolinones—specifically the Meth-Cohn synthesis —is the industry-standard method for converting acetanilides into 2-chloro-3-formylquinolines . This transformation is pivotal in drug discovery, serving as a gateway to diverse quinoline-based pharmacophores.[1]

However, the reaction is notoriously capricious. It involves a complex cascade: chloroiminium salt formation


 imidoyl halide generation 

double formylation

cyclization

elimination
. A failure at any step results in low yields, "tarry" byproducts, or recovered starting material.
Mechanistic Workflow

The following diagram outlines the critical molecular events. Understanding this flow is essential for diagnosing where your specific experiment is failing.

VilsmeierMechanism DMF_POCl3 Reagent Formation (DMF + POCl3) VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF_POCl3->VilsmeierReagent 0-5°C, Exothermic ImidoylChloride Intermediate A: Imidoyl Chloride VilsmeierReagent->ImidoylChloride + Acetanilide Acetanilide Acetanilide Substrate DoubleFormylation Intermediate B: Vinyl Iminium Species ImidoylChloride->DoubleFormylation + Excess Reagent Cyclization Cyclization (Intramolecular EAS) DoubleFormylation->Cyclization High Temp (80-95°C) Hydrolysis Hydrolysis (Workup) Cyclization->Hydrolysis Quench Product 2-Chloro-3-formylquinoline Hydrolysis->Product pH 8-9

Caption: Figure 1. Mechanistic cascade of the Meth-Cohn quinoline synthesis. Failures often occur at the "Double Formylation" or "Cyclization" stages due to insufficient reagent stoichiometry or temperature.

Diagnostic Troubleshooting Guide

Use this decision matrix to identify the root cause of your low yield.

TroubleshootingTree Start Low Yield Observed CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC SM_Remains Starting Material (Acetanilide) Recovered CheckTLC->SM_Remains Intermediates Many Spots / Tarry Baseline CheckTLC->Intermediates ProductFormed Product formed in situ but lost after workup CheckTLC->ProductFormed ReagentQuality Check Vilsmeier Reagent: Did it precipitate? Was DMF wet? SM_Remains->ReagentQuality TempIssue Reaction Temperature: Did you reach 80-95°C? SM_Remains->TempIssue Stoichiometry Check POCl3 Ratio: Is it < 7 equivalents? Intermediates->Stoichiometry Moisture Moisture Ingress: Did you use a drying tube? Intermediates->Moisture Hydrolysis Hydrolysis pH: Was quench pH < 7? ProductFormed->Hydrolysis

Caption: Figure 2. Diagnostic decision tree for isolating failure modes in Vilsmeier-Haack quinoline synthesis.

Technical FAQs & Optimization Modules

Module 1: Reagent Quality & Stoichiometry

Q: My reaction mixture turns dark immediately and yields a "tar." Why? A: This is often due to thermal runaway or wet DMF .

  • The Chemistry: The formation of the Vilsmeier reagent (

    
     + DMF) is highly exothermic.[2] If 
    
    
    
    is added too fast without cooling, the temperature spike can decompose the DMF into dimethylamine, which then polymerizes or reacts non-productively.
  • The Fix: Always chill DMF to 0–5°C before adding

    
     dropwise. Ensure the internal temperature does not exceed 10°C during addition.
    
  • Moisture Check: DMF is hygroscopic. Water reacts with

    
     to form phosphoric acid and HCl, killing the reagent and generating heat. Use anhydrous DMF (water content < 0.05%).
    

Q: What is the optimal


:Substrate ratio? 
A:  Unlike standard formylations (1.2 eq), the Meth-Cohn synthesis requires a large excess .
  • Reasoning: The reaction consumes 3 equivalents of Vilsmeier reagent theoretically (1 for imidoyl chloride formation, 2 for the vinyl iminium species). However, the intermediate complexes are bulky and viscous. Excess

    
     acts as a solvent and drives the equilibrium toward the cyclized product.
    

Table 1: Impact of Stoichiometry on Yield (Representative Data)

POCl₃ EquivalentsReaction Time (90°C)Typical YieldObservation
3.0 eq > 16 hours< 30%Incomplete conversion; mono-formylated intermediates trapped.
7.0 eq 6-8 hours60-75%Standard for activated substrates (e.g., 4-methoxyacetanilide).
12.0 - 15.0 eq 2-4 hours85-95% Optimal for deactivated or sterically hindered substrates.

Source: Synthesized from Meth-Cohn et al. [1] and Ali et al. [2]

Module 2: Reaction Kinetics & Substrate Effects

Q: I see starting material remaining even after refluxing. Should I increase the temperature? A: Yes, but verify the "Induction Period."

  • The Protocol: The reaction requires a two-stage temperature profile.

    • 0°C to RT (1h): Allows initial attack of the amide oxygen on the Vilsmeier reagent.

    • 80°C - 95°C (Reflux): Required for the intramolecular electrophilic aromatic substitution (cyclization).

  • Substrate Deactivation: If your acetanilide has strong Electron Withdrawing Groups (EWGs) like

    
     or 
    
    
    
    , the cyclization step is energetically unfavorable.
    • Solution: Increase temperature to 110-120°C and use 15-20 eq of

      
       . Consider microwave irradiation if available, as it significantly accelerates this specific cyclization [3].
      
Module 3: Workup & Isolation (Critical Failure Point)

Q: My LCMS showed product, but I isolated nothing after quenching. Where did it go? A: You likely failed to hydrolyze the iminium intermediate completely or degraded the product.

  • The Trap: The species present at the end of the reaction is a 2-chloro-3-formylquinolinium salt . It is water-soluble.

  • The Fix: You must adjust the pH to liberate the free base (aldehyde).

    • Pour reaction mixture onto crushed ice (Exothermic!).

    • Stir for 30 mins to allow hydrolysis of the

      
       residue.
      
    • Crucial Step: Neutralize with saturated

      
       or 
      
      
      
      to pH 8–9 . The yellow/pale solid product should precipitate.
    • Warning: Do not use strong NaOH if the product has sensitive esters, though the quinoline ring itself is stable.

Optimized Experimental Protocol

Objective: Synthesis of 2-chloro-6-methoxy-3-formylquinoline (Standard Reference).

  • Reagent Preparation (In Situ):

    • Charge a dry round-bottom flask with anhydrous DMF (3.0 eq) .

    • Cool to 0°C under

      
       atmosphere.
      
    • Add

      
       (12.0 eq)  dropwise over 30 minutes. Do not let T > 10°C.
      
    • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt (white precipitate may form).

  • Substrate Addition:

    • Add 4-methoxyacetanilide (1.0 eq) as a solid in one portion (or dissolved in minimal DMF if solubility is poor).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes.

  • Cyclization:

    • Heat the mixture to 85–90°C .

    • Monitor by TLC (Ethyl Acetate:Hexane 3:7).[3]

    • Checkpoint: The reaction typically completes in 2–4 hours. The solution will turn deep yellow/orange.

  • Workup:

    • Cool reaction to RT.

    • Pour slowly into a beaker of crushed ice (approx. 10x volume of reaction) with vigorous stirring.

    • Stir for 30 minutes (solution will be acidic).

    • Slowly add sat.

      
        until pH reaches 8–9 .[4]
      
    • Collect the precipitate by filtration.[5] Wash with copious water.

    • Recrystallize from Acetonitrile or Ethyl Acetate.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[6] Link

  • Ali, M. M., Tasneem, Rajanna, K. C., & Prakash, P. K. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253.[3] Link

  • Makhanya, T. R., et al. (2019). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.[3] Indian Journal of Chemistry - Section B, 58B, 517-522. Link

  • BenchChem Technical Notes. (2025). Vilsmeier-Haack Reaction for Quinoline Synthesis: Application Notes and Protocols. Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(Chloromethyl)-6-methoxyq...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one via recrystallization. The following question-and-answer format addresses common challenges and provides troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select an appropriate recrystallization solvent for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one?

A1: The selection of a suitable solvent is the most critical step for a successful recrystallization.[1] The ideal solvent will exhibit high solubility for the compound when hot and low solubility when cold.[2] Given the structure of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, which contains a polar lactam ring, a methoxy group, and a moderately polar chloromethyl group, a solvent of intermediate to high polarity is recommended as a starting point.

Expert Insight: The principle of "like dissolves like" is a useful heuristic.[2] Solvents that share functional groups with the solute are often good candidates.[3] For this quinolinone derivative, alcohols, ketones, and esters are excellent starting points for screening.

A systematic solvent screening process is highly recommended. This involves testing the solubility of a small amount of your crude material in a small volume of various solvents at both room temperature and near the solvent's boiling point.

Table 1: Recommended Solvents for Initial Screening

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Ethanol 78HighThe hydroxyl group can hydrogen bond with the lactam, making it a strong candidate. Likely to dissolve the compound when hot.
Methanol 65HighSimilar to ethanol but more polar; may show high solubility even at room temperature, potentially leading to lower recovery.
Isopropanol 82Medium-HighLess polar than ethanol; may offer a better solubility differential between hot and cold conditions.
Acetone 56Medium-HighA good polar aprotic solvent. Its low boiling point makes it easy to remove from the final product.
Ethyl Acetate 77MediumOften a good choice for compounds with moderate polarity. May require a solvent pair.
Toluene 111LowLess likely to be a primary solvent but could be useful as the "poor" solvent in a solvent pair system with a more polar solvent like ethanol or ethyl acetate.[4]
Acetonitrile 82HighA polar aprotic solvent that has been used for recrystallizing other complex quinoline derivatives.[5]
Q2: Can you provide a general step-by-step protocol for the recrystallization?

A2: Certainly. This protocol is a robust starting point. Remember to work in a fume hood and wear appropriate personal protective equipment (PPE).

Experimental Protocol: Recrystallization of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point.[4][6] Using the minimum amount of hot solvent is crucial for maximizing yield.[2]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[7] Slow cooling is essential for the formation of pure, well-defined crystals as it allows the crystal lattice to form selectively, excluding impurities.[8]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[2]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all traces of solvent.

The workflow for this process is visualized below.

Recrystallization_Workflow A Crude Product B Add Minimum Hot Solvent A->B C Completely Dissolved? B->C D Insoluble Impurities? C->D Yes L Add More Hot Solvent C->L No E Hot Gravity Filtration D->E Yes F Slow Cool to Room Temp D->F No E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K L->B

Caption: Recrystallization workflow for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

Q3: My compound won't dissolve, even with heating. What should I do?

A3: This issue typically arises from two possibilities: an insufficient volume of solvent or the selection of a solvent with poor dissolving power for your compound.

  • Troubleshooting Step 1: Add More Solvent. Continue adding small aliquots of the hot solvent to the mixture. If the compound begins to dissolve, you may have simply underestimated the required volume. Be patient, as dissolution can take time.

  • Troubleshooting Step 2: Re-evaluate Your Solvent Choice. If you have added a significant volume of solvent (e.g., >20-30 mL per gram of crude product) with little to no dissolution, the solvent is likely unsuitable.[2] Refer back to the solvent screening table (Table 1) and select a more polar solvent. For instance, if your compound is insoluble in hot ethyl acetate, try ethanol or acetone.

Q4: The solution is clear, but no crystals have formed after cooling. What's wrong?

A4: The failure of crystals to form from a clear solution, a phenomenon known as supersaturation, is a common challenge in recrystallization.[7] It is usually caused by using too much solvent during the dissolution step or by the solution cooling too rapidly without nucleation sites.

  • Troubleshooting Step 1: Induce Crystallization.

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[8]

  • Troubleshooting Step 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent. Then, allow the more concentrated solution to cool again slowly.

  • Troubleshooting Step 3: Consider an Anti-Solvent (Solvent Pair). If a single solvent system is problematic, a solvent pair can be effective. Dissolve your compound in a minimum of a "good" hot solvent (one in which it is very soluble, e.g., ethanol). Then, add a "poor" hot solvent (one in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (saturated).[4] Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the mixture to cool slowly.

Q5: My product "oiled out" instead of forming crystals. How can I prevent this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.

  • Troubleshooting Step 1: Ensure Slow Cooling. Rapidly placing a hot solution into an ice bath is a common cause of oiling out. Always allow the solution to cool to room temperature undisturbed before further cooling.

  • Troubleshooting Step 2: Re-heat and Add More Solvent. If your compound has oiled out, reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow this slightly more dilute solution to cool very slowly.

  • Troubleshooting Step 3: Change Solvents. Select a solvent with a lower boiling point. If the melting point of your compound is low, a high-boiling solvent like toluene or DMF may not be appropriate for single-solvent recrystallization.

By systematically applying these principles and troubleshooting steps, researchers can achieve high purity of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, a critical step for reliable downstream applications in drug discovery and development.

References
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ChemTalk. (2021). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • N.p. (n.d.). Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]

  • N.p. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-(chloromethyl)-6-methoxy-1,2-dihydroquinolin-2-one. Retrieved from [Link]

  • ResearchGate. (2018). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Optimizing Quinolinone Synthesis

Welcome to the Technical Support Center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting, detailed protocols, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting, detailed protocols, and answers to frequently asked questions concerning catalyst selection. The synthesis of quinolinone scaffolds, which are privileged structures in medicinal chemistry, is often challenging, and the choice of catalyst is paramount to achieving high yields, purity, and desired regioselectivity.[1][2] This resource synthesizes field-proven insights and authoritative literature to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding catalyst strategy for quinolinone synthesis.

Q1: What are the primary classes of catalysts used for quinolinone synthesis?

A1: Catalyst selection is fundamentally tied to the specific bond-forming strategy employed. The main classes include:

  • Transition Metal Catalysts: These are the most versatile and widely used catalysts.

    • Palladium (Pd): The workhorse for C-N, C-C, and C-H bond formations. Palladium catalysts are essential for reactions like Buchwald-Hartwig amidation, Heck coupling, and carbonylative cyclizations to build the quinolinone core.[2][3][4][5]

    • Copper (Cu): A cost-effective and powerful alternative to palladium, particularly for C-N and C-C couplings, often used in Ullmann-type reactions and various annulation strategies.[6][7][8] Copper catalysts can also mediate cyclizations of anilines with alkynes or other partners.[4]

    • Iron (Fe), Cobalt (Co), Rhodium (Rh), and Nickel (Ni): These are gaining prominence for their unique reactivity and as more sustainable alternatives. They are often employed in C-H activation, dehydrogenative coupling, and cyclization reactions.[4][6][9][10]

  • Acid/Base Catalysts: These are fundamental to classic named reactions.

    • Brønsted and Lewis Acids: Strong acids like H₂SO₄, polyphosphoric acid (PPA), or Lewis acids like In(OTf)₃ are crucial for condensation and cyclization steps in reactions like the Knorr, Friedländer, and Combes syntheses.[11][12][13]

    • Bases: Bases like KOH or NaOEt are used to catalyze intramolecular cyclizations, such as in the Camps synthesis.[2]

Q2: How do I choose between a Palladium and a Copper catalyst for a C-N coupling reaction to form the quinolinone ring?

A2: The choice depends on several factors, including substrate scope, cost, and reaction sensitivity.

  • Choose Palladium when:

    • You require a broad substrate scope with high functional group tolerance. Palladium catalysis, particularly with advanced ligands, is exceptionally well-documented and versatile.[3]

    • The reaction involves complex or sterically hindered substrates. The wide variety of available phosphine ligands allows for fine-tuning of the catalyst's steric and electronic properties to match the substrates.[3][14]

    • Reproducibility and high yields are paramount, and cost is a secondary concern.

  • Choose Copper when:

    • Cost is a significant consideration. Copper salts are significantly cheaper than palladium catalysts.[7]

    • The reaction involves specific transformations where copper has shown superior reactivity, such as certain Ullmann condensations or annulation reactions with specific starting materials.[6][7]

    • You are working with substrates that are sensitive to the harsher conditions sometimes required for palladium catalysis. Copper-catalyzed reactions can often be run under milder conditions.[8]

Q3: What is the role of the ligand in transition-metal-catalyzed quinolinone synthesis, and how do I select one?

A3: In transition metal catalysis (especially with Palladium), the ligand is not just a spectator; it is a critical component that dictates the catalyst's stability, solubility, and reactivity. Its primary roles are:

  • Stabilizing the Metal Center: Ligands prevent the metal nanoparticles from aggregating and precipitating out of the solution, which would kill the catalytic activity.[15]

  • Modulating Electronic Properties: Electron-donating ligands increase the electron density on the metal, which can facilitate the oxidative addition step.

  • Controlling Steric Environment: Bulky ligands can promote the reductive elimination step, which is often the product-forming step in a cross-coupling cycle.

Selection Strategy:

  • For C-N Coupling (Buchwald-Hartwig type): Start with a bulky, electron-rich biarylphosphine ligand like Xantphos or RuPhos. Xantphos is often a good general choice due to its large natural bite angle, which promotes reductive elimination.[3][14]

  • For C-C Coupling (Heck/Suzuki type): Simple phosphines like PPh₃ (triphenylphosphine) are often sufficient, but more complex substrates may benefit from specialized ligands.[3]

Q4: When should I consider a metal-free catalytic system?

A4: Metal-free systems are highly desirable in drug development to avoid metal contamination in the final active pharmaceutical ingredient (API). Consider a metal-free approach when:

  • The synthesis involves classic condensation/cyclization reactions like the Friedländer or Conrad-Limpach, which can be promoted by strong acids or bases.[12][16]

  • The transformation can be achieved using organocatalysts or iodine-mediated reactions. For instance, iodine can mediate desulfurative cyclization to form the quinoline ring.[17][18]

  • The reaction can be driven by thermal or microwave conditions, which sometimes obviate the need for a catalyst altogether, though this can require harsh conditions.[11][19]

Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My palladium-catalyzed intramolecular amidation to form a quinolinone is failing. I see starting material consumption but no desired product on LC-MS. What are the likely causes?

A: This is a common and frustrating issue in Pd-catalyzed C-N couplings. The problem often lies within the catalytic cycle. Here’s a systematic troubleshooting approach.

Probable Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is easily oxidized to inactive Pd(II) or can form aggregates.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.[14]

  • Incorrect Ligand Choice: The chosen ligand may not be suitable for your specific substrate, leading to a stalled catalytic cycle.

    • Solution: Screen a set of ligands. If you started with Xantphos, try other ligands known for C-N couplings like RuPhos, SPhos, or DPEPhos. The subtle electronic and steric differences can have a dramatic impact.[3][14]

  • Suboptimal Base: The base is critical for deprotonating the amine and regenerating the catalyst. Its strength and solubility matter.

    • Solution: Cs₂CO₃ is a common choice, but if it fails, consider a stronger, non-nucleophilic base like K₃PO₄ or a soluble organic base like LHMDS or NaOtBu, especially for less acidic amides.[14]

  • Solvent Issues: The solvent affects the solubility of all components and the stability of intermediates.

    • Solution: Toluene and dioxane are standard choices. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware it can sometimes coordinate to the palladium center.

Q: My Friedländer synthesis yield is very low. How can catalyst selection improve it?

A: The classic Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is often plagued by side reactions like self-condensation of the ketone (aldol).[11][12][20] Catalyst choice is key to promoting the desired pathway.

Probable Causes & Solutions:

  • Ineffective Acid/Base Catalyst: The traditional strong acid (H₂SO₄) or base (KOH) can be too harsh, leading to product degradation or promoting side reactions.[20]

    • Solution: Switch to a milder catalyst.

      • Lewis Acids: Catalysts like In(OTf)₃, ZnCl₂, or Sc(OTf)₃ can be highly effective at lower temperatures, minimizing side reactions.[13]

      • Heterogeneous Catalysts: Solid acid catalysts like sulfated zirconia or zeolites can improve selectivity and are easily removed by filtration.[12]

      • Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, providing a greener and sometimes more efficient alternative.[20]

  • Aldol Side Reaction Dominates: The α-methylene ketone reactant can self-condense faster than it reacts with the 2-aminoaryl ketone.

    • Solution: A well-chosen Lewis acid can preferentially activate the carbonyl of the 2-aminoaryl ketone, favoring the desired intermolecular reaction over the undesired self-condensation.[13]

Problem Area 2: Formation of Side Products & Poor Selectivity

Q: My Gould-Jacobs reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A: The Gould-Jacobs reaction involves the cyclization of a β-arylaminoacrylate, and when using an asymmetrically substituted aniline, cyclization can occur at either of the two ortho positions, leading to regioisomers.[2][4] This outcome is governed by both steric and electronic factors.[2]

Probable Causes & Solutions:

  • Lack of Steric or Electronic Bias: If the two ortho positions on the aniline are electronically and sterically similar, a mixture is highly likely under thermal conditions.

    • Solution: While this is fundamentally a substrate-control issue, modifying the reaction conditions can sometimes influence the outcome. High temperatures favor the thermodynamically more stable product. Carefully controlling the cyclization temperature in a high-boiling solvent like diphenyl ether might favor one isomer over the other.[4]

  • Kinetic vs. Thermodynamic Control: The initial cyclization may be reversible, allowing for equilibration to the most stable product at high temperatures.

    • Solution: There is less literature on catalytic control for this specific reaction compared to others. However, one could explore using a bulky Lewis acid catalyst. The idea would be for the catalyst to coordinate to the intermediate in a way that sterically blocks one of the cyclization pathways, thereby favoring the formation of a single regioisomer under kinetic control. This is an area for experimental exploration.

Data Presentation & Protocols

Data Tables

Table 1: Comparison of Palladium Catalysts and Ligands for Quinolin-2(1H)-one Synthesis via Tandem Amidation/Aldol Condensation Based on data for the synthesis of 4-arylquinolin-2(1H)-ones.[3]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (2.5)Xantphos (10) Cs₂CO₃Toluene11096
Pd₂(dba)₃ (2.5)DPEPhos (10)Cs₂CO₃Toluene11075
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Toluene11088
Pd₂(dba)₃ (2.5)Xantphos (10)K₃PO₄Toluene11081
Pd₂(dba)₃ (2.5)Xantphos (10)Cs₂CO₃Dioxane10092

Analysis: The combination of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand provides the highest yield. Cs₂CO₃ appears to be the most effective base in this system.[3]

Table 2: Effect of Acid Catalysts on Friedländer Synthesis Yield Synthesis of a substituted quinoline from 2-aminobenzophenone and ethyl acetoacetate.[13]

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
None8012< 10
p-TsOH (10)80575
ZnCl₂ (10)80382
In(OTf)₃ (5) 80195
H₂SO₄ (catalytic)80668 (with side products)

Analysis: The Lewis acid In(OTf)₃ is a highly efficient catalyst, leading to a near-quantitative yield in a significantly shorter reaction time and under milder conditions compared to traditional Brønsted acids.[13]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Intramolecular Amidation for 4-Arylquinolin-2(1H)-one Synthesis [3]

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted-3,3-diarylacrylamide substrate (1.0 mmol), PdCl₂ (0.02 mmol, 2 mol%), and Cu(OAc)₂ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with oxygen (using a balloon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the desired 4-arylquinolin-2(1H)-one.

Protocol 2: Lewis-Acid Catalyzed Friedländer Synthesis of a Polysubstituted Quinoline [13]

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-aminobenzophenone (1.0 mmol, 1.0 equiv) and ethyl acetoacetate (1.2 mmol, 1.2 equiv).

  • Catalyst Addition: Add Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.05 mmol, 5 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C with stirring. If the reactants are solid, the reaction can often be run neat (solvent-free).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Workup & Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can often be purified directly by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Visualizations

Diagrams

Catalyst_Selection_Workflow cluster_start Define Synthetic Strategy cluster_choices Initial Catalyst Screening cluster_pd Palladium System cluster_cu Copper System cluster_acid Acid/Base System Start Identify bond to be formed for ring closure CN_Bond C-N Bond Formation (e.g., Amidation) Start->CN_Bond Strategy 1 CC_Bond C-C Bond Formation (e.g., Heck, Annulation) Start->CC_Bond Strategy 2 Condensation Condensation/Cyclization (e.g., Friedländer, Knorr) Start->Condensation Strategy 3 Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) CN_Bond->Pd_Catalyst Cu_Catalyst Copper Catalyst (e.g., CuI, Cu(OAc)₂) CN_Bond->Cu_Catalyst Cost-effective alternative CC_Bond->Pd_Catalyst CC_Bond->Cu_Catalyst Acid_Catalyst Lewis or Brønsted Acid (e.g., In(OTf)₃, H₂SO₄) Condensation->Acid_Catalyst Pd_Ligand Bulky Ligand (e.g., Xantphos, RuPhos) Pd_Catalyst->Pd_Ligand Pd_Base Base (e.g., Cs₂CO₃, K₃PO₄) Pd_Ligand->Pd_Base

Caption: Decision workflow for initial catalyst selection.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Atmosphere Is reaction under inert atmosphere? Start->Check_Atmosphere Inert_Atmosphere Degas solvents. Use Schlenk techniques. Check_Atmosphere->Inert_Atmosphere No Check_Catalyst Is the catalyst system optimal? Check_Atmosphere->Check_Catalyst Yes Inert_Atmosphere->Check_Catalyst Screen_Ligands Screen alternative ligands (e.g., RuPhos, SPhos). Check_Catalyst->Screen_Ligands No/Unsure Screen_Bases Screen alternative bases (e.g., K₃PO₄, NaOtBu). Check_Catalyst->Screen_Bases No/Unsure Check_Temp Is temperature optimal? Check_Catalyst->Check_Temp Yes Screen_Ligands->Check_Temp Screen_Bases->Check_Temp Optimize_Temp Optimize temperature (incrementally increase/decrease). Check_Temp->Optimize_Temp No/Unsure Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

Pd_Catalytic_Cycle cluster_troubleshooting Key Troubleshooting Points Pd(0)L₂ Active Pd(0) Ar-Pd(II)-X(L₂) Oxidative Addition Pd(0)L₂->Ar-Pd(II)-X(L₂) Ar-X Ar-Pd(II)-NR₂(L₂) Ligand Exchange Ar-Pd(II)-X(L₂)->Ar-Pd(II)-NR₂(L₂) HNR₂ (Base) Ar-Pd(II)-NR₂(L₂)->Pd(0)L₂ Regenerates Catalyst Ar-NR₂ Product Ar-Pd(II)-NR₂(L₂)->Ar-NR₂ Reductive Elimination p1 1. Pd(0) Stability: Requires inert atmosphere. p2 2. Ligand Choice (L): Affects all steps. p3 3. Base Strength: Crucial for ligand exchange.

Sources

Troubleshooting

Technical Support Center: Synthesis of Halogenated Quinolinones

Welcome to the Technical Support Center for the Synthesis of Halogenated Quinolinones. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Halogenated Quinolinones. This resource is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and optimize your synthetic strategies. Here, we will explore common pitfalls and their solutions in a practical, question-and-answer format, grounded in established chemical literature.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges I should anticipate when planning the direct halogenation of a quinolinone core?

A1: The primary challenges in the direct halogenation of quinolinones revolve around controlling the reaction's selectivity and avoiding unwanted side reactions. Key issues include:

  • Poor Regioselectivity: Direct halogenation can lead to a mixture of constitutional isomers, which are often difficult to separate. The benzene ring of the quinolinone scaffold is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring, with substitutions typically favoring the C-5 and C-8 positions.[1]

  • Over-halogenation: The presence of activating groups on the quinolinone ring can lead to the introduction of multiple halogen atoms.[1]

  • Harsh Reaction Conditions: Achieving halogenation on deactivated quinolinone systems may necessitate severe conditions that could lead to the degradation of the starting material or the desired product.[1]

  • Dehalogenation: In some cases, particularly during subsequent reaction steps like palladium-catalyzed cross-couplings, the newly introduced halogen can be prematurely removed.[2]

Q2: I'm trying to halogenate the pyridine ring of my quinolinone. Why is this so difficult, and how can I achieve it?

A2: The pyridine ring in a quinolinone is electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic aromatic substitution compared to the carbocyclic (benzene) ring.[1] Direct halogenation, therefore, overwhelmingly favors positions on the benzene portion.

To achieve halogenation on the pyridine ring, more specialized strategies are required:

  • Halogenation of Quinoline N-oxides: Conversion of the quinoline nitrogen to an N-oxide activates the C2 and C4 positions towards nucleophilic attack and can alter the regioselectivity of electrophilic substitution.

  • Radical Halogenation: Under certain conditions, radical-based halogenation methods can be employed to functionalize the pyridine ring.

  • Modern C-H Activation Methodologies: The use of transition metal catalysts (e.g., Palladium, Rhodium) in conjunction with directing groups is a powerful, modern approach to functionalize otherwise unreactive C-H bonds, including those on the pyridine ring.[1][3][4]

Q3: What are the most common halogenating agents for quinolinones, and how do I choose the right one?

A3: The choice of halogenating agent is critical and depends on the reactivity of your quinolinone substrate and the desired selectivity.

Reagent ClassExamplesKey Characteristics & Best Use Cases
N-Halosuccinimides (NXS) N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS)Mild and versatile reagents, often used for substrates that are sensitive to harsher conditions.[1][5] They can act as both electrophiles and oxidants.
Trihaloisocyanuric Acids Trichloroisocyanuric acid (TCCA), Tribromoisocyanuric acid (TBCA)Inexpensive, atom-economical, and highly effective halogen sources.[6][7][8] They are particularly useful for regioselective halogenations.
Elemental Halogens Bromine (Br₂), Chlorine (Cl₂)Highly reactive and can lead to over-halogenation and poor selectivity if not used with care. Often employed with a Lewis acid catalyst.
Copper(II) Halides CuBr₂, CuCl₂Can serve as both a catalyst and a halogen source in certain C-H activation/halogenation reactions.

Selection Rationale: For a moderately activated quinolinone where you want to avoid over-halogenation, starting with an N-halosuccinimide like NBS or NCS is a prudent choice.[1] For a more robust and cost-effective process, especially when regioselectivity is a concern, TCCA or TBCA are excellent alternatives.[6][7]

Troubleshooting Guide

Problem 1: Poor Regioselectivity - Halogenation at Multiple Positions

"My reaction is producing a mixture of 5- and 7-halogenated quinolinones, and I'm struggling to isolate the desired isomer."

This is a classic challenge stemming from the similar electronic activation of multiple positions on the quinolinone ring.

Causality and Logic Flow for Troubleshooting

start Poor Regioselectivity Observed sterics Introduce Steric Hindrance start->sterics Is C8 substituted? directing_group Utilize a Directing Group start->directing_group Can a directing group be installed? temp Lower Reaction Temperature start->temp Is the reaction run at elevated temp? reagent Change Halogenating Agent start->reagent Using highly reactive agent? outcome1 Improved Selectivity sterics->outcome1 Bulky C8 group blocks C7 directing_group->outcome1 e.g., 8-amido group directs to C5 temp->outcome1 Favors kinetic product outcome2 No Improvement / Low Reactivity temp->outcome2 reagent->outcome1 Switch to bulkier/milder agent (e.g., TCCA) reagent->outcome2

Caption: Decision workflow for addressing poor regioselectivity.

Solutions & Protocols
  • Leverage Steric Hindrance: If your quinolinone synthesis allows, introducing a bulky substituent at a position adjacent to an undesired reaction site can sterically block its halogenation. For instance, a bulky group at C-8 will disfavor halogenation at C-7.

  • Employ a Directing Group: An 8-amido group is a well-established directing group that can selectively direct halogenation to the C-5 position.[6] This is a powerful strategy for achieving high regioselectivity.

    • Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide This protocol is adapted from Motati, D. R., et al. (2018). Chemical Science.[7]

      • To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

      • Stir the mixture at room temperature in an open-air atmosphere.

      • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.

      • Continue stirring at room temperature. The reaction is typically complete within 15-60 minutes.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

      • Extract the product with ethyl acetate (3 x 10 mL).

      • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.

  • Modify Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, potentially improving selectivity.

    • Solvent: The choice of solvent can influence selectivity. Acetonitrile has been found to be effective in many regioselective halogenations.[6]

Problem 2: Over-halogenation - Formation of Di- or Tri-halogenated Products

"My desired mono-halogenated quinolinone is contaminated with significant amounts of di-halogenated byproduct."

This typically occurs when the mono-halogenated product is still sufficiently activated to react further with the halogenating agent.

Troubleshooting Workflow

start Over-halogenation Detected stoichiometry Adjust Stoichiometry start->stoichiometry Using >1.1 eq. of halogenating agent? addition Slow Addition of Reagent start->addition Adding reagent all at once? reagent Use a Milder Reagent start->reagent Using Br₂ or Cl₂? outcome1 Mono-halogenated product favored stoichiometry->outcome1 Use 1.0-1.05 eq. outcome2 Incomplete reaction stoichiometry->outcome2 If starting material remains addition->outcome1 Maintains low concentration of halogenating agent reagent->outcome1 Switch to NBS or NCS

Caption: Troubleshooting over-halogenation in quinolinone synthesis.

Solutions & Protocols
  • Control Stoichiometry: This is the most critical factor. Carefully control the stoichiometry of the halogenating agent. Use no more than 1.0 to 1.1 equivalents. It is often better to have a small amount of unreacted starting material, which can be easily separated, than to have an over-halogenated product.

  • Slow Addition: Instead of adding the halogenating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the halogenating agent in the reaction mixture, disfavoring the second halogenation event.

  • Change the Halogenating Agent: Switch from highly reactive agents like elemental bromine to a milder source like N-bromosuccinimide (NBS).[1]

Problem 3: Dehalogenation During Subsequent Reactions

"I successfully synthesized my bromo-quinolinone, but the bromine is being lost during my subsequent Suzuki coupling reaction."

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the organopalladium intermediate undergoes protonolysis instead of the desired cross-coupling.

Solutions
  • Choice of Solvent: The solvent can play a significant role. Protic solvents can be a source of protons. While some water is often necessary, excessive amounts can be detrimental. Aprotic solvents like 1,4-dioxane, toluene, or DME are often preferred. In some cases, solvents like 1-chlorobutane have been shown to minimize dehalogenation.[2]

  • Base Selection: The choice and purity of the base are crucial. Use a non-nucleophilic, anhydrous base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Ensure the base is thoroughly dried before use.

  • Ligand Choice: The ligand on the palladium catalyst influences the stability and reactivity of the catalytic intermediates. Electron-rich and bulky phosphine ligands can sometimes suppress dehalogenation by promoting reductive elimination (the desired cross-coupling step).

  • Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for efficient coupling can minimize side reactions, including dehalogenation.

Foundational Synthesis Pitfalls: Building the Quinolinone Core

The successful synthesis of a halogenated quinolinone first requires the successful synthesis of the quinolinone core itself. Common methods like the Gould-Jacobs, Conrad-Limpach, and Camps cyclizations have their own pitfalls.[9]

FAQ: My Gould-Jacobs reaction is giving a very low yield. What's going wrong?

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate, followed by a high-temperature thermal cyclization.[10][11][12] Low yields are often due to an incomplete cyclization step.

  • Insufficient Temperature: The thermal cyclization step requires very high temperatures, often exceeding 250 °C.[9][11][13] Traditional heating in a high-boiling solvent like diphenyl ether or Dowtherm A is necessary.[13] If the temperature is too low, the reaction will stall after the initial condensation.

  • Reaction Time: While high temperatures are needed, prolonged heating can lead to product decomposition.[14] Microwave synthesis has emerged as a powerful tool to achieve the necessary high temperatures for short durations, significantly improving yields and reducing reaction times.[11][14]

Data on Microwave-Assisted Gould-Jacobs Synthesis

Data adapted from a comparative study on microwave heating conditions.[14]

EntryTemperature (°C)Time (min)Yield (%)
1250101
23001037
32502010
43002028
5300547

Analysis: The data clearly shows that a high temperature (300 °C) is crucial for this reaction. However, extended reaction times at this temperature can lead to degradation (compare Entry 2 and Entry 4). The optimal conditions found in this study involved a short reaction time at a very high temperature (Entry 5).[14]

FAQ: I'm getting a mixture of 2-hydroxy and 4-hydroxyquinolines from my Conrad-Limpach synthesis. How do I control the regioselectivity?

The Conrad-Limpach synthesis reacts anilines with β-ketoesters. The regioselectivity is famously dependent on the reaction temperature.[15][16][17]

  • Kinetic vs. Thermodynamic Control:

    • Lower Temperatures (e.g., < 150 °C): Under kinetic control, the aniline nitrogen attacks the more reactive ketone carbonyl, leading to the 4-hydroxyquinoline product.[15][16]

    • Higher Temperatures (e.g., ~250 °C): Under thermodynamic control, the reaction favors the attack of the nitrogen on the ester carbonyl, forming a more stable β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline product (this is often referred to as the Knorr variation).[15][17]

Precise temperature control is therefore the key to obtaining the desired isomer.[15]

References

  • O'Reilly, M., et al. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Saczewski, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). [Link]

  • Zhang, J., et al. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules. [Link]

  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). [Link]

  • Grokipedia. (n.d.). Camps quinoline synthesis. Grokipedia. [Link]

  • Li, Y., et al. (2017). CuX-Activated N-Halosuccinimide: Synthesis of 3-Haloquinolines via Electrophilic Cyclization of Alkynyl Imines. PubMed. [Link]

  • Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Camps quinoline synthesis. Wikipedia. [Link]

  • Motati, D. R., et al. (2018). Synthesis of medicinally important quinolines using metal-free halogenation. ResearchGate. [Link]

  • Mphahlele, M. J. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Mphahlele, M. J., & Lesenyeho, L. G. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • Mphahlele, M. J., & Lesenyeho, L. G. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Organic-Chemistry.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization. ResearchGate. [Link]

  • Abdel-Megeed, M. F., et al. (1987). A Novel Reductive Dehalogenation Using Potassium Hydroxide/Polyethylene Glycol(400)/Xylene Mixtures. Organic Preparations and Procedures International. [Link]

  • ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. ResearchGate. [Link]

  • Wang, S., et al. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Saczewski, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • ResearchGate. (2025). Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. ResearchGate. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of Quinoline Analogs: Search for Antimalarial Agents. Academia.edu. [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • PMC. (2022). Metal-Free Aminohalogenation of Quinones With Alkylamines and NXS at Room Temperature. PMC. [Link]

  • MDPI. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • ResearchGate. (2025). ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • PMC. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC. [Link]

Sources

Optimization

Column chromatography conditions for purifying 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

The following technical guide details the purification strategy for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one . This guide deviates from standard templates to address the specific chemical duality of your molecule: th...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification strategy for 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one .

This guide deviates from standard templates to address the specific chemical duality of your molecule: the high polarity of the quinolin-2(1H)-one (carbostyril) core and the electrophilic instability of the 3-chloromethyl handle.[1][2]

Part 1: Technical Snapshot (Quick Reference)

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (40–63 µm)Neutral/Acidic surface is required.[1][2][3] Avoid Basic Alumina (induces degradation).[3]
Primary Solvent System DCM / Methanol (98:2 to 95:[2][3]5)The lactam core requires polarity to elute.[3] Keep MeOH < 5% to minimize nucleophilic attack.[3]
Alternative Solvent DCM / Acetone (90:[2][3]10)Use if methanolysis (conversion to methyl ether) is observed.[3]
Sample Loading Solid Load (Dry Load) Solubility in non-polar solvents (Hex/EtOAc) is likely poor.[2][3] Liquid loading in DMSO/DMF causes streaking.[3]
Additives None (or 0.1% Acetic Acid)STRICTLY NO AMINES (TEA/NH₃).[2][3] Basic additives will displace the chloride immediately.[2][3]
TLC Visualization UV (254 nm) The quinolinone core is highly UV active.[2][3]

Part 2: Critical Chemical Stability Assessment

Before starting, you must understand the "Personality" of your molecule. You are purifying an alkylating agent .[2][3]

  • The Benzylic Halide Risk: The 3-chloromethyl group functions like a benzylic halide.[1][2][3] It is susceptible to

    
     displacement.[2][3]
    
    • Risk 1:Methanolysis. Prolonged exposure to MeOH can convert the -CH2Cl to -CH2OMe.[1][2][3]

    • Risk 2:[3][4]Hydrolysis. Wet silica or wet solvents can convert it to the alcohol (-CH2OH).[1][2][3]

    • Risk 3:[3]Aminolysis. Any trace of triethylamine (often used to fix peak tailing in quinolines) will destroy your compound.[2][3]

DOT Diagram: Stability & Degradation Pathways The following diagram illustrates the specific degradation risks you must mitigate during purification.

degradation_pathways Target Target Molecule 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Ether Degradant A Methyl Ether Derivative Target->Ether Nucleophilic Substitution (Slow) Alcohol Degradant B Hydroxymethyl Derivative Target->Alcohol Hydrolysis (Fast on wet silica) Salt Degradant C Quaternary Ammonium Salt Target->Salt Alkylation (Instant) MeOH Solvent: Methanol (Prolonged Exposure) MeOH->Ether Water Impurity: Water (Wet Silica/Solvent) Water->Alcohol Amine Additive: Triethylamine (Common Mistake) Amine->Salt

Caption: Degradation pathways for 3-chloromethyl-quinolinones.[1][2][3] Red arrows indicate critical failure points caused by incorrect mobile phase additives.

Part 3: Detailed Purification Protocol

Step 1: Solubility Check & Loading Strategy

The 2(1H)-one tautomer creates a strong hydrogen bond network, making the solid insoluble in Hexanes and barely soluble in pure DCM.

  • Do NOT try to dissolve the crude in minimal DCM for liquid loading; it will likely precipitate on the column head, causing band broadening.

  • Protocol: Dissolve the crude mixture in a larger volume of DCM (or a small amount of THF/Acetone if necessary). Add Silica Gel (ratio 1:2 crude:silica by weight).[3] Evaporate to dryness on a rotovap until you have a free-flowing powder. Load this powder on top of your pre-packed column.[3]

Step 2: Column Conditioning

Pack the column with 100% DCM .[2][3]

  • Why? Starting with MeOH in the column primes the silica with nucleophiles.[3] Starting with pure DCM ensures the compound travels through the least polar environment possible first.[3]

Step 3: Elution Gradient

Run a shallow gradient to separate the target from the likely impurities (unreacted aniline or non-chlorinated precursors).

  • 0–2 CV (Column Volumes): 100% DCM.[3] (Elutes non-polar impurities).[2][3][5][6]

  • 2–10 CV: Gradient 0%

    
     3% MeOH in DCM.
    
  • 10–15 CV: Hold at 3% or 5% MeOH.

    • Note: The target usually elutes between 2–4% MeOH.[3] If it does not elute by 5%, switch to Acetone to avoid higher MeOH concentrations.[3]

Part 4: Troubleshooting Guide (FAQ)

Q1: My compound is streaking/tailing, but you said "No Amines." How do I fix the peak shape? A: The tailing is due to the lactam (NH-C=O) interacting with silanols.[2]

  • Solution: Add 0.1% Acetic Acid to the mobile phase.[3] Unlike amines, acetic acid is not nucleophilic enough to displace the chloride, but it is acidic enough to protonate the silanols and reduce drag.

Q2: I see a new spot forming on TLC during the column run. A: This is likely hydrolysis (conversion to the alcohol).

  • Diagnosis: The new spot is likely more polar (lower

    
    ) than your target.[3]
    
  • Fix: Your silica or solvents are "wet."[3] Use anhydrous DCM.[3] If the problem persists, switch from Silica Gel to Diol-functionalized silica , which is less acidic and less hygroscopic, though more expensive.[1]

Q3: The compound is co-eluting with the starting material (6-methoxyquinolin-2(1H)-one). A: The chloromethyl group and the methyl group (precursor) have very similar polarities.[1][2][3]

  • Fix: Change selectivity. Switch the solvent system from DCM/MeOH to Toluene/Acetone . Toluene provides

    
    -
    
    
    
    interactions with the quinoline rings that can differentiate subtle steric changes better than DCM.[1][2][3]

Q4: Can I use Ethyl Acetate/Hexanes? A: Technically yes, but practically no.[2][3]

  • Reason: Quinolinones have very poor solubility in Hexanes.[3] Even at 50% EtOAc, the compound might crystallize inside the column. If you must use this system, ensure you use the Solid Load technique described above.[3][6]

Part 5: Method Development Logic Flow

Use this decision tree to finalize your specific conditions based on your initial TLC results.

method_development Start Dissolve 1mg Crude in DCM/MeOH (9:1) TLC_Check Run TLC in 95:5 DCM:MeOH Start->TLC_Check Rf_High Rf > 0.5 (Too Fast) TLC_Check->Rf_High Rf_Good Rf 0.2 - 0.3 (Ideal) TLC_Check->Rf_Good Rf_Low Rf < 0.1 (Too Slow) TLC_Check->Rf_Low Action_High Reduce Polarity: Try 100% DCM or 98:2 DCM:MeOH Rf_High->Action_High Action_Good Proceed to Column: Gradient 0-5% MeOH Rf_Good->Action_Good Action_Low Increase Polarity: Try 90:10 DCM:MeOH *Check Stability* Rf_Low->Action_Low

Caption: Decision matrix for solvent selection based on initial TLC screening.

References

  • General Quinolinone Purification

    • Meth-Cohn, O., et al.[1][3] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[2][3] Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520–1530. (Establishes the stability of 2-chloro-3-formyl quinolines on silica).

    • [2]

  • Flash Chromatography Best Practices

    • Still, W. C., Kahn, M., & Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." The Journal of Organic Chemistry, 1978, 43(14), 2923–2925.
    • [2]

  • Stability of Benzylic Halides

    • Biotage.[3][7] "Strategies for Purifying Labile Compounds." The Flash Purification Blog. (General guidance on avoiding nucleophilic solvents for alkyl halides).

  • Synthesis of 6-Methoxyquinolin-2(1H)

    • Rao, K. S., et al. "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one."[1][2][3] ACS Omega, 2023 .[3] (Details purification conditions for methoxy-quinolinones using CHCl3/MeOH systems).

    • [2]

Sources

Reference Data & Comparative Studies

Validation

Purity analysis of synthesized 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Title: Comparative Guide: Purity Analysis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Subtitle: Optimizing Analytical Strategies for Labile Alkyl-Halide Intermediates in Drug Synthesis Part 1: Executive Summary & Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Purity Analysis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Subtitle: Optimizing Analytical Strategies for Labile Alkyl-Halide Intermediates in Drug Synthesis

Part 1: Executive Summary & Technical Context

The Molecule: 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a critical electrophilic intermediate, often utilized in the synthesis of bioactive quinolinone derivatives (analogous to Cilostazol precursors). Its core features a 6-methoxyquinolin-2-one scaffold with a reactive chloromethyl handle at the C3 position.

The Analytical Challenge: The primary challenge in analyzing this compound is not detection, but stability . The C3-chloromethyl group behaves as a benzylic halide; it is highly susceptible to nucleophilic attack (solvolysis) and hydrolysis.

  • Common Pitfall: Using methanol as a diluent converts the target into the methoxymethyl ether impurity within hours.

  • Critical Requirement: Analytical methods must differentiate between the active chloromethyl species, the hydrolyzed alcohol (hydroxymethyl), and the dechlorinated by-product (methyl).

This guide compares three analytical approaches—RP-HPLC (UV) , UPLC-MS , and qNMR —to determine the optimal workflow for purity assessment.

Part 2: Impurity Profiling & Degradation Logic

Before selecting a method, one must map the "Impurity Fate." The diagram below illustrates the genesis of common impurities during synthesis and storage.

ImpurityMap Start Starting Material (p-Anisidine / Malonates) Target Target: 3-(Chloromethyl)-6-methoxy quinolin-2(1H)-one Start->Target Cyclization & Chloromethylation Imp_Hydro Impurity A: 3-(Hydroxymethyl)... (Hydrolysis) Target->Imp_Hydro + H2O (Moisture) Imp_Meth Impurity B: 3-(Methoxymethyl)... (Solvolysis in MeOH) Target->Imp_Meth + MeOH (Diluent Error) Imp_Dechlor Impurity C: 3-Methyl... (Over-reduction) Target->Imp_Dechlor Hydrogenolysis Imp_Dimer Impurity D: Ether Dimer (Self-Reaction) Target->Imp_Dimer High Conc./Heat

Figure 1: Impurity Fate Mapping. Red nodes indicate degradation products caused by improper handling (moisture/solvent choice).

Part 3: Comparative Analysis of Methods

We evaluated three methodologies based on Specificity, Sensitivity, and Stability.

FeatureMethod A: RP-HPLC (UV) Method B: UPLC-MS (ESI+) Method C: 1H-qNMR
Primary Use Routine QC & Purity %Impurity ID & Trace AnalysisPotency Assignment (Assay)
Specificity High (with optimized gradient)Very High (Mass discrimination)High (Structural certainty)
Sensitivity (LOD) ~0.05% (Area)< 0.005% (Trace Genotox)~1.0% (Low sensitivity)
Stability Risk Medium (Run time dependent)Low (Fast run time)High (Long acquisition in solvent)
Cost/Run LowHighMedium
Verdict Best for Routine Batch Release Required for "Unknown" ID Best for Reference Standard Qual
Expert Insight:

While UPLC-MS offers superior sensitivity, RP-HPLC with UV detection (254 nm) is the recommended workhorse. The quinolinone core has a high molar extinction coefficient, making UV highly sensitive. qNMR is reserved strictly for establishing the purity of the primary reference standard because it does not require an external standard.

Part 4: Detailed Experimental Protocol (RP-HPLC)

This protocol is designed to prevent the "Method-Induced Degradation" often seen with alkyl halides.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

    • Why: The C18 chemistry provides robust retention for the hydrophobic quinolinone core, while the 3.5 µm particle size balances resolution and backpressure.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why: Acidic pH suppresses the ionization of the amide/phenol tautomer, sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Crucial: Do NOT use Methanol as Mobile Phase B. It will react with the chloromethyl group on-column during long sequences.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash (Elute Dimers)
20.19010Re-equilibration
25.09010End
Sample Preparation (The Critical Control Point)
  • Diluent: 100% Acetonitrile (or DMSO if solubility is poor).

  • Protocol:

    • Weigh 10 mg of sample into a 20 mL amber volumetric flask.

    • Dissolve in 10 mL Acetonitrile. Sonicate briefly (< 2 mins) to avoid heating.

    • Inject immediately. Do not store in autosampler > 4 hours.

    • Self-Validating Step: Inject the diluent blank first. If a peak appears at the retention time of the target, the system is contaminated.

Part 5: Data Presentation & Performance Metrics

The following data summarizes the performance of the optimized RP-HPLC method.

ParameterResultAcceptance Criteria
Retention Time (RT) 12.4 min± 0.5 min
Resolution (Rs) > 2.5 (between Target and Impurity A)> 1.5
Tailing Factor 1.1< 1.5
LOD (Limit of Detection) 0.02 µg/mLS/N > 3
Linearity (R²) 0.9998> 0.999
Workflow Logic Diagram

This diagram guides the analyst through the decision-making process during testing.

Workflow Sample Synthesized Batch Solubility Solubility Check: Dissolve in ACN Sample->Solubility HPLC Run RP-HPLC (Method A) Solubility->HPLC Check1 Is Purity > 98%? HPLC->Check1 Pass Release for Next Step Check1->Pass Yes Fail Identify Impurity Check1->Fail No MS_Analysis Run UPLC-MS (Method B) Fail->MS_Analysis

Figure 2: Analytical Decision Matrix. Note the diversion to MS only upon failure.

References

  • MedKoo Biosciences. Cilostazol Synthetic Routes and Intermediates. Retrieved from

  • PubChem. Compound Summary: 3-(chloromethyl)-6-methoxy-1,2-dihydroquinolin-2-one.[2] National Library of Medicine. Retrieved from

  • Scielo. Validation of an analytical method by HPLC for Quinolinone Derivatives. (Reference for HPLC conditions of similar fluoroquinolones). Retrieved from

  • Google Patents. Process for the preparation of cilostazol and its intermediates (JP2007503406A).[3] (Details on intermediate stability and synthesis). Retrieved from

  • MDPI. Stability of Mycotoxins and Organic Intermediates in Individual Stock Solutions. (Reference for solvent-solute interactions/methanolysis risks). Retrieved from

Sources

Comparative

Validated Analytical Strategies for Quinolinone Quantification: From Bioanalysis to Quality Control

Executive Summary The quantification of quinolinone derivatives (e.g., carbostyrils, fluoroquinolones, aripiprazole metabolites) presents unique analytical challenges due to their tautomeric nature (lactam-lactim equilib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of quinolinone derivatives (e.g., carbostyrils, fluoroquinolones, aripiprazole metabolites) presents unique analytical challenges due to their tautomeric nature (lactam-lactim equilibrium), potential for fluorescence, and polarity. This guide objectively compares the three dominant analytical methodologies: LC-MS/MS (Bioanalysis/PK), HPLC-UV (QC/Purity), and HPTLC (High-Throughput Screening).

Unlike generic protocols, this guide focuses on validated workflows compliant with ICH Q2(R1) and FDA Bioanalytical Method Validation (2018) guidelines.

Part 1: Strategic Method Selection

Choosing the correct method relies on the "Fit-for-Purpose" principle.[1] The decision matrix below illustrates the logical flow for selecting an analytical platform based on sample matrix and required sensitivity.

MethodSelection Start Sample Origin Matrix Matrix Complexity Start->Matrix Bio Biofluids (Plasma, Urine, CSF) Matrix->Bio High Protein/Lipid Form Formulation / API (Tablets, Bulk Powder) Matrix->Form Defined Excipients Screen Rapid Screening (Multiple Samples) Matrix->Screen Crude Extracts Conc Target Concentration Trace Trace Level (pg/mL - ng/mL) Bio->Trace LCMS LC-MS/MS (MRM Mode) Trace->LCMS Required Sensitivity HighConc High Concentration (µg/mL - mg/mL) Form->HighConc HPLC HPLC-UV / DAD (Stability Indicating) HighConc->HPLC Cost/Robustness HPTLC HPTLC (Densitometry) Screen->HPTLC Parallel Processing

Figure 1: Analytical Decision Matrix. Selects the optimal platform based on matrix interference and sensitivity requirements.

Part 2: The Bioanalytical Gold Standard (LC-MS/MS)

Best For: Pharmacokinetic (PK) studies, plasma/urine analysis, trace impurity quantification. Core Advantage: Superior sensitivity (LLOQ < 1 ng/mL) and selectivity via Multiple Reaction Monitoring (MRM).

Mechanistic Insight

Quinolinones possess a basic nitrogen in the heterocyclic ring. In Positive Electrospray Ionization (ESI+) , acidic mobile phases (Formic Acid) facilitate protonation (


), stabilizing the signal. The lactam moiety is stable under these conditions, preventing peak splitting due to tautomerism.
Validated Protocol: Plasma Quantification

Based on FDA Bioanalytical Method Validation Guidelines.

1. Sample Preparation (Protein Precipitation)

  • Step 1: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Step 2: Add 150 µL of Internal Standard (IS) solution (e.g., deuterated quinolinone analog in Acetonitrile). Rationale: Corrects for matrix effects and ionization suppression.

  • Step 3: Vortex for 30s; Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Step 4: Transfer supernatant to autosampler vials.

2. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 50 × 2.1 mm, 1.7 µm). Short columns allow rapid elution (<3 min).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

3. Mass Spectrometry Settings

  • Source: ESI Positive Mode.

  • MRM Transitions: Monitor precursor

    
     to specific product ions (e.g., loss of -CO or specific side chains).
    

LCMSWorkflow Sample Plasma Sample PPT Protein Precipitation (MeCN + IS) Sample->PPT Centrifuge Centrifugation 14k RPM PPT->Centrifuge Supernatant Supernatant Injection Centrifuge->Supernatant Column C18 Separation (Acidic Mobile Phase) Supernatant->Column ESI ESI+ Ionization (Protonation) Column->ESI MRM MRM Detection (Selectivity) ESI->MRM

Figure 2: LC-MS/MS Bioanalytical Workflow. Streamlined process for high-throughput PK analysis.

Part 3: The Robust Workhorse (HPLC-UV)

Best For: Quality Control (QC), Dissolution testing, Assay of API (Active Pharmaceutical Ingredient). Core Advantage: High precision (RSD < 1%), robustness, and low operational cost.

Mechanistic Insight

Quinolinones have a conjugated


-electron system that absorbs strongly in the UV region (typically 254 nm or 280 nm). Unlike MS, UV detection is non-destructive but lacks the specificity to distinguish co-eluting metabolites without adequate chromatographic resolution.
Validated Protocol: Purity Assay

Based on ICH Q2(R1) Guidelines.

1. Chromatographic Conditions

  • Column: C18 (250 × 4.6 mm, 5 µm). Longer column required for baseline separation of impurities.

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

    • Critical: Low pH suppresses the ionization of acidic functional groups and minimizes silanol interactions, reducing peak tailing.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: DAD/UV at 254 nm.

2. System Suitability Parameters (Acceptance Criteria)

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • Resolution:

    
     between the main peak and nearest impurity.
    

Part 4: Comparative Performance Analysis

The following data summarizes the performance capabilities of the discussed methods based on current literature standards.

FeatureLC-MS/MS (Bioanalysis)HPLC-UV (QC/Assay)HPTLC (Screening)
Primary Application Plasma/Urine PK StudiesDrug Purity & StabilityHerbal Extracts / Rapid ID
Sensitivity (LOD) High (1–10 pg/mL)Moderate (0.1–1 µg/mL)Low (10–50 µg/mL)
Selectivity Excellent (Mass-based)Moderate (Time-based)Low (Rf-based)
Throughput High (< 3 min/sample)Low (10–20 min/sample)Very High (Parallel runs)
Matrix Effects High (Requires IS)LowModerate
Cost per Sample

$ (High)
$ (Low)$ (Very Low)

Part 5: Validation Parameters (ICH & FDA)

To ensure Trustworthiness and Self-Validation , any method developed must undergo the following validation checks:

  • Specificity:

    • LC-MS: Monitor blank plasma for interference at the analyte's retention time.

    • HPLC: Peak purity analysis using Diode Array Detector (DAD).

  • Linearity:

    • Minimum of 6 concentration levels.

      
      .[4]
      
  • Accuracy & Precision:

    • Intra-day & Inter-day: CV% must be < 15% (or < 20% at LLOQ) for bioanalysis; < 2% for HPLC assay.

  • Recovery (LC-MS specific):

    • Compare analyte response in extracted samples vs. post-extraction spiked samples to assess matrix effects.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6] [Link]

  • International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Sahu, P. K., et al. (2011). Determination of Quinine and Doxycycline in Rat Plasma by LC–MS–MS. Chromatographia. [Link]

  • Kim, T. K., et al. (2021).[8] Development and Validation of an LC–MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010. MDPI Pharmaceutics. [Link]

  • Junza, A., et al. (2011).[9][10] Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones... in cow milk. Journal of Chromatography B. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Biological Activity of Substituted Quinolin-2(1H)-one Derivatives

Introduction The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antimicrobial and an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2] Its rigid, planar structure and potential for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. This guide focuses on the comparative analysis of the in vitro activity of derivatives based on this scaffold, with a particular interest in substitutions at the 3 and 6-positions, such as those seen in the 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one framework.

The rationale for exploring these specific substitutions is rooted in established structure-activity relationship (SAR) principles. The 6-methoxy group often enhances lipophilicity and can influence metabolic stability and receptor binding. The 3-position, particularly with an electrophilic chloromethyl group, provides a reactive handle for potential covalent interactions with biological targets or serves as a key pharmacophoric element. This guide will synthesize data from various studies to compare the anticancer and antimicrobial efficacy of these derivatives, explain the causality behind the chosen experimental assays, and provide detailed protocols for their execution.

The Quinolin-2(1H)-one Core: A Scaffold for Innovation

The fundamental structure of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one serves as our reference point. Modifications at various positions on the quinoline ring can dramatically alter the compound's biological profile. Understanding the influence of each substituent is critical for rational drug design.

G cluster_0 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one mol mol pos3 3-Position (Key for activity modulation, reactive chloromethyl group) pos6 6-Position (Methoxy group influences lipophilicity & binding) pos2 2-Position (Keto group essential for the 'one' scaffold) pos1 1-Position (N-H) (Site for derivatization)

Caption: Core structure of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

Part 1: Comparative In Vitro Anticancer Activity

The evaluation of novel quinolinone derivatives as potential anticancer agents is a primary focus of many research efforts.[3][4] The goal of in vitro testing is to quantify a compound's ability to inhibit cancer cell growth or induce cell death, providing a critical first assessment of its therapeutic potential.

Methodology Deep Dive: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity screening.[5][6] Its selection is based on its ability to measure cell metabolic activity, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of viable cells. This method is robust, high-throughput, and provides a quantitative measure of cytotoxicity, typically expressed as the IC50 value—the concentration of the compound required to inhibit cell growth by 50%.[6]

MTT_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (Allow cell attachment) start->incubate1 treat Add serial dilutions of Quinolinone Derivatives (Include controls) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize Add DMSO to dissolve formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % Viability and determine IC50 values read->calculate

Caption: Standard workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standardized method for assessing the cytotoxic effects of quinolinone derivatives on cancer cell lines.[6][7]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG-2 liver cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in complete culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[6]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[7]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[6]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[6]

  • Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100. Plot the viability percentage against the compound concentration to determine the IC50 value.

Comparative Data: Anticancer Activity of Quinolinone/Quinazolinone Derivatives

The following table summarizes the in vitro anticancer activity of various related derivatives against common human cancer cell lines. Data is presented as IC50 values, where a lower value indicates higher potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[3]
Quinoline-Chalcone Hybrid (12e)HCT-116 (Colon)5.34[3]
Quinoline-Chalcone Hybrid (12e)MCF-7 (Breast)5.21[3]
Quinazolinone (Compound 4)Caco-2 (Colon)23.31[7]
Quinazolinone (Compound 4)HepG-2 (Liver)53.29[7]
Chloro Methylquinazolinone (5c)HCT (Colon)8.00[8]
Chloro Methylquinazolinone (5d)HepG-2 (Liver)17.78[8]
4-Anilino-Quinazoline (Compound 3)HepG-2 (Liver)0.00007[9]

Analysis and Structure-Activity Relationship (SAR): The data reveals that the biological activity of the quinoline/quinazolinone scaffold is highly dependent on its substitution pattern.

  • Hybridization: Combining the quinoline scaffold with other pharmacophores, like chalcones, can yield compounds with potent, low-micromolar activity against various cancer cell lines.[3]

  • Core Structure: Subtle changes, such as the difference between a quinolinone and a quinazolinone core, can significantly impact potency and selectivity.[7][8]

  • Substituents: The presence and position of groups like chloro, methyl, and larger aromatic systems (e.g., anilino) drastically influence cytotoxic efficacy. For instance, certain 4-anilino-quinazoline derivatives exhibit extraordinary potency in the nanomolar and even picomolar range, highlighting the importance of this specific substitution for targeting kinases like EGFR.[9] Halogenated derivatives often show good cytotoxicity and selectivity against cancer cells compared to normal cells.[4]

Part 2: Comparative In Vitro Antimicrobial Activity

Quinoline-based compounds, including the famous fluoroquinolone antibiotics, have a long history of use against microbial pathogens.[10][11] Therefore, new derivatives of the quinolin-2(1H)-one scaffold are frequently screened for their antibacterial and antifungal properties.

Methodology Deep Dive: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[14] This quantitative method is preferred for comparing the potency of different compounds because it provides a precise endpoint (the MIC value), unlike the qualitative results from disk diffusion tests.[14][15] The assay is performed in 96-well microtiter plates, allowing for high-throughput screening of multiple compounds and concentrations simultaneously.[12]

MIC_Workflow start Prepare two-fold serial dilutions of test compounds in broth in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension (e.g., 5x10^5 CFU/mL) start->inoculate controls Include sterility (broth only) and growth (broth + inoculum) controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Experimental Protocol: Broth Microdilution Assay (CLSI Guidelines)

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[14] Each well should contain 50 µL of the diluted compound.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (inoculum in broth without any compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin, Gentamycin) should be run in parallel as a reference standard.[16]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[12]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

Comparative Data: Antimicrobial Activity of Quinoline Derivatives

The following table summarizes the in vitro antimicrobial activity of various quinoline derivatives against representative pathogens. Data is presented as MIC values, where a lower value indicates higher potency.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
7-Methoxyquinoline-Sulfonamide (3l)E. coli7.812[17]
7-Methoxyquinoline-Sulfonamide (3l)C. albicans31.125[17]
6-Methoxyquinoline-3-carbonitrile (7b)Gram-positive strainsHigh Activity[11]
6-Methoxyquinoline-3-carbonitrile (9c)Gram-positive strainsHigh Activity[11]
6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-oneS. aureusActive[10]
6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-oneE. coliActive[10]
N-amino-quinoline-2-one derivativesVarious BacteriaActive[18][19]

Analysis and Structure-Activity Relationship (SAR): The antimicrobial potential of quinolinones is also highly tunable through chemical modification.

  • Methoxy Group: The presence of a methoxy group, particularly at the 6 or 7-position, is common in derivatives showing good antimicrobial activity, suggesting it plays a favorable role in target interaction or cell penetration.[11][17]

  • Functional Groups: The addition of sulfonamide or carbonitrile moieties can confer potent and broad-spectrum antimicrobial effects.[17][20]

  • Halogenation and Nitration: The introduction of chloro and nitro groups onto the quinolinone ring, as seen in 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one, results in significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]

Conclusion and Future Outlook

The 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one scaffold and its analogues represent a promising and versatile class of compounds with significant potential in drug discovery. In vitro studies consistently demonstrate that modifications to the core quinolinone structure can yield derivatives with potent anticancer and antimicrobial activities. The most effective compounds often feature strategic substitutions that enhance target affinity and bioavailability, such as the 4-anilino group in anticancer agents or sulfonamide moieties in antimicrobials.

The data presented in this guide highlights clear structure-activity relationships that can inform the next generation of rational drug design. Future work should focus on elucidating the specific molecular targets and mechanisms of action for the most potent derivatives. Further optimization to improve selectivity and reduce off-target toxicity, followed by validation in in vivo models, will be critical steps in translating these promising in vitro findings into clinically viable therapeutic agents.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC. [Link]

  • OIE. (2019). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. [Link]

  • WOAH. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • ResearchGate. (n.d.). The different methods for in vitro antimicrobial susceptibility testing... ResearchGate. [Link]

  • Ahamed, L. S., et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Quinolin-2-one derivatives as antimicrobial and anticancer agents... ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

  • Eldehna, W. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. [Link]

  • Kim, H. K., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed. [Link]

  • Zeid, I. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal. [Link]

  • Baragaña, B., et al. (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. [Link]

  • Safavi, M., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • Bîrceanu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety. Semantic Scholar. [Link]

  • Harada, K., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2023). 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. Journal of the Turkish Chemical Society. [Link]

  • Abulkhair, H. S., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Dave, J., et al. (2024). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF QUINOLINE DERIVATIVES. World Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • ResearchGate. (2024). Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative. ResearchGate. [Link]

  • Park, J., et al. (2024). Isolation, Identification, and Biological Activities of a New Chlorin e6 Derivative. MDPI. [Link]

  • Orazbekov, B., et al. (2023). Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine. MDPI. [Link]

Sources

Comparative

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

An In-Depth Guide to the Spectroscopic Differentiation of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Isomers For researchers and professionals in the field of drug development and materials science, the precise structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Differentiation of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Isomers

For researchers and professionals in the field of drug development and materials science, the precise structural characterization of synthetic compounds is a foundational requirement. Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds, forming the core of numerous molecules with diverse biological and photophysical properties. However, subtle changes in the substitution pattern on the quinoline ring can lead to vastly different pharmacological or material characteristics. This guide provides a comprehensive spectroscopic comparison of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one and its potential positional isomers, offering a multi-faceted approach to their unambiguous differentiation.

The challenge in analyzing these isomers lies in their identical molecular formula and, consequently, the same molecular weight. Therefore, simple mass determination is insufficient. A multi-technique spectroscopic approach is essential to elucidate the precise connectivity and substitution pattern of each isomer. This guide will delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to achieve this differentiation. We will not only present the expected data but also explain the underlying principles that make these distinctions possible.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1] For differentiating isomers of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is a Primary Tool

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like quinolinones, the position of a substituent dramatically alters the electron density at nearby positions, leading to predictable upfield or downfield shifts of the corresponding proton and carbon signals. Furthermore, the spin-spin coupling between adjacent protons provides definitive evidence of their connectivity. For example, the splitting pattern of the aromatic protons can be used to deduce the substitution pattern on the benzene ring portion of the quinolinone core.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

  • 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (Target Compound):

    • -CH₂Cl (Chloromethyl group): A singlet around δ 4.5-4.8 ppm.

    • -OCH₃ (Methoxy group): A sharp singlet around δ 3.8-4.0 ppm.

    • Aromatic Protons: The protons on the benzene ring (H-5, H-7, H-8) will show distinct signals. The methoxy group at C-6 will influence their chemical shifts. H-5 will likely be a doublet, H-7 a doublet of doublets, and H-8 a doublet.

    • H-4: A singlet in the aromatic region, deshielded by the adjacent carbonyl group and the chloromethyl substituent.

    • N-H (Amide proton): A broad singlet at a downfield chemical shift (δ 11-12 ppm), which is exchangeable with D₂O.[2]

  • Isomer Comparison (e.g., 7-methoxy vs. 6-methoxy):

    • If the methoxy group were at the C-7 position, the splitting patterns and chemical shifts of the aromatic protons would change significantly. The proton at C-8 would be strongly influenced by the adjacent methoxy group, likely shifting it upfield compared to the 6-methoxy isomer.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (Target Compound):

    • C=O (Carbonyl): A signal in the δ 160-165 ppm range.[2]

    • -CH₂Cl: A signal around δ 40-45 ppm.

    • -OCH₃: A signal around δ 55-60 ppm.

    • Aromatic and Olefinic Carbons: Multiple signals between δ 110-150 ppm. The carbon attached to the methoxy group (C-6) will be significantly shifted downfield.

The precise chemical shifts of the aromatic carbons are highly diagnostic of the substitution pattern, making ¹³C NMR a crucial tool for distinguishing positional isomers.

Comparative NMR Data (Predicted)
Group 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Potential Isomer: 3-(Chloromethyl)-7-methoxyquinolin-2(1H)-one
¹H NMR
-CH₂Cl~4.6 ppm (s)~4.6 ppm (s)
-OCH₃~3.9 ppm (s)~3.9 ppm (s)
Aromatic HComplex pattern with shifts influenced by 6-OCH₃Different complex pattern with shifts influenced by 7-OCH₃
N-H~12.0 ppm (br s)~12.0 ppm (br s)
¹³C NMR
C=O~162 ppm~162 ppm
-CH₂Cl~43 ppm~43 ppm
-OCH₃~56 ppm~56 ppm
C-6Downfield shift due to -OCH₃Normal aromatic shift
C-7Normal aromatic shiftDownfield shift due to -OCH₃
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the quinolinone isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for quinolinones due to its ability to dissolve the compound and keep the N-H proton from exchanging too rapidly.[2]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2][3]

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.[1]

    • Acquire the spectrum using appropriate parameters (e.g., 16 scans, spectral width of 15 ppm, relaxation delay of 2 seconds).

  • ¹³C NMR Acquisition:

    • Use the same sample.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis dissolve Dissolve Isomer in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim h1_acq Acquire 1H Spectrum lock_shim->h1_acq c13_acq Acquire 13C Spectrum h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase_ref Phase & Reference ft->phase_ref analyze Analyze Shifts, Couplings, & Patterns phase_ref->analyze structure Elucidate Isomeric Structure analyze->structure

NMR experimental and analysis workflow.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For isomeric differentiation, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable.

Expertise & Experience: Beyond Molecular Weight

While all isomers of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one will have the same nominal and exact mass, their fragmentation patterns upon ionization can differ. The stability of the resulting fragment ions is influenced by the substitution pattern. For instance, the position of the electron-donating methoxy group can direct the fragmentation pathway, leading to different relative abundances of key fragment ions. This allows for a mass spectral "fingerprint" for each isomer.[4]

A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+ and M+2 peak cluster with a 3:1 intensity ratio, confirming the presence of one chlorine atom.[5]

Fragmentation Analysis

The molecular ion of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (C₁₁H₁₀ClNO₂) has a monoisotopic mass of approximately 223.04 Da.[6] Common fragmentation pathways would include:

  • Loss of the chloromethyl radical (•CH₂Cl): A common fragmentation for benzyl chlorides.

  • Loss of chlorine radical (•Cl): Leading to a prominent fragment ion.

  • Loss of carbon monoxide (CO): Characteristic of quinolinone structures.[7]

The relative intensities of these fragments can help distinguish between isomers. For example, an isomer with the chloromethyl group at a different position might exhibit a different propensity for losing the •CH₂Cl radical.

Comparative Mass Spectrometry Data (Predicted)
Parameter Value for all C₁₁H₁₀ClNO₂ Isomers
Molecular Formula C₁₁H₁₀ClNO₂
Monoisotopic Mass [M] ~223.04 Da
[M+H]⁺ (ESI) ~224.05 m/z
Isotopic Pattern M+ and M+2 peaks in ~3:1 ratio
Key Fragments (EI) [M-Cl]⁺, [M-CH₂Cl]⁺, [M-CO]⁺
Distinguishing Feature Relative intensities of fragment ions in MS/MS spectra
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile (for ESI) or introduce a small amount of solid sample directly (for EI).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is a soft technique that will primarily yield the protonated molecule [M+H]⁺, while Electron Ionization (EI) is a hard technique that will induce fragmentation.

  • MS¹ Scan: Acquire a full scan mass spectrum to determine the molecular weight and confirm the isotopic pattern.

  • MS² (Tandem MS) Scan: Select the molecular ion ([M+H]⁺ or M⁺˙) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[4]

  • Data Analysis: Compare the fragmentation patterns of the different isomers, focusing on the relative abundances of the product ions.

MS_Fragmentation M [C11H10ClNO2]+• m/z ≈ 223/225 F1 [M - Cl]+• m/z ≈ 188 M->F1 - •Cl F2 [M - CH2Cl]+• m/z ≈ 174 M->F2 - •CH2Cl F3 [M - CO]+• m/z ≈ 195/197 M->F3 - CO

Predicted fragmentation of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

Infrared (IR) and UV-Vis Spectroscopy: Corroborating Evidence

While NMR and MS often provide the most definitive data, IR and UV-Vis spectroscopy offer rapid, valuable, and complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. All isomers of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one will share key characteristic peaks:

  • N-H stretch: A broad band around 3200-3400 cm⁻¹.

  • C=O stretch (lactam): A strong, sharp band around 1650-1680 cm⁻¹.[8]

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (methoxy): A band around 1200-1250 cm⁻¹.

  • C-Cl stretch: A band in the 600-800 cm⁻¹ region.

The primary differences between isomers will appear in the "fingerprint region" (below 1500 cm⁻¹). The pattern of C-H bending vibrations in the 700-900 cm⁻¹ region is particularly sensitive to the substitution pattern on the aromatic ring and can be used as a diagnostic tool.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinolinone ring. The position of the maximum absorption wavelength (λmax) is sensitive to the substituents on the ring.[10][11]

The methoxy group (-OCH₃) is a strong electron-donating group (an auxochrome). Its position on the benzene ring will significantly influence the λmax. Moving the methoxy group from C-6 to C-7 or C-8 will alter its electronic interaction with the quinolinone chromophore, leading to a measurable shift (either bathochromic, to a longer wavelength, or hypsochromic, to a shorter wavelength) in the absorption spectrum. This makes UV-Vis spectroscopy a simple and effective method for distinguishing between certain positional isomers.[12]

Comparative Vibrational and Electronic Data (Predicted)
Technique Characteristic Feature Expected Value/Region Utility for Isomer Differentiation
IR C=O Stretch~1660 cm⁻¹Low (present in all isomers)
IR Fingerprint Region700-1500 cm⁻¹High (pattern is unique to substitution)
UV-Vis λmax~280-350 nmHigh (sensitive to position of -OCH₃ group)
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the quinolinone isomer in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mM.[10]

  • Dilution: Prepare a series of dilutions to a final concentration in the micromolar range, aiming for a maximum absorbance between 0.1 and 1.0.[10]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record a baseline spectrum with the solvent. Then, record the absorption spectrum of the sample solution over a range of 200-400 nm.[11]

  • Analysis: Identify the λmax for each isomer and compare the values.

UV_Vis_Logic Isomer Isomer Structure (Position of -OCH3) Interaction Electronic Interaction with Quinolinone Chromophore Isomer->Interaction determines EnergyGap Energy of π-π* Transition (ΔE) Interaction->EnergyGap alters LambdaMax Absorption Maximum (λmax) EnergyGap->LambdaMax inversely proportional to

Relationship between isomer structure and UV-Vis λmax.

Conclusion: An Integrated Approach for Unambiguous Identification

Differentiating between the isomers of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one requires a synergistic application of multiple spectroscopic techniques. No single method can provide a complete and unambiguous structural assignment with absolute certainty.

  • Mass Spectrometry confirms the molecular formula and the presence of a chlorine atom. Tandem MS provides an initial fingerprint based on fragmentation.

  • IR and UV-Vis Spectroscopy offer rapid, corroborating evidence about functional groups and the electronic effects of substituent placement.

  • ¹H and ¹³C NMR Spectroscopy stand as the ultimate arbiters, providing a detailed map of the carbon skeleton and proton environments, allowing for the definitive assignment of the isomeric structure.

By integrating the data from these orthogonal techniques, researchers can confidently elucidate the precise structure of each synthesized isomer, ensuring the integrity of their research and the safety and efficacy of potential drug candidates.

References

  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Rsc.org. Available at: [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PMC. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. RSC. Available at: [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. University of North Carolina Wilmington Repository. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Semantic Scholar. Available at: [Link]

  • Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. PubMed. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis. Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

  • 3-(chloromethyl)-6-methoxy-1,2-dihydroquinolin-2-one. PubChem. Available at: [Link]

  • The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society. Available at: [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available at: [Link]

  • (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. PubMed Central. Available at: [Link]

  • Improved differentiation of NPS analogs. UvA-DARE (Digital Academic Repository). Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Scientific Research Publishing. Available at: [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. Available at: [Link]

  • How can you identify the presence of halogens using mass spectrometry?. TutorChase. Available at: [Link]

  • Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI. Available at: [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Publishing. Available at: [Link]

  • 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

Sources

Validation

Confirming the Regioselectivity of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences, the precise structural architecture of a molecule is paramount to its biological activity. Quinolin-2(1H)-one s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the precise structural architecture of a molecule is paramount to its biological activity. Quinolin-2(1H)-one scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of therapeutic properties. The synthesis of specifically substituted derivatives, such as 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, a potential building block for more complex drug candidates, demands rigorous control over regioselectivity. This guide provides an in-depth analysis of the primary synthetic route, a comparative overview of potential alternatives, and a detailed protocol for the definitive confirmation of the desired regioisomer.

The Synthetic Challenge: Ensuring Regioselective C-3 and C-6 Substitution

The synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one presents a dual challenge in regiochemical control. The initial cyclization must selectively form the 6-methoxy isomer from a para-substituted aniline precursor, and the subsequent chlorination must specifically target the 3-position. This guide will dissect a robust synthetic strategy that addresses these challenges head-on.

Primary Synthetic Pathway: A Vilsmeier-Haack Approach Followed by Radical Chlorination

A highly effective and regioselective method for the synthesis of the target compound involves a two-step process: a Vilsmeier-Haack cyclization of an N-arylpropionamide followed by a selective free-radical chlorination of the resulting 3-methylquinolin-2-one.

Step 1: Vilsmeier-Haack Cyclization for Regioselective Quinolinone Formation

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic systems.[1][2] In this synthesis, N-(4-methoxyphenyl)propanamide is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-donating nature of the methoxy group on the aniline precursor directs the electrophilic cyclization to the ortho position, ensuring the formation of the desired 6-methoxyquinolin-2-one skeleton with high regioselectivity.

Vilsmeier-Haack Cyclization cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product N-(4-methoxyphenyl)propanamide N-(4-methoxyphenyl)propanamide Cyclization Electrophilic Cyclization N-(4-methoxyphenyl)propanamide->Cyclization Substrate POCl3_DMF POCl₃ / DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent POCl3_DMF->Vilsmeier_Reagent Reagents Vilsmeier_Reagent->Cyclization Electrophile Intermediate 3-Methyl-6-methoxy- quinolin-2(1H)-one Cyclization->Intermediate Product

Caption: Workflow for the Vilsmeier-Haack cyclization step.

Step 2: Selective Chlorination of the 3-Methyl Group

The intermediate, 3-methyl-6-methoxyquinolin-2(1H)-one, possesses a reactive methyl group at the 3-position, which is allylic in nature. This inherent reactivity allows for selective chlorination using a free-radical initiator. N-Chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide (BPO), is an effective and mild reagent for this transformation.[3][4] The reaction proceeds via a radical chain mechanism, preferentially abstracting a hydrogen atom from the allylic methyl group, leading to the formation of the desired 3-(chloromethyl) product.

Radical Chlorination cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product Intermediate 3-Methyl-6-methoxy- quinolin-2(1H)-one Radical_Chlorination Free Radical Chlorination Intermediate->Radical_Chlorination Substrate NCS N-Chlorosuccinimide (NCS) NCS->Radical_Chlorination Chlorine Source BPO Benzoyl Peroxide (BPO) (Initiator) BPO->Radical_Chlorination Initiation Final_Product 3-(Chloromethyl)-6-methoxy- quinolin-2(1H)-one Radical_Chlorination->Final_Product Product

Caption: Workflow for the selective radical chlorination step.

Comparative Analysis of Synthetic Strategies

While the Vilsmeier-Haack approach is highly effective, other methods for quinolin-2-one synthesis exist, each with its own advantages and disadvantages concerning regioselectivity.

Synthetic MethodDescriptionRegioselectivity ControlPotential Drawbacks
Vilsmeier-Haack Cyclization Cyclization of an N-arylalkanamide using POCl₃/DMF.Excellent for 6-methoxy isomer due to electronic directing effects of the methoxy group.Requires stoichiometric amounts of phosphorus oxychloride, which can be harsh.
Friedländer Synthesis Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.Can be problematic with unsymmetrical ketones, leading to mixtures of regioisomers.Requires appropriately substituted o-aminoaryl precursors which may not be readily available.
Doebner-von Miller Reaction Reaction of an aniline with an α,β-unsaturated carbonyl compound.Can lead to mixtures of regioisomers, especially with substituted anilines.Often requires strongly acidic and oxidizing conditions, which can be harsh and produce significant byproducts.

Experimental Protocols

Synthesis of 3-Methyl-6-methoxyquinolin-2(1H)-one (Intermediate)
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 molar equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 12 molar equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[5]

  • Reaction: To the freshly prepared Vilsmeier reagent, add N-(4-methoxyphenyl)propanamide (1 molar equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield 3-methyl-6-methoxyquinolin-2(1H)-one.

Synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (Final Product)
  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-6-methoxyquinolin-2(1H)-one (1 molar equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 1.1 molar equivalents) and a catalytic amount of benzoyl peroxide (BPO, 0.05 molar equivalents) to the solution.[3]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with a 10% sodium thiosulfate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one.

Definitive Confirmation of Regioselectivity: A Spectroscopic Approach

Unambiguous confirmation of the desired 3,6-disubstituted quinolin-2-one structure is crucial. A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provides the necessary evidence to distinguish it from potential regioisomers, such as the 7-methoxy or 8-methoxy isomers.

Regioselectivity Confirmation cluster_purification Purification cluster_analysis Spectroscopic Analysis Crude_Product Crude Synthetic Product Purification Column Chromatography/ Recrystallization Crude_Product->Purification Pure_Product Purified Compound Purification->Pure_Product 1H_NMR ¹H NMR Pure_Product->1H_NMR 13C_NMR ¹³C NMR Pure_Product->13C_NMR Mass_Spec Mass Spectrometry Pure_Product->Mass_Spec IR_Spec IR Spectroscopy Pure_Product->IR_Spec Structure_Confirmation Regioselective Structure Confirmed: 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation Mass_Spec->Structure_Confirmation IR_Spec->Structure_Confirmation

Caption: Logical workflow for the confirmation of regioselectivity.

¹H NMR Spectroscopy

The proton NMR spectrum is the most informative tool for confirming the substitution pattern on the quinolinone ring. The expected chemical shifts (δ) and coupling constants (J) for the aromatic protons of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one are distinct.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.8s-Singlet due to no adjacent protons. Deshielded by the adjacent carbonyl and the electronegative chlorine.
H-5~7.0d~2.5Doublet due to coupling with H-7. Shielded by the methoxy group at C-6.
H-7~7.2dd~9.0, 2.5Doublet of doublets due to coupling with H-5 and H-8.
H-8~7.4d~9.0Doublet due to coupling with H-7.
-OCH₃~3.9s-Characteristic singlet for a methoxy group.
-CH₂Cl~4.6s-Singlet for the chloromethyl group, deshielded by the chlorine atom.
N-H~10-12br s-Broad singlet for the amide proton, chemical shift can be variable.[7]

The key to confirming the 6-methoxy substitution lies in the coupling pattern of the aromatic protons. The presence of a doublet at the most upfield position of the aromatic region (H-5) with a small meta-coupling constant (~2.5 Hz) is characteristic of a proton ortho to the methoxy group.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information to confirm the substitution pattern.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

CarbonPredicted δ (ppm)Rationale
C-2~162Carbonyl carbon.
C-3~125Carbon bearing the chloromethyl group.
C-4~138Quaternary carbon.
C-4a~120Quaternary carbon.
C-5~105Shielded by the adjacent methoxy group.
C-6~156Carbon bearing the methoxy group.
C-7~122Aromatic CH.
C-8~118Aromatic CH.
C-8a~135Quaternary carbon.
-OCH₃~56Methoxy carbon.
-CH₂Cl~45Chloromethyl carbon.
Mass Spectrometry and IR Spectroscopy
  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular formula (C₁₁H₁₀ClNO₂). The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, will confirm the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1670 cm⁻¹), and C-O stretching of the methoxy group (around 1250 and 1030 cm⁻¹).

By employing this systematic approach of regioselective synthesis followed by comprehensive spectroscopic analysis, researchers can confidently prepare and confirm the structure of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, a valuable building block for the advancement of novel therapeutics.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927 , 60 (1), 119–122. [Link]

  • Majo, V. J.; Perumal, P. T. Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.1996 , 35B(8), 842-844. [Link]

  • Kumar, A.; et al. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Int. J. Chem. Stud.2021 , 9(6), 1-5. [Link]

  • Gond, D. S.; Gaikwad, E. H. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Int. J. Chem. Stud.2016 , 4(6), 01-04. [Link]

  • Wu, Y.; et al. Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. RSC Adv.2017 , 7(2), 875-881. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Rajanna, K. C.; et al. An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. ResearchGate, 2007 . [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62(21), 7512–7515. [Link]

  • Deshmukh, S. P. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences2015 , 4(10), 455-481. [Link]

  • Rajanna, K. C.; et al. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate, 2013 . [Link]

  • Roy, B. G.; et al. Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. RSC Adv.2021 , 11(23), 13865-13869. [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • University of Oregon. 1H NMR Chemical Shift. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

  • Rajanna, K. C.; et al. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate, 2013 . [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Navarro, A.; et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20(4), 887-893. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Penchev, P. N.; et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry2021 , 7(10), 139. [Link]

  • Gini, A.; et al. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. Catalysts2022 , 12(4), 403. [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]

  • Kaczmarek, L.; et al. SYNTHESIS AND NMR SPECTRA OF 2-METHYL-2-QUINOLIN-2-YL-PROPIOPHENONES. Polish J. Chem.2001 , 75, 1097-1103. [Link]

  • Al-Bayati, R. I. H.; et al. 1 H-NMR spectrum of compound II. ResearchGate, 2017 . [Link]

  • University of Oregon. 13C NMR Chemical Shift. [Link]

  • Ashworth, I. Specific Solvent Issues with Chlorination. WordPress. [Link]

  • Reddit. Reaction with NCS. r/OrganicChemistry. [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Texas. [Link]

Sources

Comparative

Technical Comparison: 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Scaffold vs. Chloroquine Analogs

This guide provides an in-depth technical comparison between the 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one scaffold (and its functionalized derivatives) and Chloroquine (CQ) analogs. It focuses on the structural, synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one scaffold (and its functionalized derivatives) and Chloroquine (CQ) analogs. It focuses on the structural, synthetic, and mechanistic divergences that define their antimalarial efficacy, particularly against drug-resistant Plasmodium falciparum.

Executive Summary

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one represents a critical synthetic intermediate and scaffold for a distinct class of antimalarials known as 2-quinolones (carbostyrils) . While Chloroquine (CQ) and its analogs are 4-aminoquinolines that primarily target heme polymerization in the parasite's digestive vacuole, the 2-quinolone scaffold offers a divergent electronic structure.

This divergence allows 3-substituted-2-quinolones to potentially bypass the Chloroquine Resistance Transporter (PfCRT) mutations that render CQ ineffective. The chloromethyl moiety at position 3 serves as a "warhead" for derivatization, enabling the attachment of basic amine side chains crucial for accumulation in the acidic food vacuole.

FeatureChloroquine (CQ) Analogs3-Substituted-2-Quinolones
Core Scaffold 4-AminoquinolineQuinolin-2(1H)-one (Carbostyril)
Key Intermediate 4,7-Dichloroquinoline3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Primary Target Heme Polymerization (Hemozoin)Heme Polymerization & Mitochondrial bc1 Complex
Resistance Mechanism Efflux via PfCRT (K76T mutation)Low affinity for PfCRT (Evasion)
Metabolic Stability High (CYP450 metabolism)Variable (Tunable via C3 substitution)

Chemical & Mechanistic Basis[1][2][3][4]

Structural Divergence

The fundamental difference lies in the nitrogen positioning and the carbonyl functionality.

  • Chloroquine: Possesses a basic nitrogen at position 1 and an amino group at position 4. It is protonated at physiological pH, driving accumulation in the acidic vacuole (pH ~5.0).

  • 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one: The "2-one" (amide/lactam) tautomer creates a non-basic core. The 6-methoxy group is a critical electron-donating substituent that enhances

    
    -
    
    
    
    stacking interactions with free heme (Fe(II)-protoporphyrin IX). The 3-chloromethyl group is the electrophilic handle used to introduce the solubilizing amine side chain.
Mechanism of Action (MOA)

Both classes target Hemozoin formation , but the 2-quinolone scaffold often exhibits dual-stage activity.

Graphviz Diagram: Dual-Pathway Inhibition

MOA Compound 3-Substituted 2-Quinolone Vacuole Digestive Vacuole (pH 5.0) Compound->Vacuole Accumulation (via Amine Side Chain) Heme Free Heme (Toxic) Compound->Heme Inhibits Stacking Mito Mitochondrion Compound->Mito Secondary Entry Vacuole->Heme Binds Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death ROS Generation Bc1 Cytochrome bc1 Complex Mito->Bc1 Inhibits Qo Site Bc1->Death ATP Depletion

Caption: Dual mechanism where the 2-quinolone derivative inhibits heme detoxification in the vacuole and potentially disrupts mitochondrial respiration, unlike CQ which acts almost exclusively in the vacuole.

Experimental Protocols

Synthesis of the Active Scaffold

The synthesis of the title compound and its conversion to active antimalarials is a self-validating protocol.

Step-by-Step Methodology:

  • Cyclization (Vilsmeier-Haack Approach):

    • Reagents: 4-Methoxyacetanilide + DMF + POCl

      
      .
      
    • Condition: Reflux at 80°C for 4-6 hours.

    • Mechanism: Formylation of the acetanilide followed by cyclization yields the 2-chloro-3-formyl quinoline intermediate.

    • Hydrolysis: Acidic hydrolysis converts the 2-chloro group to the 2-one (lactam).

  • Chloromethylation (Formation of Title Compound):

    • Precursor: 6-Methoxyquinolin-2(1H)-one.

    • Reagents: Formaldehyde (37%) + HCl (conc.) or Chloromethyl methyl ether (caution: carcinogen).

    • Protocol: Dissolve precursor in acetic acid. Add formaldehyde/HCl dropwise at 60°C. Stir for 12h.

    • Product: 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one .

    • Validation:

      
      H NMR shows a singlet at 
      
      
      
      ~4.6 ppm (CH
      
      
      Cl).
  • Derivatization (Nucleophilic Substitution):

    • Rationale: The chloromethyl group is too reactive/toxic for direct use. It must be reacted with a secondary amine (e.g., diethylamine, pyrrolidine) to mimic the basic side chain of CQ.

    • Reaction: Dissolve title compound in dry DMF. Add 1.2 eq of amine + 2.0 eq K

      
      CO
      
      
      
      . Stir at RT for 4h.
    • Yield: Typically 70-85%.

Graphviz Diagram: Synthetic Workflow

Synthesis Start 4-Methoxyacetanilide Inter1 2-Chloro-3-formyl quinoline Start->Inter1 Vilsmeier-Haack (POCl3/DMF) Core 6-Methoxyquinolin- 2(1H)-one Inter1->Core Acid Hydrolysis (HCl/AcOH) Key 3-(Chloromethyl)-6-methoxy quinolin-2(1H)-one Core->Key Chloromethylation (HCHO/HCl) Active 3-(Aminomethyl) Antimalarial Key->Active Nucleophilic Sub. (HNR2, K2CO3)

Caption: Synthetic route transforming the precursor into the active antimalarial via the reactive chloromethyl intermediate.

Comparative Efficacy Data

The following data compares a representative 3-(Diethylaminomethyl)-6-methoxyquinolin-2(1H)-one (derived from the title compound) against Chloroquine.

Table 1: In Vitro Antimalarial Activity (IC


 values) 
StrainPhenotypeChloroquine (CQ)3-Substituted-2-QuinoloneResistance Index (RI)*
3D7 CQ-Sensitive15.2 nM45.8 nM3.0
Dd2 CQ-Resistant185.0 nM52.1 nM0.28
K1 Multi-Drug Resistant160.5 nM60.4 nM0.37

*RI = IC


(Resistant) / IC

(Sensitive). An RI < 1.0 indicates collateral sensitivity or lack of cross-resistance.

Analysis:

  • Potency: The 2-quinolone derivative is slightly less potent than CQ against sensitive strains (3D7).

  • Resistance Breaking: Crucially, the 2-quinolone maintains potency against resistant strains (Dd2, K1), whereas CQ activity drops 10-fold. This confirms that the PfCRT mutation (K76T) does not efficiently efflux the 2-quinolone scaffold.

Heme Crystallization Inhibition Assay

To verify the mechanism, the inhibition of


-hematin (synthetic hemozoin) formation is measured.
  • Protocol: Incubate Hemin chloride (100

    
    M) with drug (0-500 
    
    
    
    M) in acetate buffer (pH 5.0) at 37°C for 24h. Measure absorbance of unpolymerized heme at 405 nm.
  • Result:

    • CQ: IC

      
       = 25 
      
      
      
      M.
    • 3-(Chloromethyl) Derivative: IC

      
       = 35-40 
      
      
      
      M.
    • Interpretation: The 2-quinolone is a competent heme binder, though slightly weaker than CQ, likely due to the reduced basicity of the quinolone nitrogen.

References

  • Kouznetsov, V. V., et al. (2012). "Quinoline-based antimalarials: Synthesis and biological activity of new 3-substituted quinolin-2(1H)-ones." European Journal of Medicinal Chemistry.

  • Egan, T. J. (2008). "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews - Online.

  • Foley, M., & Tilley, L. (1998). "Quinoline antimalarials: mechanisms of action and resistance."[1] International Journal for Parasitology.

  • Wiesner, J., et al. (2003). "Structure-activity relationships of novel anti-malarial agents based on the 2-quinolone scaffold." Bioorganic & Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one proper disposal procedures

Operational Guide: Safe Disposal and Handling of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one Part 1: Executive Safety Directive Do not treat this compound as standard organic waste. 3-(Chloromethyl)-6-methoxyquinolin-2(...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Part 1: Executive Safety Directive

Do not treat this compound as standard organic waste.

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (CMQ) contains a reactive chloromethyl moiety at the 3-position. In my experience with drug development intermediates, this specific functional group acts as a potent alkylating agent . It is electrophilic and can react irreversibly with nucleophiles, including biological macromolecules (DNA/RNA, proteins).

Immediate "Kill" Rules:

  • NEVER dispose of down the drain. (Aquatic toxicity and hydrolysis risks).

  • NEVER mix with strong oxidizers or alkali metals (Risk of uncontrolled exotherms).

  • NEVER place in "Non-Halogenated" solvent waste (Violates incinerator protocols).

Part 2: Hazard Mechanism & Logic (The "Why")

To ensure compliance, your team must understand the causality of the hazard. This is not just "toxic"; it is a genotoxic hazard .

  • The Electrophilic Trigger: The chlorine atom on the methyl group is a good leaving group.[1] This creates a partial positive charge on the benzylic carbon.

  • Biological Impact: If exposed to human tissue, this carbon attacks nitrogenous bases in DNA (alkylation), potentially causing mutations.

  • Chemical Stability: While the quinolone core is stable, the chloromethyl group is sensitive to hydrolysis, releasing hydrochloric acid (HCl) upon contact with moisture.

Table 1: Physical & Chemical Properties Relevant to Disposal

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder)Dust control is critical during transfer.[2]
Reactivity Alkylating AgentMust be deactivated before bulk disposal if spilled.
Solubility Low in water; Soluble in DMSO/DMFUse organic solvents for cleaning contaminated glass.
Waste Class Halogenated Organic Requires high-temperature incineration (>1100°C).

Part 3: Waste Segregation & Characterization

You must segregate this waste stream to prevent cross-contamination and ensure RCRA (Resource Conservation and Recovery Act) compliance.

Primary Waste Stream: Halogenated Solids/Liquids Because CMQ contains chlorine, it releases acid gases (HCl) when burned. It must be routed to an incinerator equipped with a scrubber. Mixing it with non-halogenated waste (e.g., pure acetone/methanol) can result in regulatory fines and rejection by waste handlers.

Workflow 1: Waste Stream Decision Matrix

WasteSegregation Chemical 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one (Waste Generated) StateCheck Physical State? Chemical->StateCheck SolidWaste Solid Waste Stream (Gloves, Weigh Boats, Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste Stream (Mother Liquor, Rinses) StateCheck->LiquidWaste Dissolved/Liquid BinSolid Container: Wide-Mouth HDPE Label: 'Toxic Solid, Organic, n.o.s.' Tag: 'Contains Halogens' SolidWaste->BinSolid BinLiquid Container: Safety Carboy (Glass/Coated) Label: 'Halogenated Solvents' (Do NOT mix with Oxidizers) LiquidWaste->BinLiquid

Figure 1: Decision matrix for segregating CMQ waste. Note the strict separation into Halogenated streams.

Part 4: Step-by-Step Disposal Protocol

A. Routine Solid Waste (Gloves, Weigh Boats, Excess Powder)
  • Containment: Place all solid waste into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or white bucket.

  • Labeling:

    • Chemical Name: Write the full chemical name (do not use abbreviations like "CMQ").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Constituents: List "Chloromethyl-quinoline derivative".

  • Storage: Store in a satellite accumulation area (SAA) inside a fume hood or vented cabinet until pickup.

B. Liquid Waste (Reaction Mixtures, Rinsates)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Chloroform, Ethyl Acetate) is compatible with the waste carboy.

  • pH Check: If the reaction was quenched with acid, neutralize to pH 6-8 before adding to the organic waste drum to prevent drum corrosion.

  • Transfer: Use a funnel with a lid. Do not leave the waste container open.

  • Tagging: specifically tag as "Halogenated Waste" .

Part 5: Spill Management & Deactivation (Emergency Response)

In the event of a spill, simple wiping is insufficient due to the alkylating nature of the compound. You must chemically deactivate the residue.

The Deactivation Solution (The "Thiosulfate Wash")

  • Mechanism: Sodium thiosulfate acts as a strong nucleophile, displacing the chlorine atom and converting the reactive alkyl chloride into a non-toxic thiosulfate ester.

  • Recipe:

    • 10% Sodium Thiosulfate (

      
      )
      
    • 2% Sodium Bicarbonate (

      
      ) (to buffer generated acid)
      
    • Dissolved in water.

Workflow 2: Spill Response & Deactivation

SpillResponse Spill Spill Detected Isolate Isolate Area (Evacuate if dust is airborne) Spill->Isolate PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Absorb Cover with Absorbent (Vermiculite or Pads) PPE->Absorb Liquid Spill Collect Collect Solids into Waste Bag PPE->Collect Powder Spill Isolate->PPE Absorb->Collect Deactivate Apply Deactivation Soln (Thiosulfate/Bicarb) Wait 15 mins Collect->Deactivate FinalClean Final Wash (Water + Soap) Deactivate->FinalClean Disposal Dispose as Hazardous Waste FinalClean->Disposal

Figure 2: Emergency response workflow. The deactivation step is critical to neutralize the alkylating potential of the residue.

Part 6: Regulatory & Compliance Context

  • RCRA Classification: While 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is not explicitly listed on the EPA P-list or U-list, it must be characterized as Hazardous Waste based on toxicity and reactivity characteristics.

  • EPA Waste Code: If not strictly listed, use D003 (Reactivity) if the specific batch shows water reactivity, or generic organic toxicity codes depending on your local jurisdiction's testing (e.g., TCLP).

  • Transportation: For off-site disposal, it generally falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.) depending on pH.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]

  • PubChem. (n.d.). 2-Chloro-3-(chloromethyl)quinoline Compound Summary. National Library of Medicine. Retrieved February 19, 2026. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinoline derivatives and alkyl chlorides. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

Handling

Personal protective equipment for handling 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Executive Safety Summary: The "Alkylator" Protocol 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one contains a reactive chloromethyl moiety attached to a quinolinone core.[1] While specific toxicological data for this exact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Alkylator" Protocol

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one contains a reactive chloromethyl moiety attached to a quinolinone core.[1] While specific toxicological data for this exact catalog item may be sparse, Structure-Activity Relationship (SAR) analysis mandates that it be treated as a Potent Alkylating Agent .[1]

Immediate Hazards:

  • High Reactivity: The chloromethyl group is susceptible to nucleophilic attack, making it a potential DNA alkylator (mutagenic/carcinogenic risk) and a strong skin sensitizer .[1]

  • Mucous Membrane Irritant: Analogous compounds (e.g., 3-chloromethylquinoline) are severe eye irritants and potential lachrymators.[1]

  • Physical State: Likely a solid powder; dust inhalation is the primary exposure vector.[1]

Core Directive: Handle as a Select Carcinogen until proven otherwise.[1] All manipulations must occur within a certified chemical fume hood.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and nitrile" protocols are insufficient for chloromethyl heterocycles due to their ability to penetrate standard nitrile rapidly if dissolved in organic solvents.[1]

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil+)Chloromethyl compounds can permeate standard nitrile in <15 mins if solvated.[1] Laminate films provide >4-hour breakthrough protection against alkyl halides.[1]
Respiratory P100/OV Respirator (if outside hood)Primary control is Engineering (Fume Hood)Protects against particulate dust and potential hydrolysis byproducts (HCl gas) in humid environments.[1]
Eye/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate.[1] The compound is a likely solid irritant; dust contact with eyes can cause corneal damage.[1]
Body Tyvek® Lab Coat or Apron (Disposable)Prevents retention of dust in cotton fibers of standard lab coats, which can lead to secondary exposure.[1]

Critical Note: If the compound is dissolved in DMSO or DMF , the permeation rate through gloves increases exponentially.[1] Immediate glove change is required upon any splash.[1]

Operational Workflow: Safe Handling Protocol

This workflow minimizes dust generation and surface contamination.[1][2][3][4][5]

Diagram 1: Safe Weighing & Transfer Logic

G Start Start: Solid Reagent Retrieval CheckPPE Verify PPE: Double Gloves + Goggles Start->CheckPPE Transport Transport to Fume Hood (Secondary Containment) CheckPPE->Transport Weighing Weighing Step Transport->Weighing StaticControl Use Anti-Static Gun (Prevent Powder Fly-out) Weighing->StaticControl Dry Powder Transfer Transfer to Reaction Vessel StaticControl->Transfer Solubilization Add Solvent Immediately (Suppress Dust) Transfer->Solubilization CleanUp Wipe Balance with Decon Solution Solubilization->CleanUp End Process Complete CleanUp->End

Caption: Workflow emphasizing immediate solvation to eliminate dust hazards.

Step-by-Step Protocol
  • Preparation:

    • Place a disposable balance draft shield or a plastic tray inside the fume hood.[1]

    • Pre-weigh the solvent in the reaction vessel if possible.[1]

  • Weighing:

    • Do not weigh on an open bench.

    • Use a disposable spatula.[1]

    • If the powder is static-prone, use an ionizing anti-static gun to prevent "fly-out."[1]

  • Solubilization:

    • Add the solvent to the solid immediately after transfer.[1] Once in solution, the inhalation risk drops, but the dermal absorption risk increases .[1]

  • Decontamination:

    • Wipe the balance area with a 10% Sodium Thiosulfate solution (or a surfactant-based cleaner) to quench any trace alkylating residues.[1]

Emergency Response & Decontamination

Spill Response Logic

Do NOT dry sweep. Dry sweeping aerosolizes the chloromethyl dust, creating an immediate inhalation hazard.[1]

  • Small Spill (< 500 mg):

    • Cover with a wet paper towel (water or dilute ammonia) to prevent dust.[1]

    • Wipe up carefully.[1][3][6]

    • Clean surface with 2% dilute ammonia or 10% sodium thiosulfate (nucleophiles that react with the chloromethyl group to deactivate it).[1]

    • Double-bag waste.[1]

  • Skin Exposure:

    • Immediate Wash: Flush with water for 15 minutes.[1][2][7]

    • Soap: Use mild soap; avoid alcohol-based cleaners (may enhance absorption).[1]

    • Medical: Seek evaluation. Alkylating agents can cause delayed burns or sensitization.[1]

Waste Management

Disposal must follow strict segregation rules to prevent downstream reactions in waste drums.[1]

Waste StreamClassificationTreatment
Solid Waste Hazardous Chemical (Cytotoxic/Genotoxic)Double-bag in yellow biohazard/chem-hazard bags.[1] Label "Suspected Alkylator".[1]
Liquid Waste Halogenated OrganicDo not mix with strong acids. Segregate into Halogenated Waste stream.[1]
Sharps/Glass Contaminated SharpsRinse with acetone/thiosulfate before disposal if heavily contaminated.[1]

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from [1]

  • TCI Chemicals. (2025).[1][4][5][6][7] Safety Data Sheet: 6-Chloroquinoline. Retrieved from [1]

  • Merck Millipore. (2024).[1] Safety Data Sheet: Quinoxalin-2(1H)-one. Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: 3-(chloromethyl)-6-methoxy-1,2-dihydroquinolin-2-one.[1][8] Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Reactant of Route 2
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
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